N,N'-Dimethyl-1,3-propanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUPIHHYKUEXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059398 | |
| Record name | N,N'-Dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-33-1 | |
| Record name | N,N′-Dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dimethyl-1,3-propylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N3-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
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| Record name | N,N'-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N′-Dimethyl-1,3-propylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N,N'-Dimethyl-1,3-propanediamine physical and chemical properties"
An In-Depth Technical Guide to N,N'-Dimethyl-1,3-propanediamine: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound (DMAPA), a versatile diamine with significant applications in chemical synthesis and industrial processes. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and established experimental protocols associated with this compound.
Introduction and Chemical Identity
This compound, also known as N,N'-dimethyltrimethylenediamine, is a diamine featuring two secondary amine groups separated by a three-carbon chain. This structural arrangement imparts unique chemical properties, making it a valuable building block and reagent in organic synthesis.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C5H14N2 | |
| Molar Mass | 102.18 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Odor | Amine-like | |
| Boiling Point | 145 °C (293 °F; 418 K) | |
| Melting Point | -60 °C (-76 °F; 213 K) | |
| Density | 0.816 g/cm³ | |
| Solubility in water | Miscible | |
| Vapor Pressure | 4.5 mmHg at 20 °C | |
| Refractive Index (n_D^20) | 1.435 | |
| Flash Point | 38 °C (100 °F) |
Chemical Reactivity and Synthetic Utility
The presence of two secondary amine groups makes this compound a versatile nucleophile and base. Its reactivity is central to its utility in various chemical transformations.
Basicity and Nucleophilicity
With two secondary amine functionalities, DMAPA acts as a Brønsted-Lowry base, readily accepting protons. The pKa of its conjugate acid is approximately 10.7 and 8.5 for the first and second protonation, respectively. This basicity makes it a suitable acid scavenger in reactions that produce acidic byproducts.
As a nucleophile, the lone pairs on the nitrogen atoms readily attack electrophilic centers. This reactivity is harnessed in numerous synthetic applications, including the formation of amides, sulfonamides, and other nitrogen-containing compounds.
Common Synthetic Applications
-
Formation of Amides and Polyamides: DMAPA reacts with carboxylic acids, acid chlorides, and esters to form amides. When reacted with diacids or diacid chlorides, it can form polyamides, which have applications in various materials.
-
Catalysis: Due to its basic nature, it is often employed as a catalyst in various organic reactions, such as polyurethane foam production and epoxy resin curing.
-
Ligand in Coordination Chemistry: The two nitrogen atoms can chelate to metal ions, making DMAPA a useful bidentate ligand in the synthesis of coordination complexes. These complexes can have applications in catalysis and materials science.
Experimental Protocols
The following section outlines a standard laboratory procedure for a common reaction involving this compound: the synthesis of a bis-amide.
Synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide)
This protocol describes the acylation of this compound with acetyl chloride.
Workflow Diagram:
Figure 2: Workflow for the synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide).
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (2.1 eq) dropwise to the stirred solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure bis-amide.
Safety and Handling
This compound is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its utility as a base, nucleophile, and ligand makes it an indispensable reagent in both academic research and industrial applications. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in the laboratory.
"synthesis and purification of N,N'-Dimethyl-1,3-propanediamine"
An In-Depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyl-1,3-propanediamine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (NNDMPD), a key diamine intermediate in the pharmaceutical, agrochemical, and materials science sectors. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for researchers, scientists, and professionals in drug development.
Introduction to this compound (NNDMPD)
This compound (CAS No. 111-33-1) is a symmetrically substituted diamine with the chemical formula C5H14N2.[1][2] It is a colorless to light yellow liquid with a characteristic amine odor.[3] Its utility as a chemical building block stems from the presence of two secondary amine functional groups, which can participate in a variety of chemical transformations. NNDMPD is employed as a pharmaceutical intermediate, a crosslinking reagent, and a raw material in the synthesis of agrochemicals and dyes.[4][5][]
Physicochemical Properties
A summary of the key physicochemical properties of NNDMPD is presented in the table below. These parameters are critical for its handling, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C5H14N2 | [1][2] |
| Molecular Weight | 102.18 g/mol | [1][3] |
| CAS Number | 111-33-1 | [1] |
| Boiling Point | 145 °C | [1][5][7] |
| Melting Point | -78.72 °C | [1] |
| Density | 0.817 g/mL at 25 °C | [1][5][7] |
| Refractive Index (n20/D) | 1.438 | [5] |
| Flash Point | 20 °C (closed cup) | [1][8] |
| Solubility | Miscible in water | [3][5] |
Synthesis Methodologies
The synthesis of NNDMPD can be achieved through several routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and purity requirements.
Eschweiler-Clarke Reaction: A Classic Approach to Amine Methylation
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[9][10] This reaction utilizes an excess of formaldehyde as the methyl source and formic acid as the reducing agent.[11] The reaction proceeds via reductive amination, where the amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid.[12] A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts, which can be a significant side reaction with other alkylating agents like methyl iodide.[11][13]
The reaction mechanism for the synthesis of NNDMPD from 1,3-propanediamine is depicted below:
Caption: Mechanism of the Eschweiler-Clarke reaction for NNDMPD synthesis.
Industrial Synthesis via Michael Addition and Hydrogenation
On an industrial scale, NNDMPD is commonly produced via a two-step process starting from acrylonitrile and dimethylamine.[14][15]
-
Michael Addition: Acrylonitrile undergoes a Michael addition with dimethylamine to yield N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out in a continuous process using a microchannel reactor to ensure high efficiency and conversion rates.[14]
-
Hydrogenation: The resulting DMAPN is then hydrogenated to NNDMPD. This step is often performed in a continuous hydrogenation reactor using a nickel-based catalyst, such as Raney-Ni, under elevated temperature and pressure.[14][15][16]
The overall workflow for this industrial process is illustrated below:
Caption: Industrial synthesis workflow for NNDMPD.
Experimental Protocols
Laboratory Synthesis of NNDMPD via Eschweiler-Clarke Reaction
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
1,3-Propanediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (pellets)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-propanediamine (1.0 mol).
-
With stirring, slowly add formic acid (2.5 mol) to the flask. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
After the addition of formic acid is complete, slowly add formaldehyde solution (2.2 mol).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.
-
After cooling to room temperature, carefully make the solution basic (pH > 12) by the slow addition of sodium hydroxide pellets. This step should be performed in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude NNDMPD.
Purification by Fractional Distillation
The crude NNDMPD obtained from the synthesis is purified by fractional distillation under atmospheric pressure.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Charge the distillation flask with the crude NNDMPD.
-
Heat the flask gently.
-
Discard any initial low-boiling fractions.
-
Collect the fraction boiling at approximately 145 °C. This is the purified NNDMPD.
-
Monitor the purity of the collected fractions using gas chromatography or NMR spectroscopy.
Analytical Characterization
The identity and purity of the synthesized NNDMPD should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the methyl groups, the methylene groups adjacent to the nitrogen atoms, and the central methylene group.[3]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching (if any primary amine is present as an impurity), C-H stretching, N-H bending, and C-N stretching are expected.[3]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[3]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor.[7][17] It is harmful if swallowed and toxic in contact with skin.[17] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][17]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[7]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 5. This compound | 111-33-1 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N,N′-二甲基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 15. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 16. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 17. tcichemicals.com [tcichemicals.com]
- 18. echemi.com [echemi.com]
"N,N'-Dimethyl-1,3-propanediamine spectral data (NMR, IR, Mass Spec)"
An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethyl-1,3-propanediamine
Abstract
N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7), a versatile aliphatic diamine, is a critical intermediate in the synthesis of a wide range of industrial and pharmaceutical products, including surfactants, epoxy resin hardeners, and corrosion inhibitors.[1] Its utility is derived from the distinct reactivity of its primary and tertiary amine functional groups. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and research applications. This guide provides a comprehensive analysis of the spectral data of N,N-Dimethyl-1,3-propanediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular fingerprint. As a self-validating system, the data from each technique corroborates the others, offering a holistic and trustworthy structural elucidation.
Molecular Structure and Spectroscopic Assignment Framework
The structure of N,N-Dimethyl-1,3-propanediamine (C₅H₁₄N₂) features a three-carbon (propyl) chain linking a primary amine (-NH₂) at one terminus and a tertiary dimethylamine (-N(CH₃)₂) at the other.[2] This asymmetric arrangement results in five unique carbon environments and five distinct sets of protons, which form the basis of our spectroscopic analysis.
Caption: Molecular structure of N,N-Dimethyl-1,3-propanediamine with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For amines, the electronegative nitrogen atom deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[3]
Experimental Protocol: NMR Sample Preparation
A standard protocol for acquiring high-resolution NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 5-25 mg of N,N-Dimethyl-1,3-propanediamine in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample (20-100 mg) is often required.[1]
-
Deuterium Exchange (Optional for ¹H NMR): To confirm the identity of the labile N-H protons, a "D₂O shake" can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the tube, the sample is shaken, and the spectrum is re-acquired. The exchange of N-H for N-D results in the disappearance of the N-H signal from the spectrum.[4]
-
Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds for ¹H NMR.[1] For ¹³C NMR, a proton-decoupled experiment is standard.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by five distinct signals. The protons on carbons adjacent to nitrogen (α-protons) are deshielded and appear downfield.[3] The labile primary amine protons typically appear as a broad signal that does not couple with adjacent protons due to rapid chemical exchange.[3]
Table 1: Expected ¹H NMR Spectral Data
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -N(CH ₃)₂ | ~2.21 | Singlet (s) | 6H | Protons on two equivalent methyl groups attached to the tertiary nitrogen. |
| -N-CH ₂- (C1) | ~2.32 | Triplet (t) | 2H | α-protons to the tertiary amine, deshielded. Coupled to C2 protons. |
| -CH₂-CH ₂-CH₂- (C2) | ~1.65 | Quintet (p) | 2H | β-protons, less deshielded than α-protons. Coupled to C1 and C3 protons. |
| -CH ₂-NH₂ (C3) | ~2.68 | Triplet (t) | 2H | α-protons to the primary amine, deshielded. Coupled to C2 protons. |
| -NH ₂ | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Labile protons of the primary amine; signal is broad and its position is concentration-dependent.[3] |
Note: Specific chemical shift values are predictive based on typical ranges for aliphatic amines.[3][5][6]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display five signals, one for each chemically unique carbon atom. The deshielding effect of nitrogen is more pronounced in ¹³C NMR, with carbons directly bonded to nitrogen appearing significantly downfield compared to simple alkanes.[3][4]
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -N(C H₃)₂ (C4/C5) | ~45.5 | Methyl carbons attached to the tertiary nitrogen. |
| -N-C H₂- (C1) | ~57.2 | α-carbon to the tertiary amine. |
| -CH₂-C H₂-CH₂- (C2) | ~29.5 | Central methylene carbon, least affected by the nitrogen atoms. |
| -C H₂-NH₂ (C3) | ~41.8 | α-carbon to the primary amine. |
Note: Chemical shift values are predictive based on typical ranges for aliphatic amines. Carbons attached to nitrogen typically appear in the 30-60 ppm range.[3][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.[1] For N,N-Dimethyl-1,3-propanediamine, the key is to identify the signatures of the primary amine in the presence of the tertiary amine and the aliphatic backbone.
Experimental Protocol: Acquiring a Liquid Film IR Spectrum
-
Sample Application: Place one drop of the neat (undiluted) liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1]
-
Film Formation: Place a second salt plate on top and gently press to form a thin, uniform liquid film.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder and record the spectrum, typically over a range of 4000–400 cm⁻¹.[1]
IR Spectral Interpretation
The IR spectrum provides clear, confirmatory evidence for the primary amine and the aliphatic structure. A primary amine is characterized by a pair of N-H stretching bands, whereas a tertiary amine has none.[4]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality |
|---|---|---|---|
| 3350 - 3250 (two bands) | Medium | N-H Asymmetric & Symmetric Stretch | These two distinct peaks are a definitive signature of a primary amine (-NH₂).[4][8] |
| 2950 - 2800 | Strong | C-H Aliphatic Stretch | Characteristic of the sp³ C-H bonds in the methyl and methylene groups. |
| ~1600 | Medium | N-H Bend (Scissoring) | This bending vibration is also characteristic of a primary amine. |
| 1250 - 1020 | Medium-Weak | C-N Stretch | Corresponds to the stretching of the carbon-nitrogen single bonds in the molecule.[8] |
| 910 - 665 | Strong, Broad | N-H Wag | This out-of-plane bending vibration is another feature of primary and secondary amines. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information through controlled fragmentation of the molecule. For amines, two principles are key: the Nitrogen Rule and α-cleavage .
-
The Nitrogen Rule: An organic molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. N,N-Dimethyl-1,3-propanediamine has two nitrogen atoms, and its molecular weight is 102.18 g/mol , consistent with this rule.[2][9]
-
α-Cleavage: This is the most common fragmentation pathway for amines. It involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[10][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[9]
Fragmentation Analysis
Upon electron ionization (EI), N,N-Dimethyl-1,3-propanediamine forms a molecular ion (M⁺˙) at m/z 102. This ion is energetically unstable and undergoes α-cleavage at one of two sites.
Caption: Primary α-cleavage fragmentation pathways for N,N-Dimethyl-1,3-propanediamine.
The cleavage adjacent to the tertiary amine is highly favored because it results in a more substituted, and therefore more stable, tertiary iminium cation. This explains why the fragment at m/z 58 is the most abundant ion (the base peak) in the spectrum.[12]
Table 4: Major Ions in the Electron Ionization Mass Spectrum
| m/z | Relative Intensity | Proposed Fragment Ion | Formation Mechanism |
|---|---|---|---|
| 102 | Low | [C₅H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 58 | 100% (Base Peak) | [(CH₃)₂N=CH₂]⁺ | α-Cleavage: Loss of •CH₂CH₂NH₂ radical from M⁺˙. |
| 44 | Moderate | [CH₃NH=CH₂]⁺ | Possible rearrangement and fragmentation product. |
| 30 | Moderate | [CH₂=NH₂]⁺ | α-Cleavage: Loss of (CH₃)₂NCH₂CH₂• radical from M⁺˙. |
Data interpreted from the NIST Mass Spectrum for N,N-Dimethyl-1,3-propanediamine.[12]
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and internally consistent structural elucidation of N,N-Dimethyl-1,3-propanediamine. ¹H and ¹³C NMR define the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine and aliphatic functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns dominated by α-cleavage. These spectral data collectively serve as a definitive reference for researchers, scientists, and drug development professionals engaged in the use or synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wikieducator.org [wikieducator.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the Research Applications of N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethyl-1,3-propanediamine (DMAPA), registered under CAS number 111-33-1, is a versatile aliphatic diamine that serves as a critical building block and functional reagent in a multitude of research and industrial applications. Characterized by two secondary amine groups separated by a flexible three-carbon propyl chain, its unique structure imparts a combination of basicity, nucleophilicity, and chelating ability. This technical guide provides an in-depth exploration of the core research applications of DMAPA, moving beyond a simple listing of uses to a detailed analysis of the chemical principles and experimental methodologies that underpin its utility. We will delve into its pivotal role as a chemical intermediate in the synthesis of surfactants, agrochemicals, and pharmaceuticals; its function as a catalyst in key organic transformations; and its application as a curing agent for epoxy resins. This document is designed to serve as a comprehensive resource for scientists and professionals, offering field-proven insights and detailed protocols to facilitate innovation and practical application.
Compound Profile and Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic ammoniacal odor. Its bifunctional nature, possessing two secondary amine groups, is central to its reactivity and wide-ranging applications.[1]
| Property | Value | Reference(s) |
| CAS Number | 111-33-1 | [2] |
| Molecular Formula | C₅H₁₄N₂ | [3] |
| Molecular Weight | 102.18 g/mol | [3] |
| Boiling Point | 145 °C | [2] |
| Melting Point | -78.72 °C | [2] |
| Density | 0.817 g/mL at 25 °C | [2] |
| Flash Point | 20 °C (closed cup) | [2] |
| Solubility | Miscible in water and various organic solvents. | [1] |
The presence of two secondary amine groups allows DMAPA to act as a potent base and a bidentate chelating ligand for various metal ions.[1] This dual functionality is key to its role in both catalysis and as a structural component in more complex molecules.
Industrial Synthesis of this compound
The primary industrial synthesis of DMAPA is a two-step process that leverages readily available feedstocks.[2][4] This method is efficient and has been optimized for continuous production, ensuring a reliable supply for research and manufacturing.
Step 1: Michael Addition of Dimethylamine to Acrylonitrile The synthesis begins with the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN). This reaction forms the intermediate N,N-dimethylaminopropionitrile (DMAPN).[4] The reaction is highly efficient, often achieving near-quantitative conversion and selectivity.[2]
Step 2: Hydrogenation of N,N-dimethylaminopropionitrile The nitrile group of DMAPN is then reduced to a primary amine via catalytic hydrogenation. This is typically carried out using a Raney-Ni catalyst under pressure. The resulting primary amine is subsequently methylated in situ or in a separate step to yield the final this compound product.[2][4]
Workflow for Continuous Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of N,N'-Dimethyl-1,3-propanediamine in Organic Solvents
Introduction
N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1), a diamine with the linear formula CH₃NHCH₂CH₂CH₂NHCH₃, is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. This guide provides an in-depth analysis of the solubility of this compound in a range of organic solvents, offering a foundational understanding for researchers, scientists, and professionals in drug development and chemical synthesis.
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The key physicochemical properties of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and molecular structure.
This compound is a polar molecule due to the presence of two amine functional groups. The nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. Furthermore, the presence of N-H bonds allows the molecule to act as a hydrogen bond donor. This dual capability for hydrogen bonding significantly influences its interaction with various solvents.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Observed/Expected Solubility |
| Polar Protic | Water | Fully Miscible[1][2][3][4] |
| Methanol, Ethanol | Highly Soluble[5] | |
| Polar Aprotic | Acetone, Ketones | Highly Soluble[5] |
| Esters | Highly Soluble[5] | |
| Acetonitrile | Expected to be Soluble | |
| Dimethylformamide (DMF) | Expected to be Soluble | |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | |
| Nonpolar | Hexane, Heptane | Expected to be Sparingly Soluble to Insoluble |
| Toluene, Benzene | Limited Miscibility[5] | |
| Chlorinated | Dichloromethane, Chloroform | Limited Miscibility[5] |
| Ethers | Diethyl Ether | Limited Miscibility[5] |
Discussion of Solubility Trends:
The high miscibility of this compound in polar protic solvents like water and alcohols can be attributed to the strong hydrogen bonding interactions between the amine groups of the solute and the hydroxyl groups of the solvents.[5]
In polar aprotic solvents such as acetone and esters, the solubility is still significant due to dipole-dipole interactions between the polar C=O group of the solvent and the polar N-H and C-N bonds of the diamine.[5]
The limited miscibility in nonpolar solvents like hexane and benzene is a direct consequence of the "like dissolves like" principle.[5] The weak van der Waals forces in these solvents are insufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions between the this compound molecules. Similarly, its miscibility with chlorinated solvents and diethyl ether is also reported to be limited.[5]
Experimental Determination of Solubility: A Validated Protocol
For novel solvent systems where solubility data is unavailable, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (purity >97%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and syringes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours. This allows the undissolved solute to settle, leaving a clear saturated supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette to avoid precipitation upon cooling.
-
Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The choice of dilution solvent should be one in which both the solute and the initial solvent are highly soluble.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated GC or UV-Vis spectrophotometer.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Intermolecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
Introduction: The Pivotal Role of Amine Catalysts in Polymer Chemistry
An In-Depth Technical Guide to the Catalytic Mechanism of N,N-Dimethyl-1,3-propanediamine
In the landscape of polymer science, particularly in the synthesis of polyurethanes and the curing of epoxy resins, catalysts are the unsung heroes that dictate reaction kinetics, network formation, and ultimately, the final material properties. Among these, aliphatic amines represent a critical class of catalysts and curing agents. This guide provides a deep dive into the mechanism of action of N,N-Dimethyl-1,3-propanediamine, a widely utilized amine in these applications.
A crucial point of clarification is the distinction between two closely related isomers:
-
N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1): A symmetrical diamine with two secondary amine groups.
-
N,N-Dimethyl-1,3-propanediamine (DMAPA) (CAS 109-55-7): An unsymmetrical diamine featuring one primary and one tertiary amine group.[1]
While structurally similar, the vast majority of industrial applications and mechanistic studies focus on DMAPA due to the distinct reactivity of its primary and tertiary amine functionalities.[1][2] Therefore, this guide will focus primarily on the well-documented mechanisms of DMAPA, while acknowledging the related reactivity of its N,N' isomer. DMAPA's utility stems from its dual role: it can act as a true catalyst, particularly through its tertiary amine group, and as a reactive chain extender or curing agent via its primary amine group.[2][3]
Part 1: Catalysis in Polyurethane Systems
Polyurethane chemistry is dominated by the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol to form a urethane linkage.[4] A critical side reaction, especially in foam production, is the reaction of isocyanate with water, which generates carbon dioxide gas for blowing.[4][5] Tertiary amine catalysts are instrumental in accelerating and balancing these two primary reactions.[6]
Core Catalytic Mechanisms of DMAPA
The tertiary amine moiety of DMAPA catalyzes the urethane reaction through two principal, often concurrent, mechanisms: General Base Catalysis and Nucleophilic Catalysis.
1. General Base Catalysis (The Polyol Activation Pathway)
In this mechanism, the tertiary amine acts as a Brønsted base. It abstracts a proton from the hydroxyl group of the polyol, increasing the polyol's nucleophilicity. This "activated" polyol anion can then more readily attack the electrophilic carbon of the isocyanate group. The catalyst is regenerated upon the final proton transfer to the nitrogen of the former isocyanate group.
Caption: General Base Catalysis pathway for urethane formation.
2. Nucleophilic Catalysis (The Isocyanate Activation Pathway)
Alternatively, the lone pair of electrons on the tertiary nitrogen atom can directly attack the electrophilic carbon of the isocyanate group. This forms a highly reactive, unstable zwitterionic intermediate. This activated complex is significantly more susceptible to attack by the polyol's hydroxyl group. The subsequent reaction with the polyol leads to the formation of the urethane linkage and the expulsion of the regenerated amine catalyst.
Caption: Nucleophilic Catalysis pathway for urethane formation.
Structure-Activity Relationship
The catalytic efficacy of any tertiary amine, including DMAPA, is governed by two key factors:
| Factor | Description | Impact on DMAPA's Activity |
| Basicity (pKa) | A measure of the amine's ability to donate its lone pair of electrons. Higher basicity generally leads to higher catalytic activity.[4][6] | DMAPA has a predicted pKa of around 10.86, indicating strong basicity and high catalytic potential.[1] |
| Steric Hindrance | The degree of crowding around the nitrogen atom. Less steric hindrance allows for easier access to the reactants (isocyanate and polyol).[4] | The methyl groups on the tertiary nitrogen offer moderate steric hindrance, balancing reactivity and selectivity. |
Furthermore, the primary amine group of DMAPA can react directly with isocyanate groups. This makes DMAPA a "reactive catalyst," as it becomes covalently incorporated into the final polymer backbone, which can reduce volatile organic compound (VOC) emissions and odor in the finished product.
Part 2: Mechanism as an Epoxy Curing Agent
DMAPA also functions as an effective curing agent (or hardener) for epoxy resins.[7][8] The curing process involves the ring-opening of the epoxide group by the nucleophilic amine groups, leading to the formation of a highly cross-linked, durable thermoset polymer network.
The Epoxy Curing Reaction
The mechanism proceeds in a stepwise fashion:
-
Initial Attack: The primary amine (-NH₂) of DMAPA, being a strong nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This opens the ring and forms a secondary amine and a hydroxyl group.
-
Chain Propagation: The newly formed secondary amine is also reactive and can attack another epoxide ring, creating a branch point in the polymer network.
-
Cross-linking: Since each DMAPA molecule has two reactive hydrogens on its primary amine and a third on the newly formed secondary amine, it can react with up to three epoxy groups, leading to extensive cross-linking.
-
Catalytic Role of the Tertiary Amine: The tertiary amine group in DMAPA can further catalyze the curing process. It can activate the epoxide ring, making it more susceptible to nucleophilic attack, or promote the reaction between the newly formed hydroxyl groups and other epoxy groups, especially at elevated temperatures.
Caption: Stepwise mechanism of epoxy resin curing using DMAPA.
Part 3: Experimental Analysis of Catalytic Activity
To validate the efficacy of DMAPA and understand its kinetics, a well-defined experimental protocol is essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose, as it allows for real-time monitoring of the key functional groups.
Protocol: Kinetic Analysis of Urethane Formation via In-situ FTIR
Objective: To determine the pseudo-first-order rate constant for the DMAPA-catalyzed reaction between phenyl isocyanate (a model isocyanate) and 1-butanol (a model polyol).
Materials & Equipment:
-
Reactants: Phenyl isocyanate (PhNCO), 1-butanol (BuOH), Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Catalyst: N,N-Dimethyl-1,3-propanediamine (DMAPA)
-
Equipment: FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell, temperature controller, magnetic stirrer, gas-tight syringes.
Methodology:
-
System Preparation:
-
Set up the reaction vessel connected to the in-situ FTIR probe. Ensure the system is inert by purging with dry nitrogen.
-
Bring the reaction vessel to the desired temperature (e.g., 50°C) using the temperature controller.
-
-
Background Spectrum:
-
Add the anhydrous solvent and the 1-butanol to the reaction vessel.
-
Allow the system to equilibrate and collect a background FTIR spectrum. This ensures that solvent and polyol absorbances are subtracted from subsequent measurements.
-
-
Reaction Initiation:
-
Inject the desired amount of DMAPA catalyst into the vessel and allow it to dissolve.
-
Initiate the reaction by injecting a stoichiometric amount of phenyl isocyanate. Start FTIR data acquisition immediately.
-
-
Data Acquisition:
-
Collect spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to observe significant conversion (e.g., 1-2 hours).
-
Monitor the characteristic isocyanate (-NCO) stretching peak at approximately 2270 cm⁻¹. The area of this peak is directly proportional to the isocyanate concentration.
-
-
Data Analysis:
-
Calculate the integrated area of the -NCO peak for each time point.
-
Assuming the polyol is in large excess, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the peak area (ln[A]) versus time (t).
-
The slope of this plot will be equal to the negative of the observed rate constant (-k_obs).
-
Repeat the experiment with varying catalyst concentrations to determine the catalytic order and the true rate constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. N,N-Dimethyl-1,3-propane Diamine DMAPA CAS 109-55-7 - BLi-T [blitchem.com]
- 8. haihangchem.com [haihangchem.com]
An In-depth Technical Guide to the Thermal Stability of N,N'-Dimethyl-1,3-propanediamine
This guide provides a comprehensive technical overview of the thermal stability of N,N'-Dimethyl-1,3-propanediamine (DMPA). It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document synthesizes key physicochemical data, outlines experimental protocols for thermal analysis, discusses potential decomposition pathways, and offers best practices for safe handling and storage.
Introduction: Understanding the Importance of Thermal Stability
This compound (CAS No. 111-33-1) is a versatile aliphatic diamine with a wide range of applications in industrial and research settings. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, surfactants, and as a curing agent for epoxy resins underscores the importance of its chemical and physical properties. Among these, thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures.
A thorough understanding of a compound's thermal stability is paramount for several reasons:
-
Process Safety: Uncontrolled decomposition can lead to runaway reactions, pressure buildup, and the release of hazardous materials.
-
Product Purity: Degradation can introduce impurities into a reaction mixture, affecting the yield and quality of the desired product.
-
Storage and Handling: Knowledge of decomposition temperatures and incompatible materials ensures safe storage and handling protocols.
-
Predictive Modeling: Thermal stability data is essential for developing accurate kinetic models of chemical processes.
This guide will delve into the methodologies used to assess the thermal stability of DMPA, interpret the resulting data, and provide actionable insights for its safe and effective use.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of DMPA is essential before exploring its thermal behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 145 °C (lit.) | [1][2] |
| Melting Point | -78.72 °C | [1] |
| Flash Point | 20 °C (closed cup) | [1][2] |
| Density | 0.817 g/mL at 25 °C (lit.) | [1][2] |
DMPA is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[3][4]
Experimental Assessment of Thermal Stability
The thermal stability of a compound is experimentally determined using various thermoanalytical techniques. The two primary methods for assessing the thermal stability of compounds like DMPA are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate crucible, typically alumina or platinum, that is inert to the sample and its decomposition products.[4]
-
-
Sample Preparation:
-
Accurately weigh a small sample of DMPA (typically 5-10 mg) into the tared TGA crucible. For volatile liquids, a sealed pan with a pinhole lid may be necessary to prevent premature evaporation.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature where decomposition is complete (e.g., 500 °C).
-
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which corresponds to the point of the fastest mass loss.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh a small amount of DMPA (typically 2-5 mg) into a hermetically sealed aluminum pan. This is crucial for volatile liquids to prevent evaporation and ensure accurate measurements.
-
-
Experimental Parameters:
-
Atmosphere: Purge the sample chamber with an inert gas like nitrogen.
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -100 °C) to observe any glass transitions or melting points.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to determine the enthalpy of the transition (ΔH).
-
Thermal Decomposition of this compound: A Mechanistic Perspective
Under inert conditions, the thermal decomposition of aliphatic amines can proceed through several pathways, including:
-
C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond can generate alkyl and amino radicals, which can then participate in a variety of subsequent reactions.
-
C-C Bond Cleavage: At higher temperatures, cleavage of carbon-carbon bonds within the propyl chain can occur.
-
Dehydrogenation: The loss of hydrogen can lead to the formation of imines and enamines.
-
Cyclization and Elimination Reactions: For diamines like DMPA, intramolecular reactions can lead to the formation of cyclic products. For instance, studies on the thermal degradation of ethylenediamine (EDA) have shown that it can undergo intermolecular cyclization to form 2-imidazolidione.[3]
For DMPA, a plausible decomposition pathway could involve an initial C-N bond scission, followed by a series of radical-mediated reactions. The presence of methyl groups on the nitrogen atoms may influence the stability of the resulting radicals and the distribution of decomposition products.
To definitively identify the decomposition products, hyphenated techniques such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would be necessary. TGA-FTIR allows for the real-time identification of evolved gases during the TGA experiment, providing insights into the decomposition mechanism. Pyrolysis-GC-MS involves the rapid heating of the sample to a specific temperature, followed by the separation and identification of the resulting fragments.
Safe Handling, Storage, and Incompatibilities
The thermal stability of a compound is intrinsically linked to its safe handling and storage. For this compound, the following precautions are essential:
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][3][4] Keep containers tightly closed to prevent the escape of flammable vapors.
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ground and bond containers when transferring material to prevent static discharge.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1] Reactions with these substances can be exothermic and potentially violent.
-
Hazardous Decomposition Products: Under fire conditions, DMPA is expected to produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
Conclusion
This compound is a valuable chemical intermediate whose utility is closely tied to its thermal properties. While specific, publicly available thermogravimetric and calorimetric data for this compound are limited, an understanding of its physicochemical properties and the known decomposition pathways of analogous aliphatic amines allows for a robust framework for its safe handling and application. The experimental protocols for TGA and DSC outlined in this guide provide a clear methodology for researchers to determine the precise thermal stability parameters of DMPA in their specific applications. Such empirical data is crucial for ensuring process safety, optimizing reaction conditions, and maintaining product quality. As with all reactive chemicals, a thorough understanding of its thermal behavior is not merely an academic exercise but a critical component of responsible scientific and industrial practice.
References
The Versatile Diamine: A Technical Guide to N,N'-Dimethyl-1,3-propanediamine in Organic Synthesis
Introduction: Beyond a Simple Building Block
N,N'-Dimethyl-1,3-propanediamine (DMAPA), a seemingly unassuming aliphatic diamine, stands as a cornerstone precursor in a multitude of organic syntheses, impacting industries from pharmaceuticals to high-performance polymers.[1][2] Its unique molecular architecture, featuring two secondary amine functionalities, bestows upon it a versatile reactivity profile that allows it to serve as a critical intermediate in the creation of a diverse array of complex molecules.[2] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind its utility in various synthetic transformations, present detailed experimental protocols, and offer comparative insights into its performance.
Core Attributes of this compound: A Foundation for Synthesis
A thorough understanding of the physicochemical properties of this compound is paramount to its effective application in organic synthesis. This colorless to pale yellow liquid with a characteristic amine odor possesses a unique combination of attributes that dictate its reactivity and handling requirements.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and process development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [3] |
| Molecular Weight | 102.18 g/mol | [3] |
| CAS Number | 111-33-1 | [3] |
| Boiling Point | 145 °C (lit.) | |
| Melting Point | -78.72 °C | |
| Density | 0.817 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.438 (lit.) | |
| Flash Point | 20 °C (closed cup) | |
| Water Solubility | Soluble | [2] |
Safety and Handling: A Non-Negotiable Priority
This compound is a flammable and corrosive substance that requires careful handling in a well-ventilated area, away from ignition sources.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory to prevent skin and eye burns. In case of contact, immediate and thorough rinsing with water is crucial, followed by medical attention.
Industrial Synthesis of this compound: The Gateway to its Applications
The industrial production of this compound is a critical first step that enables its widespread use. The most prevalent method involves a two-step continuous process, which offers high efficiency and purity.[4][5][6][7][8][9]
Step 1: Michael Addition of Dimethylamine to Acrylonitrile
The synthesis commences with the Michael addition of dimethylamine to acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). This reaction is typically carried out in a fixed-bed reactor.[4][5][6]
Step 2: Catalytic Hydrogenation of DMAPN
The resulting DMAPN is then subjected to catalytic hydrogenation to yield this compound. This step is also performed in a continuous process using a fixed-bed reactor, commonly with a Raney-Ni catalyst.[4][5][6]
Caption: Industrial synthesis of this compound.
Applications in Polymer Chemistry: Building High-Performance Materials
This compound serves as a versatile precursor in the synthesis of various polymers, where its diamine functionality allows it to act as a chain extender, curing agent, or catalyst.
Polyurethane Synthesis: A Catalyst and Chain Extender
In the production of polyurethanes, this compound can function as both a catalyst and a chain extender.[10][11] As a catalyst, its tertiary amine groups accelerate the reaction between isocyanates and polyols, crucial for the formation of polyurethane foams.[10][11] As a chain extender, the secondary amine groups react with isocyanate groups to form urea linkages, contributing to the hard segments of polyurethane elastomers and enhancing their mechanical properties.[10][11][12][13]
Caption: Dual role of DMAPA in polyurethane synthesis.
Epoxy Resins: A Highly Effective Curing Agent
This compound is a widely used curing agent for epoxy resins.[14][15] The active hydrogen atoms on its secondary amine groups react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network. The choice of curing agent significantly impacts the final properties of the epoxy material, such as its glass transition temperature (Tg), tensile strength, and chemical resistance.
Below is a comparative table of the performance of this compound as a curing agent against other common amine-based curing agents.
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound | Aliphatic Diamine | ~100-120 | 60-80 | 3-5 |
| 1,3-Diaminopropane (PDA) | Linear Aliphatic Diamine | ~90-110 | 50-70 | 3-5 |
| Isophorone Diamine (IPDA) | Cycloaliphatic Diamine | ~149 | 60-80 | 3-6 |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | >200 | 80-100 | 2-4 |
Data synthesized from various sources for comparative purposes. Exact values depend on the specific epoxy resin and curing conditions.[16]
The Cornerstone of a Blockbuster Drug: Synthesis of Ranitidine
Perhaps one of the most notable applications of a this compound derivative is in the synthesis of the anti-ulcer drug, Ranitidine (Zantac).[17][18][19][20] The synthesis involves the reaction of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine in the presence of a phosphonium salt.[20]
Detailed Protocol for Ranitidine Synthesis
The following is a generalized protocol based on literature procedures:
-
Preparation of the triphenylphosphonium bromide reagent: Triphenylphosphine is dissolved in a suitable solvent (e.g., dimethylformamide), and bromine is added dropwise at a controlled temperature (10-14°C). Dimethylamine is then introduced to the resulting suspension.[20]
-
Reaction with the furan intermediate: N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine is added to the solution of the phosphonium reagent.[20]
-
Heating and workup: The reaction mixture is heated in a closed vessel (e.g., autoclave) at 90°C for approximately 20-24 hours.[20] After cooling, the reaction mixture is worked up through evaporation and extraction to isolate the ranitidine product.[20] The product can be further purified and converted to its hydrochloride salt.[20]
Caption: Key reactants in the synthesis of Ranitidine.
Surfactant Synthesis: The Amphiphilic Transformation
This compound is a key precursor in the synthesis of amphoteric surfactants, most notably cocamidopropyl betaine, a widely used ingredient in personal care products.[1] The synthesis involves the amidation of fatty acids (or their methyl esters) with this compound, followed by quaternization with a haloacetic acid.
Catalysis and Asymmetric Synthesis: A Ligand in the Making
The diamine structure of this compound and its derivatives makes them attractive candidates for use as ligands in metal-catalyzed reactions, including asymmetric synthesis.[21][22][23] Chiral diamine ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[21][22][23][24] While this compound itself is achiral, it can be a scaffold for the synthesis of chiral ligands. These ligands can coordinate to a metal center and create a chiral environment that directs the approach of the reactants, thereby inducing enantioselectivity.[21][22][23][24]
Emerging Applications and Future Outlook
The utility of this compound continues to expand beyond its traditional applications. Researchers are exploring its use in the synthesis of novel corrosion inhibitors, as a component in the preparation of functionalized fibers, and in the development of new pharmaceutical agents.[1][25] Its versatility, coupled with its relatively low cost and established industrial production, ensures that this compound will remain a vital precursor in the landscape of organic synthesis for the foreseeable future.
Conclusion: A Precursor of Enduring Importance
This compound is far more than a simple diamine; it is a versatile and indispensable precursor that underpins a vast range of chemical transformations and commercial products. From enhancing the performance of everyday polymers to forming the backbone of life-saving pharmaceuticals, its impact is undeniable. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, with the aim of empowering researchers and developers to harness its full potential in their own synthetic endeavors. As the demand for advanced materials and novel therapeutics continues to grow, the importance of foundational precursors like this compound will only be further solidified.
References
- 1. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 6. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 7. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. News - Preparation of N,N-dimethyl-1,3-propanediamine [mit-ivy.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Basicity and pKa of N,N'-Dimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Basicity in Diamines
N,N'-Dimethyl-1,3-propanediamine, a symmetrically substituted diamine, serves as a versatile building block in various chemical syntheses, including in the development of pharmacologically active compounds and other specialized chemical applications. Its utility is intrinsically linked to its basicity, a fundamental property governed by the presence of two secondary amine functionalities. The ability of these nitrogen centers to accept protons dictates the molecule's charge state at a given pH, which in turn profoundly influences its solubility, reactivity, and interactions with biological targets. An in-depth understanding of the protonation behavior of this compound, quantified by its acid dissociation constants (pKa values), is therefore paramount for its effective application in research and development. This guide provides a comprehensive analysis of the basicity and pKa of this compound, integrating theoretical principles with practical experimental insights.
Understanding the Protonation Equilibria of this compound
As a diprotic base, this compound undergoes a two-step protonation process. The two macroscopic pKa values, pKa1 and pKa2, correspond to the successive protonation of the two nitrogen atoms.
The first protonation (pKa1) involves the addition of a proton to one of the secondary amine groups, forming a monocation. The second protonation (pKa2) leads to the formation of a dication. Due to electrostatic repulsion, the second protonation is less favorable, and thus pKa2 is significantly lower than pKa1.
The protonation equilibria can be visualized as follows:
Caption: Stepwise protonation of this compound.
Quantitative Analysis of pKa Values
Precise pKa values are critical for predicting the behavior of this compound in various chemical and biological systems. While computational methods provide useful estimates, experimentally determined values are the gold standard for accuracy.
Predicted and Experimental pKa Data
Several sources provide predicted pKa values for this compound. For instance, a predicted pKa1 value is approximately 10.86.[1][2] However, for a comprehensive understanding, experimental data is essential. A key study by Koskinen and Kollin (1972) determined the protonation constants of this compound in sodium perchlorate solutions.[3]
The following table summarizes the available pKa data:
| pKa Value | Value (at 25 °C) | Method | Source |
| pKa1 | ~10.7 | Experimental (Potentiometric Titration) | Koskinen and Kollin, 1972[3] |
| pKa2 | ~8.1 | Experimental (Potentiometric Titration) | Koskinen and Kollin, 1972[3] |
| pKa1 | 10.86 ± 0.10 | Predicted | ChemicalBook[2] |
Note: The experimental values are based on the data reported in sodium perchlorate solution and are indicative of the aqueous pKa values.
Factors Influencing the Basicity of this compound
The basicity of this compound is a result of a delicate interplay of several structural and environmental factors.
Inductive Effect of Alkyl Groups
The two methyl groups attached to the nitrogen atoms exert a positive inductive effect, pushing electron density towards the nitrogen atoms.[4][5] This increased electron density on the nitrogen's lone pair makes it more available for protonation, thus increasing the basicity compared to the parent 1,3-propanediamine.[6]
Electrostatic Interactions in the Diamine Structure
The presence of two nitrogen atoms in close proximity significantly influences the protonation behavior. After the first nitrogen is protonated, the resulting positive charge exerts an electron-withdrawing effect on the second nitrogen atom through the carbon chain. This electrostatic repulsion makes the second protonation less favorable, resulting in a lower pKa2 value compared to pKa1.[7]
Steric Hindrance
While the methyl groups are relatively small, they do introduce some steric hindrance around the nitrogen atoms, which can slightly influence the approach of a proton and the solvation of the resulting conjugate acid. However, in the case of this compound, the inductive effect of the methyl groups is generally the more dominant factor in enhancing basicity.
Experimental Determination of pKa: A Practical Workflow
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values. The following protocol outlines the key steps for determining the pKa of this compound.
Workflow for pKa Determination by Potentiometric Titration
References
- 1. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. N,N-Dimethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N′-ジメチル-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
"N,N'-Dimethyl-1,3-propanediamine in gas chromatography as a stationary phase"
An Application Note on the Gas Chromatographic Analysis of Volatile Amines Utilizing Specialized Stationary Phases
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Volatile Amines
Volatile amines are a critical class of compounds in various industries, from pharmaceuticals and agrochemicals to the production of surfactants and corrosion inhibitors.[1][2] N,N'-Dimethyl-1,3-propanediamine, for instance, is a key intermediate in numerous chemical syntheses.[1][2] However, their analysis by gas chromatography (GC) presents significant challenges. Due to their basic nature and high polarity, volatile amines tend to interact strongly with active sites, such as residual silanols, on conventional silica-based columns and within the GC system.[3] This interaction leads to common chromatographic problems like broad, tailing peaks, which make accurate quantification difficult.[3][4] Furthermore, many analyses of volatile amines are performed in the presence of harsh matrices like water, which can degrade many standard stationary phases.[3]
To overcome these obstacles, specialized GC columns with unique stationary phases have been developed. These phases are engineered to be highly inert and selective for basic compounds, ensuring robust and reproducible analysis. This application note provides a comprehensive guide to the successful gas chromatographic analysis of volatile amines, leveraging these advanced stationary phases.
The Cornerstone of Analysis: Stationary Phase Selection
The choice of the stationary phase is paramount for the effective separation of volatile amines. Standard siloxane-based columns often fail due to the aforementioned interactions.[3] The key to good chromatography for these compounds lies in using a stationary phase that is both base-deactivated and robust enough to handle challenging samples.
Two main types of stationary phases have proven effective:
-
Base-Deactivated Non-Polar Siloxane Phases: These are the modern workhorses for volatile amine analysis. Manufacturers apply proprietary techniques to thoroughly deactivate the fused silica surface, minimizing the number of active sites that can cause peak tailing.[5] The stationary phase itself is a thick film of a non-polar siloxane polymer.[5][6] This combination provides excellent inertness and sufficient retention for highly volatile amines like methylamine and dimethylamine, even in aqueous samples.[5] Columns like the Agilent J&W Select CP-Volamine and the Restek Rtx-Volatile Amine fall into this category.[3][5]
-
Base-Modified Polyethylene Glycol (PEG) Phases: While sometimes used, these phases generally exhibit lower stability and a loss of efficiency at temperatures below 60 °C compared to their siloxane counterparts.[3] They are a viable option but may not offer the same level of robustness and column lifetime, especially when analyzing samples in harsh matrices.[3]
The causality behind this choice is rooted in acid-base chemistry. The basic amine analytes are seeking acidic sites for interaction. By using a base-deactivated surface, these interaction points are effectively neutralized, allowing the separation to proceed based on the analytes' boiling points and their weaker van der Waals interactions with the non-polar stationary phase. This results in symmetrical, sharp peaks and reliable data.
Experimental Protocols and Methodologies
Instrumentation and Recommended Conditions
A standard gas chromatograph equipped with a flame ionization detector (FID) is typically sufficient for the analysis of volatile amines. The FID is sensitive to hydrocarbons and provides a robust response for these compounds. For more complex matrices or the need for definitive identification, a mass spectrometer (MS) can be used as the detector.
The following table summarizes a typical set of starting conditions for the analysis of a complex mixture of volatile amines on a specialized base-deactivated column.
| Parameter | Recommended Setting | Rationale |
| Column | Agilent J&W Select CP-Volamine, 30 m x 0.32 mm ID, 5 µm film thickness (or equivalent) | A thick film provides sufficient retention for highly volatile compounds. The specified phase ensures inertness towards basic analytes.[5][6] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Helium is often used for its safety and efficiency.[5] |
| Flow Rate | 2.0 mL/min, constant flow | Provides a good balance between analysis speed and separation efficiency. |
| Injector | Split/Splitless | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. |
| Split Ratio | 1:50 | A common starting point to ensure sharp peaks for concentrated samples. This can be optimized based on sample concentration.[5] |
| Injector Temp. | 200 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation.[5] |
| Oven Program | 40 °C (hold 2 min), then ramp 11 °C/min to 120 °C, then ramp 33 °C/min to 250 °C (hold 3 min) | A temperature program is essential for separating a mixture with a range of boiling points. The initial hold allows for the separation of very volatile amines, while the ramps elute higher boiling compounds.[5] |
| Detector | FID | Robust and sensitive detector for amines. |
| Detector Temp. | 240 °C | Prevents condensation of the analytes as they exit the column.[5] |
| Injection Vol. | 0.5 µL | A small injection volume prevents column overload and peak distortion.[5] |
Step-by-Step Analytical Workflow
The following protocol outlines the essential steps for analyzing a liquid sample containing volatile amines.
1. Standard and Sample Preparation:
- Prepare a stock solution of the amine standards in a suitable solvent, such as water or methanol.
- Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 10-100 ppm).
- For unknown samples, dissolve a known weight of the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the amines.[7][8]
2. GC System Setup:
- Install a specialized amine analysis column (e.g., CP-Volamine or Rtx-Volatile Amine).
- Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
- Set the GC parameters as outlined in the table above.
3. Calibration Curve Generation:
- Inject the prepared calibration standards, starting with the lowest concentration.
- Integrate the peak area for each amine in the chromatograms.
- Plot a calibration curve of peak area versus concentration for each analyte. Ensure the curve has an acceptable correlation coefficient (R² > 0.995).
4. Sample Analysis:
- Inject the prepared unknown sample.
- Identify the amines in the sample by comparing their retention times to those of the standards.
- Quantify the amount of each amine by using the calibration curve to convert the peak area to a concentration.
Workflow Visualization
The following diagram illustrates the general workflow for the GC analysis of volatile amines.
Caption: Workflow for the GC analysis of volatile amines.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of the results, each analytical run should incorporate self-validating checks:
-
Peak Shape: Symmetrical peaks are a primary indicator of a healthy analytical system. For amines, a peak asymmetry factor of > 0.8 is considered good.[6] Tailing peaks suggest column degradation or active sites in the system.
-
Retention Time Stability: The retention times for the analytes should be highly reproducible between runs. Drifting retention times can indicate leaks in the system or a degrading column.
-
Blank Injections: Regularly inject a solvent blank to ensure that there is no carryover from previous injections and that the system is clean.
-
Quality Control (QC) Samples: Analyze a QC sample of a known concentration with every batch of unknown samples. The result should fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the results of the batch.
By adhering to these principles, laboratories can produce reliable and defensible data for the analysis of volatile amines. The robustness of modern base-deactivated stationary phases allows for extended column lifetimes and excellent reproducibility, even with repeated injections of aqueous samples.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. agilent.com [agilent.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
Application Note: Formulation of Polyurethane Foams Utilizing N,N'-Dimethyl-1,3-propanediamine as a Gelling Catalyst
Introduction: The Critical Role of Amine Catalysts in Polyurethane Foam Production
Polyurethane (PU) foams are ubiquitous materials, integral to a vast array of applications, from insulation and automotive seating to furniture and specialty packaging.[1] The formation of these versatile polymers relies on a meticulously controlled chemical reaction between polyols and isocyanates.[2] The precise orchestration of this reaction is governed by catalysts, which are essential for achieving the desired foam properties.[3] Amine catalysts, particularly tertiary amines, are widely employed due to their efficacy in modulating the two primary reactions in foam formation: the gelling reaction (polymer chain growth) and the blowing reaction (gas generation for foam expansion).[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N,N'-Dimethyl-1,3-propanediamine as a key catalytic component in the formulation of polyurethane foams.
This compound is a versatile aliphatic diamine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[6] In the context of polyurethane chemistry, its tertiary amine functionalities make it an effective catalyst.[1][4] This document will elucidate the chemical properties of this compound, its mechanism of action in polyurethane foam formation, a detailed experimental protocol for a representative foam formulation, and troubleshooting guidance.
Chemical Properties and Mechanism of Action
This compound (CAS No: 111-33-1) is a colorless to pale yellow liquid with a characteristic ammoniacal odor.[6][7] Its molecular structure, featuring two tertiary amine groups, is central to its catalytic activity.[4]
Key Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C5H14N2 | [7] |
| Molecular Weight | 102.18 g/mol | [7] |
| Boiling Point | 145 °C | [7] |
| Melting Point | -78.72 °C | [7] |
| Density | 0.817 g/mL at 25 °C | |
| Flash Point | 20 °C (closed cup) | [7] |
| Water Solubility | Miscible | [8] |
The catalytic activity of tertiary amines in polyurethane formation is primarily dependent on their basicity and the steric hindrance around the nitrogen atoms.[9] Higher basicity generally leads to higher catalytic activity.[4] this compound acts as a catalyst by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction).
The two primary reactions in polyurethane foam formation are:
-
Gelling Reaction: The reaction between an isocyanate and a polyol to form a urethane linkage, leading to polymer chain growth and cross-linking. This reaction builds the foam's solid matrix and provides mechanical strength.[3]
-
Blowing Reaction: The reaction between an isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. The CO2 acts as the blowing agent, causing the foam to expand.[2][3]
A balanced catalyst system is crucial to ensure that the rates of the gelling and blowing reactions are synchronized. If the blowing reaction is too fast relative to the gelling reaction, the foam may collapse. Conversely, if the gelling reaction is too fast, the foam may not expand properly, resulting in a high-density product with closed cells.[10] this compound is primarily a gelling catalyst, meaning it is more selective in catalyzing the reaction of the isocyanate with hydroxyl groups.[11] Therefore, it is often used in conjunction with a blowing catalyst to achieve the desired balance.[12]
Experimental Protocol: Preparation of a Flexible Polyurethane Foam
This protocol provides a representative formulation for a flexible polyurethane foam using this compound as a gelling catalyst. Note: This is a starting formulation and may require optimization based on the specific raw materials used and the desired final foam properties.
Materials and Equipment:
-
Polyol: A polyether polyol with a hydroxyl number of 45-55 mg KOH/g.
-
Isocyanate: Toluene diisocyanate (TDI) 80/20.
-
Surfactant: A silicone-based surfactant for stabilizing the foam cells.
-
Blowing Agent: Deionized water.
-
Gelling Catalyst: this compound.
-
Blowing Catalyst: A commercially available blowing catalyst, such as bis(2-dimethylaminoethyl) ether (BDMAEE).
-
Solvent (for catalyst dilution, optional): Di-propylene glycol (DPG).
-
Equipment:
-
High-speed laboratory mixer (2000-5000 rpm).
-
Paper cups or plastic beakers.
-
Spatula.
-
Fume hood.
-
Digital scale (accurate to 0.01 g).
-
Thermometer.
-
Mold (e.g., a 25 x 25 x 10 cm open-top cardboard or aluminum mold).
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Safety Precautions:
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[13] It is harmful if swallowed and may cause an allergic skin reaction.[13] Always work in a well-ventilated fume hood and wear appropriate PPE.[14] Isocyanates are respiratory sensitizers and should be handled with extreme care.[15]
Formulation Table:
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound | 0.2 - 0.8 |
| Blowing Catalyst (e.g., BDMAEE) | 0.1 - 0.5 |
| Toluene Diisocyanate (TDI 80/20) | Index 105 |
The TDI Index is calculated as: (Actual amount of isocyanate / Stoichiometric amount of isocyanate) x 100.
Step-by-Step Procedure:
-
Preparation of the Polyol Premix: a. In a paper cup or beaker, accurately weigh the polyether polyol. b. Add the deionized water, silicone surfactant, this compound, and the blowing catalyst to the polyol. c. Mix the components thoroughly with a spatula until a homogeneous mixture is obtained.
-
Foaming Reaction: a. Place the polyol premix under the high-speed mixer in a fume hood. b. Weigh the required amount of TDI in a separate container. c. Start the mixer at high speed (e.g., 3000 rpm) and add the TDI to the polyol premix all at once. d. Mix for 5-10 seconds until the components are well blended. e. Immediately pour the reacting mixture into the mold.
-
Curing and Characterization: a. Observe the foam rise and note the cream time (start of rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky). b. Allow the foam to cure in the mold at ambient temperature for at least 24 hours. c. After curing, the foam can be removed from the mold and characterized for properties such as density, hardness, and cell structure.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the polyurethane foam formulation.
Caption: Experimental workflow for polyurethane foam formulation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Foam Collapse | Blowing reaction is too fast relative to the gelling reaction. Insufficient surfactant. | Decrease the amount of blowing catalyst. Increase the amount of this compound. Increase the surfactant level. |
| Shrinkage | Closed-cell structure. Insufficient curing. | Increase the level of cell-opening additives. Ensure adequate curing time and temperature. Adjust the catalyst balance. |
| High Density | Insufficient blowing agent. Gelling reaction is too fast. | Increase the amount of water. Decrease the overall catalyst concentration. |
| Coarse Cell Structure | Inadequate mixing. Incorrect surfactant level. | Increase mixing speed or time. Optimize the surfactant type and concentration. |
Catalytic Mechanism Visualization
The following diagram illustrates the catalytic role of a tertiary amine, such as this compound, in the gelling reaction.
Caption: Catalytic cycle of a tertiary amine in urethane formation.
Conclusion
This compound is an effective gelling catalyst for the formulation of polyurethane foams. By understanding its chemical properties and its role in the gelling and blowing reactions, researchers can develop robust foam formulations tailored to specific applications. The provided protocol serves as a foundational starting point, and careful optimization of the catalyst package and other formulation components will enable the creation of polyurethane foams with a wide range of properties. As with any chemical process, adherence to safety protocols is paramount.
References
- 1. tncintlchem.com [tncintlchem.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. N,N-Dimethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2 | Sabtech [sabtechmachine.com]
- 11. Gelling Catalysts | Polyurethane Systems | Request Quote or Samples [tri-iso.com]
- 12. US5039713A - Blowing reaction catalyst composition that provides cell opening of the resulting polyurethane foam - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
Topic: Characterizing the Curing Kinetics of Epoxy Resin with N,N'-Dimethyl-1,3-propanediamine
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for characterizing the curing kinetics of epoxy resin systems utilizing N,N'-Dimethyl-1,3-propanediamine as a curing agent. This diamine, containing two secondary amine functional groups, participates in a complex, autocatalytic curing process. Understanding and quantifying this process is critical for optimizing material properties and manufacturing cycles in applications ranging from advanced composites to industrial coatings and adhesives. We will delve into the underlying reaction mechanisms, present detailed, self-validating protocols for kinetic analysis using Differential Scanning Calorimetry (DSC), and explore robust methods for kinetic modeling. This guide is intended for researchers, material scientists, and formulation chemists seeking to gain a fundamental understanding and practical mastery of this specific epoxy-amine system.
Part 1: Theoretical Framework and Reaction Mechanism
The curing of an epoxy resin with an amine is a polyaddition reaction that transforms a low-molecular-weight liquid resin into a highly cross-linked, three-dimensional thermoset network.[1] The kinetic profile of this transformation is highly dependent on the structure of the amine curing agent.
1.1 The Role of Secondary Amines and Autocatalysis
Unlike primary amines which possess two reactive hydrogens per amine group, this compound is a secondary diamine, with one reactive hydrogen on each nitrogen atom. The curing process proceeds in distinct steps:
-
Initial Reaction: The secondary amine's lone pair of electrons performs a nucleophilic attack on the carbon atom of the epoxy ring, leading to ring-opening. This initial reaction forms a hydroxyl group (-OH) and a tertiary amine.[2][3]
-
Autocatalysis: The reaction rate is not constant but accelerates over time. This phenomenon, known as autocatalysis, is a hallmark of many epoxy-amine systems.[4][5] It is driven by the products of the initial reaction:
-
Hydroxyl Groups: The newly formed hydroxyl groups can form a hydrogen-bonded complex with the oxygen of another epoxy ring, making the ring more susceptible to nucleophilic attack by another amine.[6]
-
Tertiary Amines: The tertiary amine formed in the first step can also act as a catalyst, accelerating the ring-opening reaction.[2][7]
-
This dual catalytic effect means the reaction generates its own catalysts, leading to a characteristic sigmoidal conversion curve where the reaction rate is initially slow, accelerates to a maximum, and then slows as reactants are consumed.[8]
Part 2: Experimental Design and Stoichiometry
A successful kinetic study begins with meticulous preparation and a clear understanding of the material stoichiometry.
2.1 Materials and Equipment
| Item | Description / Specification | Rationale / Key Consideration |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) based resin. | A common, well-characterized resin. The Epoxy Equivalent Weight (EEW) must be known. |
| Curing Agent | This compound (DMDA), CAS 111-33-1.[9][10] | Purity should be >98%. The molecular weight is 102.18 g/mol . |
| DSC Instrument | Differential Scanning Calorimeter with cooling capabilities. | Must be capable of precise temperature control for both isothermal and scanning modes.[11] |
| DSC Pans | Aluminum, hermetically sealed pans and lids. | Hermetic sealing prevents mass loss from volatile components during heating. |
| Balance | Analytical balance with a precision of at least 0.01 mg. | Accurate weighing is critical for correct stoichiometry. |
| Mixing | Glass vials, spatula, vortex mixer or centrifugal mixer. | Ensures a homogeneous mixture, which is essential for reproducible results. |
2.2 Stoichiometric Calculations: The Foundation of Curing
The optimal properties of a thermoset are typically achieved when the epoxy groups and active amine hydrogens are in a 1:1 ratio.[12] The key parameter for the amine is the Amine Hydrogen Equivalent Weight (AHEW).
-
AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens per Molecule)
For this compound (C₅H₁₄N₂), the molecular weight is 102.18 g/mol . Each molecule has two secondary amine groups, and each group has one active hydrogen. Therefore, there are 2 active hydrogens per molecule.
-
AHEW = 102.18 g/mol / 2 = 51.09 g/eq
The required parts by weight (pbw) of the amine per 100 parts of epoxy resin is calculated as:
-
pbw Amine = (AHEW / EEW) * 100
Example Calculation: For an epoxy resin with an EEW of 188 g/eq:
-
pbw DMDA = (51.09 / 188) * 100 = 27.18
Therefore, you would mix 27.18g of this compound for every 100g of the epoxy resin. Deviating from this stoichiometry can significantly alter the curing kinetics and final properties.[12]
Part 3: Protocols for DSC-Based Kinetic Analysis
Differential Scanning Calorimetry (DSC) is the most common and accurate method for studying the curing kinetics of thermosets by measuring the heat released during the exothermic cross-linking reaction.[13][14][15]
Protocol 3.1: Determination of Total Heat of Reaction (ΔH_total)
Causality: The total heat of reaction is the thermodynamic signature of the complete cure. Its value is essential for normalizing all subsequent measurements to determine the fractional degree of cure (α). A low heating rate is used to ensure the reaction goes to completion without being limited by thermal lag. This protocol is based on principles outlined in ASTM D3418.[16][17]
-
Preparation: Prepare a fresh, stoichiometric mixture of the epoxy and this compound.
-
Encapsulation: Immediately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
DSC Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a slow, constant rate (e.g., 10°C/min) to a temperature well beyond the end of the curing exotherm (e.g., 250°C).[18]
-
Hold for 5 minutes to ensure a stable baseline.
-
-
Analysis: Integrate the area under the exothermic peak. This area corresponds to the total heat of reaction, ΔH_total, typically expressed in J/g.
Protocol 3.2: Isothermal Curing Analysis
Causality: Isothermal experiments mimic manufacturing conditions where curing occurs at a constant temperature.[19] They are crucial for validating kinetic models under practical processing scenarios. Running tests at multiple temperatures allows for the determination of the temperature dependence of the reaction rate (activation energy).
-
Preparation: Use the same batch of mixed epoxy-amine system as in Protocol 3.1.
-
Encapsulation: Prepare several 5-10 mg samples in hermetic pans.
-
DSC Program:
-
Select a set of at least 3-4 isothermal temperatures (e.g., 60°C, 70°C, 80°C, 90°C).
-
For each sample, rapidly heat the DSC cell to the target isothermal temperature.
-
Hold at the isothermal temperature and record the heat flow until the signal returns to a stable baseline, indicating the reaction has ceased or slowed significantly.
-
-
Analysis: For each isothermal run, integrate the heat flow curve over time. The partial heat at any time t, ΔH(t), is used to calculate the degree of cure: α(t) = ΔH(t) / ΔH_total.
Protocol 3.3: Non-Isothermal (Dynamic) Curing Analysis
Causality: Running dynamic scans at multiple heating rates is the basis for powerful "model-free" kinetic analysis.[20] As the heating rate (β) increases, the reaction exotherm shifts to higher temperatures. This systematic shift provides the data needed to calculate the activation energy without assuming a specific reaction model.
-
Preparation: Use the same batch of mixed epoxy-amine system.
-
Encapsulation: Prepare several 5-10 mg samples in hermetic pans.
-
DSC Program:
-
Perform a series of dynamic scans, each on a fresh sample, using different heating rates (e.g., 2.5, 5, 10, and 20°C/min).
-
The temperature program for each run should be identical to that in Protocol 3.1, only varying the heating rate (β).
-
-
Analysis: Record the peak exotherm temperature (T_p) for each heating rate. These values are used in Kissinger or Ozawa-Flynn-Wall analysis. The entire heat flow curve for each run can be used to calculate the degree of cure (α) as a function of temperature.
Part 4: Data Analysis and Kinetic Modeling
The ultimate goal of the DSC experiments is to generate a mathematical model that can predict the rate of cure under any thermal conditions. The rate of reaction (dα/dt) is generally described by the equation:
-
dα/dt = k(T) * f(α)
Where k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation) and f(α) is the reaction model.[14]
| Modeling Approach | Description | Advantages | Common Models/Methods |
| Model-Free (Isoconversional) | Calculates activation energy (Ea) as a function of the degree of cure (α) without assuming a reaction model.[20] | Highly robust; reveals changes in reaction mechanism; avoids errors from selecting an incorrect model. | Ozawa-Flynn-Wall (OFW), Kissinger, Friedman. |
| Model-Fitting | Assumes a specific mathematical function, f(α), for the reaction and fits the model parameters to the experimental data. | Provides a single, predictive equation that can be easily used in process simulations. | n-th Order, Autocatalytic (Kamal, Šesták-Berggren).[5][13][21] |
4.1 The Autocatalytic (Kamal) Model
Given the known mechanism of epoxy-amine reactions, an autocatalytic model is often the most physically meaningful choice for model-fitting. The Sourour-Kamal model is a widely used form:[5]
-
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
Where:
-
k₁: The rate constant for the non-catalyzed initial reaction.
-
k₂: The rate constant for the autocatalyzed reaction.
-
α: The degree of cure.
-
m, n: The reaction orders.
The parameters (k₁, k₂, m, n) are determined by fitting this equation to the isothermal or non-isothermal DSC data using non-linear regression analysis. The temperature dependence of k₁ and k₂ is typically modeled using the Arrhenius equation.
Part 5: Practical Insights and Conclusion
The kinetic parameters derived from these protocols are not merely academic. They provide critical insights for process optimization:
-
Activation Energy (Ea): A higher Ea indicates that the reaction rate is more sensitive to temperature changes. This information is vital for controlling exotherms in thick parts.
-
Cure Schedule Design: The kinetic model can be used to simulate and design optimal cure cycles (e.g., multi-step ramps and holds) to achieve a target degree of cure in the minimum amount of time without overheating.
-
Working Life (Pot Life) Prediction: The model can predict the time to reach a certain conversion (e.g., gelation point) at storage or application temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. hanepoxy.net [hanepoxy.net]
- 3. threebond.co.jp [threebond.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Thermoset Cure Kinetics Part 10: Autocatalytic Equations - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. haihangchem.com [haihangchem.com]
- 10. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Thermoset Cure Kinetics Part 13: Modelling the Effect of Stoichiometry on Autocatalytic Cure Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. en.usb-lab.com [en.usb-lab.com]
- 17. store.astm.org [store.astm.org]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 19. imapsjmep.org [imapsjmep.org]
- 20. researchgate.net [researchgate.net]
- 21. Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method | MDPI [mdpi.com]
Application Note: N,N'-Dimethyl-1,3-propanediamine as a Reagent for the Deprotection of Phthalimides
Introduction
The phthalimide group is a cornerstone in synthetic organic chemistry for the protection of primary amines. Its utility is most prominently featured in the Gabriel synthesis, a robust method for transforming primary alkyl halides into primary amines, thereby avoiding the common issue of over-alkylation.[1][2][3] The stability of the phthalimide group to a wide range of reaction conditions makes it an attractive choice for multi-step syntheses. However, the cleavage of the phthalimide to liberate the desired primary amine often requires harsh conditions, such as acidic or basic hydrolysis, or the use of hydrazine, a toxic and potentially explosive reagent.[1][2] These traditional methods can be incompatible with sensitive functional groups and may lead to side reactions or racemization in chiral compounds.[4]
This application note presents N,N'-dimethyl-1,3-propanediamine as a promising alternative reagent for the mild and efficient deprotection of phthalimides. While direct literature on this specific application is emerging, the use of analogous diamines, such as ethylenediamine, has been shown to be an effective and gentler substitute for hydrazine.[5] This document provides a detailed protocol, a plausible mechanistic rationale, and practical insights for researchers in organic synthesis and drug development.
Mechanism of Deprotection
The deprotection of a phthalimide using this compound is proposed to proceed via a mechanism analogous to that of hydrazinolysis. The reaction is initiated by the nucleophilic attack of one of the amine groups of this compound on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable six-membered ring, which results in the cleavage of the C-N bond and the release of the primary amine.
The proposed mechanistic pathway is illustrated below:
Caption: Proposed mechanism for phthalimide deprotection.
Advantages of this compound
The use of this compound for phthalimide deprotection offers several potential advantages over traditional methods:
-
Milder Reaction Conditions: The reaction can often be carried out at or near room temperature, which is beneficial for substrates with sensitive functional groups.
-
Reduced Toxicity: this compound is generally considered to be less hazardous than hydrazine.
-
Improved Solubility of Byproducts: The resulting N,N'-dimethyl-1,3-propanediamide of phthalic acid is typically more soluble in common organic solvents than the phthalhydrazide byproduct from hydrazinolysis, simplifying purification.
-
Avoidance of Harsh Reagents: This method circumvents the need for strong acids or bases, which can cause unwanted side reactions.
Experimental Protocol
This protocol provides a general procedure for the deprotection of N-alkylphthalimides using this compound. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Equipment
-
N-Alkylphthalimide
-
This compound (CAS 111-33-1)
-
Ethanol (or other suitable solvent such as methanol or isopropanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (approximately 0.1–0.2 M concentration).
-
Addition of Reagent: To the stirred solution, add this compound (2.0–5.0 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting phthalimide and the appearance of the product amine can be visualized.
-
Reaction Completion: Stir the reaction mixture at room temperature until the starting material is consumed. Gentle heating (e.g., to 40–60 °C) may be applied to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess this compound.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water or a dilute aqueous acid solution (e.g., 1 M HCl) to remove the phthalic acid diamide byproduct.
-
If the desired amine is basic, it may be extracted into the aqueous acidic layer. In this case, the aqueous layer should be basified (e.g., with 1 M NaOH) and then extracted with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude primary amine can be purified by standard techniques such as column chromatography, distillation, or recrystallization, as appropriate for the specific product.
Caption: General experimental workflow for phthalimide deprotection.
Data Summary
The following table provides a general comparison of deprotection methods. Note that the conditions for this compound are based on analogous reactions with ethylenediamine and may require optimization.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrazine | Ethanol, reflux | Effective for many substrates | Toxic, potentially explosive, byproduct can be difficult to remove |
| Acid Hydrolysis | Conc. HCl or H₂SO₄, reflux | Inexpensive | Harsh conditions, not suitable for acid-labile groups |
| Base Hydrolysis | NaOH or KOH, reflux | Inexpensive | Harsh conditions, not suitable for base-labile groups |
| Sodium Borohydride | NaBH₄ in alcohol, then acid | Very mild, good for sensitive substrates[4] | Two-step, one-pot procedure |
| Ethylenediamine | Isopropanol, room temp to reflux[5] | Milder than hydrazine, safer | May require excess reagent |
| This compound | Ethanol, room temp to 60°C (proposed) | Potentially mild and safe, soluble byproduct | Less established, may require optimization |
Conclusion
This compound presents a viable and potentially advantageous alternative to traditional reagents for the deprotection of phthalimides. Its proposed mild reaction conditions and the anticipated ease of byproduct removal make it an attractive option for the synthesis of primary amines, particularly in the context of complex molecules and drug development. Further investigation and optimization of this method are encouraged to fully establish its scope and limitations.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,N'-Dimethyl-1,3-propanediamine Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N,N'-Dimethyl-1,3-propanediamine (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions catalyzed by this versatile diamine. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
This compound (CAS 109-55-7) is a unique aliphatic diamine featuring both a primary and a tertiary amine group.[1] This bifunctionality makes it a powerful tool in organic synthesis, where it can act as a Brønsted base, a nucleophilic catalyst, or a ligand in various transformations. It is a key intermediate in the manufacturing of surfactants, polyurethane catalysts, and epoxy resin hardeners.[1][2] This guide addresses common challenges and questions that arise during its use as a direct catalyst in laboratory and process settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the application of DMAPA in catalysis.
Q1: What is the primary catalytic role of this compound?
A1: DMAPA's catalytic activity stems from its two amine functionalities. The tertiary amine is a moderately strong, sterically accessible Brønsted base, ideal for deprotonating carbon acids like ketones or nitroalkanes to initiate reactions. The primary amine can participate in nucleophilic catalysis, for instance, by forming iminium ion intermediates. This dual nature allows it to be effective in a range of reactions.
Q2: For which types of reactions is DMAPA a suitable catalyst?
A2: DMAPA is effective in reactions requiring basic or nucleophilic catalysis. Common applications include:
-
Condensation Reactions: Knoevenagel and Claisen-Schmidt condensations.
-
Conjugate Additions: Michael additions of ketones or other nucleophiles to α,β-unsaturated systems.[3]
-
Polymerizations: As a catalyst in the formation of polyurethanes and as a curing agent (hardener) for epoxy resins.[2]
-
Ring-Opening Reactions: Catalyzing the opening of epoxides.
Q3: How do I select an appropriate solvent for a DMAPA-catalyzed reaction?
A3: Solvent choice is critical as it influences reactant solubility, catalyst basicity, and the stability of charged intermediates. Aprotic polar solvents like DMF, acetonitrile, or THF are often good starting points as they solubilize most organic substrates and the catalyst without interfering with its basicity. Protic solvents like ethanol can be used but may slow down reactions where the catalyst's primary role is deprotonation. Refer to the table below for a general guide.
Part 2: Troubleshooting and Optimization Guides
This section provides structured solutions to common experimental challenges in a question-and-answer format.
Issue 1: Low or No Conversion
Q: My reaction shows very low yield or fails to proceed entirely. What are the primary factors to investigate?
A: Low conversion is a common issue that can almost always be traced back to a few key parameters.[4][5] A systematic approach is crucial for efficient troubleshooting. The workflow below outlines the recommended diagnostic process.
Caption: General troubleshooting workflow for low reaction yield.
In-depth Troubleshooting Steps:
-
Catalyst and Reagent Purity:
-
DMAPA Quality: DMAPA is often synthesized via the hydrogenation of N,N-dimethylaminopropionitrile.[6][7][8][9] Incomplete hydrogenation can leave nitrile impurities, while improper handling can lead to carbonate formation from atmospheric CO₂. Use a freshly opened bottle or distill the amine before use. Purity can be verified by ¹H NMR or GC-MS.
-
Substrate Purity: Ensure your starting materials are free from acidic impurities that would neutralize the catalyst. Water is another common inhibitor; unless the reaction is known to tolerate water, use anhydrous solvents and flame-dried glassware.[7]
-
-
Stoichiometric Balance & Catalyst Loading:
-
Reactant Ratio: For reactions like polymerizations, a precise 1:1 molar ratio of reactive groups is often essential for achieving high molecular weight and good yield.[10]
-
Catalyst Loading: The optimal loading can range from 0.1 mol% to 20 mol%. Start with 5-10 mol%. Too little catalyst results in a slow reaction, while too much can sometimes promote side reactions.
-
-
Reaction Temperature & Time:
-
Temperature: Many base-catalyzed reactions are exothermic. If the temperature is too low, the activation energy barrier may not be overcome.[10] Conversely, excessive heat can lead to byproduct formation or decomposition.[11] Start at room temperature and gently heat if no reaction is observed. For sensitive reactions, cooling to 0 °C or below may be necessary.
-
Monitoring: Do not rely solely on literature reaction times. Monitor the reaction's progress using an appropriate technique (TLC, GC, LC-MS). An apparent stall may indicate catalyst deactivation.
-
Issue 2: Poor Selectivity and Side Product Formation
Q: My desired product is forming, but I'm seeing significant impurities. How can I improve the reaction's selectivity?
A: Poor selectivity is often a kinetic or thermodynamic issue. Adjusting reaction parameters can favor the desired reaction pathway.
Caption: Decision tree for improving reaction selectivity.
Optimization Strategies:
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly reduce the rate of these competing pathways.[11]
-
Reduce Catalyst Loading: High catalyst concentrations can accelerate undesired secondary reactions. Titrate the catalyst loading downwards (e.g., from 10 mol% to 5 mol% to 1 mol%) to find the lowest effective concentration.
-
Control Reagent Concentration: If one of the starting materials can react with itself (e.g., self-condensation), add it slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring the reaction with the other substrate.
-
Mechanism-Based Intervention: Understand the mechanism of the primary side reaction. For instance, if an elimination side product is observed, a less-hindered or less basic catalyst might be a better choice.
Issue 3: Catalyst Deactivation
Q: The reaction begins but stops before completion. How can I determine if catalyst deactivation is the cause and prevent it?
A: Catalyst deactivation is a common problem in industrial processes and can occur on a lab scale as well.[12] For a basic catalyst like DMAPA, the most common deactivation pathway is irreversible protonation.
Potential Causes & Solutions:
-
Acidic Byproducts: The reaction itself may generate acidic species that neutralize the DMAPA catalyst.
-
Solution: Consider adding a stoichiometric, non-nucleophilic base (a "proton sponge") to scavenge these acidic byproducts. Alternatively, running the reaction with a higher initial catalyst loading may ensure enough active catalyst remains to drive the reaction to completion.
-
-
Reaction with Substrates/Solvent: While less common, the catalyst could potentially react irreversibly with highly electrophilic starting materials or undergo degradation under harsh conditions.
-
Solution: Analyze the reaction mixture by LC-MS to look for catalyst-adducts. If found, a less nucleophilic catalyst may be required.
-
Issue 4: Difficult Product Purification
Q: How can I efficiently remove the DMAPA catalyst from my final product?
A: As a basic amine, DMAPA is readily removed from a reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) by a simple acid wash.
Protocol: Catalyst Removal by Acidic Wash
-
Dilution: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The DMAPA will be protonated to form a water-soluble salt (DMAPAH⁺Cl⁻) and partition into the aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the DMAPA catalyst.
Part 3: Experimental Protocols & Data
Table 1: General Solvent Selection Guide for DMAPA Catalysis
| Solvent Class | Examples | Suitability & Rationale |
| Aprotic Polar | Acetonitrile, DMF, DMSO, THF | Excellent. Generally good solubility for substrates and catalyst. Does not interfere with the basicity of the amine. |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane | Good. Suitable if all reactants are soluble. The lower polarity can sometimes enhance the catalyst's basicity. |
| Protic | Ethanol, Methanol, Water | Conditional. Can be used, but may slow reactions by hydrogen-bonding with the catalyst, reducing its effective basicity. Water can also cause hydrolysis of sensitive functional groups.[7] |
Protocol: General Procedure for a DMAPA-Catalyzed Michael Addition
This protocol describes a representative Michael addition of a ketone to an α,β-unsaturated nitroalkene, a reaction type where DMAPA is an effective catalyst.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated nitroalkene (1.0 eq).
-
Solvent & Substrate Addition: Add anhydrous solvent (e.g., acetonitrile, 0.2 M concentration) followed by the ketone substrate (1.2 eq).
-
Initiation: Add this compound (0.1 eq, 10 mol%) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and proceed with the Catalyst Removal by Acidic Wash protocol described in the troubleshooting section.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. aidic.it [aidic.it]
- 7. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
"improving the pot life of epoxy resins cured with N,N'-Dimethyl-1,3-propanediamine"
Guide: Improving the Pot Life of Epoxy Resins Cured with N,N'-Dimethyl-1,3-propanediamine
Welcome to the technical support guide for researchers and scientists working with epoxy resins cured with this compound. This document is designed to provide in-depth, field-proven insights into managing and extending the pot life of your epoxy formulations. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the pot life of epoxy systems.
Q1: What is "pot life" and how does it differ from "working life" or "cure time"?
A: These terms are often used interchangeably, but they have distinct meanings.[1]
-
Pot Life: This is a standardized, lab-tested value. It is the time it takes for a specific mass of mixed epoxy (typically 100g) to double its initial viscosity at a controlled temperature.[1] You will find this value on a product's technical data sheet, and it serves as a benchmark for comparing the cure speeds of different systems.
-
Working Life (or Open Time): This is the practical, real-world time you have to apply and manipulate the mixed epoxy before it becomes too thick to be used effectively for your specific application (e.g., pouring, brushing, or injecting).[1] Working life is highly dependent on ambient conditions, application thickness, and the volume of the mixed batch.
-
Cure Time: This is the total time required for the epoxy to fully cross-link and achieve its final physical and mechanical properties.
Q2: My epoxy mix cured in the bucket before I could apply it. What happened?
A: This is a classic case of exceeding the pot life due to an uncontrolled exothermic reaction. The chemical reaction that cures epoxy generates heat.[1] When the epoxy is kept in a contained mass (like a mixing bucket), this heat cannot dissipate.[1][2] The increased temperature accelerates the reaction, which in turn generates even more heat, creating a feedback loop that can cause the resin to solidify very rapidly.[1][3]
Q3: What are the primary factors that control the pot life of an amine-cured epoxy?
A: Several key factors influence pot life:
-
Temperature: Higher ambient temperatures and the heat generated by the reaction itself will accelerate the cure and shorten the pot life.[2][4][5]
-
Mass and Volume: A larger mixed batch will generate and trap more heat, drastically reducing pot life compared to a smaller batch.[1][4]
-
Hardener Chemistry: The chemical structure of the amine curing agent is a primary determinant of its reactivity. This compound is an aliphatic amine, which is generally more reactive and provides a shorter pot life than cycloaliphatic or aromatic amines.[6][7]
-
Stoichiometry: The ratio of resin to hardener affects the reaction rate and final properties.[8]
Q4: What is the chemical role of this compound in epoxy curing?
A: this compound (CAS 111-33-1) is a secondary diamine, meaning it has two amine functional groups, and each nitrogen atom is bonded to one hydrogen atom.[9] In the curing reaction, the active hydrogen on each amine group performs a nucleophilic attack on the epoxide (oxirane) ring of the epoxy resin. This opens the ring and forms a covalent bond, creating a larger, cross-linked polymer network.[10] The presence of two reactive sites on each molecule allows it to link multiple epoxy chains together, building the rigid, three-dimensional structure of the cured material.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis for resolving complex pot life issues.
Q5: My pot life is significantly shorter than expected, even after accounting for the basics. What are the potential causes and how do I investigate them systematically?
A: When facing a drastically reduced pot life, a systematic approach is crucial. The following workflow can help you diagnose the root cause.
References
- 1. Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. [incurelab.com]
- 2. How to Extend Epoxy Coating’s Pot Life | Maha Asia [maha.asia]
- 3. armorpoxy.com [armorpoxy.com]
- 4. omniskompozit.com [omniskompozit.com]
- 5. epoxyplus.com [epoxyplus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. haihangchem.com [haihangchem.com]
- 10. threebond.co.jp [threebond.co.jp]
Technical Support Center: N,N'-Dimethyl-1,3-propanediamine (DMPDA) in Organic Synthesis
Welcome to the technical support center for N,N'-Dimethyl-1,3-propanediamine (DMPDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile diamine in organic synthesis. My aim is to provide not just protocols, but a deeper understanding of the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction to this compound (DMPDA)
This compound (CAS: 111-33-1) is a bifunctional organic compound featuring two secondary amine groups.[1] Its utility in organic synthesis is widespread, serving as a building block, a basic catalyst, a ligand for metal catalysts, and a curing agent for epoxy resins.[2] However, its dual nucleophilicity and basicity can also lead to a variety of side reactions, complicating product purification and reducing yields. This guide will address the most common issues encountered in the laboratory.
Physical and Chemical Properties
A clear understanding of DMPDA's properties is crucial for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂ | |
| Molecular Weight | 102.18 g/mol | |
| Boiling Point | 145 °C | |
| Density | 0.817 g/mL at 25 °C | |
| pKa (predicted) | ~10.8 (for the conjugate acid) | [3] |
| Solubility | Soluble in water and most organic solvents. | [4] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: I am trying to perform a mono-acylation of DMPDA with an acyl chloride, but I am getting a significant amount of the di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?
Answer: This is a common challenge due to the presence of two nucleophilic secondary amine groups in DMPDA. Once the first acylation occurs, the remaining secondary amine is still sufficiently nucleophilic to react with another equivalent of the acyl chloride, leading to the di-acylated product. The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism.[5][6]
Causality: The relative rates of the first and second acylation determine the product distribution. If the second acylation is competitive with the first, a mixture of products is inevitable. The key is to manipulate the reaction conditions to favor mono-acylation.
Troubleshooting Protocol:
-
Inverse Addition: Instead of adding the acyl chloride to a solution of DMPDA, try adding the DMPDA solution dropwise to a solution of the acyl chloride. This ensures that the acyl chloride is always in excess relative to the DMPDA, minimizing the chance of a second acylation.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). This will slow down the rate of both reactions, but can often improve selectivity.
-
Stoichiometry: Use a significant excess of DMPDA (e.g., 5-10 equivalents) relative to the acyl chloride. This statistically favors the reaction of the acyl chloride with an unreacted DMPDA molecule over the mono-acylated product. The unreacted DMPDA can be removed during workup (see FAQ 4).
-
Use of a Bulky Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the HCl byproduct. This can sometimes modulate the reactivity of the system and improve selectivity.
FAQ 2: My reaction is not going to completion, and I suspect my catalyst is being poisoned. I am using DMPDA as a ligand in a transition-metal-catalyzed cross-coupling reaction. What could be the issue?
Answer: Amines, including DMPDA, can act as catalyst poisons, particularly for certain types of catalysts like Ziegler-Natta systems.[7] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the metal center, blocking the active site and preventing the catalytic cycle from proceeding.
Causality: The strength of the coordination between DMPDA and the metal center is key. If this interaction is too strong, it can lead to irreversible binding and deactivation of the catalyst.
Troubleshooting Protocol:
-
Ligand Screening: If possible, screen other bidentate nitrogen ligands with different steric and electronic properties. A more sterically hindered ligand may be less likely to poison the catalyst.
-
Ligand-to-Metal Ratio: Carefully optimize the ligand-to-metal ratio. An excess of DMPDA can lead to catalyst inhibition. Start with a 1:1 or 2:1 ligand-to-metal ratio and adjust as needed.
-
Temperature Effects: In some cases, increasing the reaction temperature can promote the dissociation of the poisoning ligand from the metal center, restoring catalytic activity. However, be mindful of potential side reactions at higher temperatures.
-
Pre-catalyst Activation: Consider a pre-activation step for your catalyst before introducing the DMPDA and substrates.
FAQ 3: I am using DMPDA as a base in a condensation reaction and observing the formation of an unexpected amide byproduct. What is happening?
Answer: DMPDA, while being a good base, is also a potent nucleophile. In the presence of electrophilic starting materials, such as activated esters or carboxylic acids (especially if an activating agent is used), DMPDA can compete with the intended nucleophile and form an amide byproduct. A similar reaction has been observed where DMPDA reacts with the nitrile groups of polyacrylonitrile fibers to form amides.[8]
Causality: The nucleophilicity of DMPDA allows it to directly participate in the reaction rather than simply acting as a proton scavenger.
Troubleshooting Protocol:
-
Switch to a Non-Nucleophilic Base: The most straightforward solution is to replace DMPDA with a non-nucleophilic base. Options include:
-
Inorganic bases: K₂CO₃, Cs₂CO₃
-
Sterically hindered organic bases: Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)
-
-
Order of Addition: If you must use DMPDA, add it to the reaction mixture after the primary nucleophile has had a chance to react with the electrophile.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protected form of DMPDA if its basicity is required but its nucleophilicity is problematic.
FAQ 4: I have a very polar product and am struggling to remove unreacted DMPDA and its salts from my reaction mixture. What are the best purification strategies?
Answer: The high water solubility and basicity of DMPDA can make its removal challenging, especially when the desired product is also polar.[9]
Troubleshooting Protocol:
-
Aqueous Acid Wash: A common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). DMPDA will be protonated to form a water-soluble salt, which will be extracted into the aqueous phase.
-
Caution: Ensure your product is stable to acidic conditions.
-
-
Copper Sulfate Wash: An alternative to an acid wash is to use an aqueous solution of copper(II) sulfate. DMPDA will form a complex with the copper ions and be extracted into the aqueous layer.[9] This can be a milder alternative for acid-sensitive compounds.
-
Solid-Phase Scavenging: Use a solid-supported scavenger resin, such as an acidic ion-exchange resin (e.g., Dowex® 50WX8). The resin will bind the basic DMPDA, which can then be removed by filtration.
-
Distillation: If your product is non-volatile, unreacted DMPDA can sometimes be removed by distillation, either at atmospheric pressure or under vacuum.[10]
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the desired reaction versus a common side reaction.
Caption: Competing pathways in the acylation of DMPDA.
References
- 1. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 2. haihangchem.com [haihangchem.com]
- 3. benchchem.com [benchchem.com]
- 4. China N,N-Dimethyl-1,3-propanediamine DMAPA CAS 109-55-7 Manufacturer - Yolatech.com [yolatech.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]
Technical Support Center: Managing Exotherm in Epoxy Curing with N,N'-Dimethyl-1,3-propanediamine
Welcome to the technical support center for advanced epoxy applications. This guide is designed for researchers, scientists, and development professionals who are utilizing N,N'-Dimethyl-1,3-propanediamine (DMPDA) in their epoxy formulations. Our goal is to provide you with in-depth, field-proven insights to anticipate and manage the exothermic reaction inherent in epoxy curing, ensuring the integrity and performance of your final materials.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and controlling the curing process.
Q1: What is an "exotherm" in the context of epoxy curing?
A: The curing of epoxy resin is an exothermic reaction, meaning it releases energy in the form of heat when the resin and the hardener (curing agent) are mixed.[1][2] This heat is a necessary byproduct of the chemical polymerization process that transforms the liquid components into a solid, crosslinked polymer network.[1] However, if this heat is not managed, it can build up rapidly, leading to a dangerous condition known as a "runaway exotherm."[2][3]
Q2: Why is managing the exotherm so critical for experimental success?
A: Uncontrolled exotherm can lead to a cascade of problems that compromise the quality and safety of your experiment.[4] Excessive heat buildup can cause:
-
Thermal Stress: Rapid temperature changes create internal stresses, leading to cracking, weakening, or delamination of the cured epoxy.[4]
-
Curing Defects: Uneven heat distribution can result in incomplete curing, creating weak spots, voids, or inconsistent material properties.[4]
-
Reduced Working Time (Pot Life): Heat accelerates the curing reaction, drastically shortening the time you have to work with the material.[2]
-
Material Degradation: Extreme temperatures (which can exceed 400°F in large masses) can degrade the epoxy, cause it to foam or smoke, and release hazardous vapors.[2][3] In severe cases, it can melt plastic containers or ignite combustible materials.[3]
Q3: What is this compound (DMPDA) and what is its role in epoxy systems?
A: this compound, CAS 111-33-1, is an aliphatic diamine.[5][6] In epoxy chemistry, it functions as a curing agent, or hardener.[7][8][9] Its molecule contains two secondary amine groups, each with a reactive hydrogen atom. These hydrogens react with the epoxy (oxirane) rings of the resin, opening them and forming a durable, three-dimensional polymer network.[10][11] This crosslinking process is what gives the cured epoxy its final mechanical and thermal properties.
Q4: How does the choice of DMPDA as a curing agent influence the exotherm?
A: The reactivity of an amine hardener is a key factor in the rate of heat generation. Aliphatic amines, like DMPDA, are generally more reactive and cure faster at room temperature compared to aromatic amines.[10] This rapid reaction can lead to a more intense exotherm, especially in larger volumes.[10] While DMPDA is an effective curing agent, its concentration and the conditions under which it is used must be carefully controlled to manage the curing profile and associated heat release.
Q5: What are the primary factors that influence the exotherm of my epoxy/DMPDA system?
A: Several variables dictate the intensity of the exothermic reaction. Understanding these is the first step to controlling it[2]:
-
Volume and Mass: This is the most significant factor. The larger the volume of mixed epoxy, the more heat is generated and retained, as the surface-area-to-volume ratio decreases.[1][2]
-
Ambient and Substrate Temperature: Warmer starting temperatures for the resin, hardener, or substrate will accelerate the reaction, leading to a faster and higher peak exotherm.[1][2] For every 18°F (10°C) increase in temperature, the pot life is often cut in half.[2]
-
Mix Ratio: The stoichiometry—the precise ratio of resin to hardener—directly impacts the reaction rate and the completeness of the cure.[4][12] Deviating from the optimal ratio can significantly alter the exotherm.
-
Container Geometry: A deep, narrow mixing container will insulate the mixture and trap heat, promoting a faster reaction. A wide, shallow container allows heat to dissipate more effectively.[1]
Troubleshooting Guide: Common Curing Issues with DMPDA
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Runaway Exotherm - The epoxy mixture is overheating, smoking, or curing too quickly.
Q: My epoxy/DMPDA mixture became extremely hot, started to smoke, and hardened in minutes. What went wrong and how can I prevent it?
A: This is a classic runaway exothermic reaction. The heat generated by the reaction is not dissipating as fast as it is being produced, which further accelerates the reaction in a dangerous feedback loop.[2]
Probable Causes & Step-by-Step Solutions:
-
Cause: Excessive Mass/Volume. You mixed too large a batch for the formulation's reactivity.[1]
-
Cause: High Ambient Temperature. The starting temperature of your components or lab environment was too high.[1]
-
Solution: Work in a temperature-controlled environment, ideally between 20-25°C (68-77°F).[1] You can also pre-cool the resin and hardener components before mixing, but be mindful of introducing moisture through condensation.
-
-
Cause: Incorrect Mix Ratio (Excess Hardener). While less common, an improper ratio can alter reaction kinetics. More critically, ensuring the correct stoichiometric ratio is key to predictable behavior.
-
Solution: Carefully calculate the required mix ratio based on the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of DMPDA. See Experimental Protocol 2 for calculation steps. Always weigh components precisely using a calibrated scale.
-
-
Cause: Poor Heat Dissipation. The geometry of your mixing container or mold is retaining too much heat.
Caption: Troubleshooting flowchart for runaway exotherm.
Problem 2: Incomplete or Slow Curing
Q: My epoxy/DMPDA formulation is still tacky after the expected cure time, or it's curing much slower than anticipated. What's happening?
A: This indicates that the crosslinking reaction has stalled or is proceeding very slowly. The cause is often related to stoichiometry, temperature, or contamination.[13]
Probable Causes & Step-by-Step Solutions:
-
Cause: Incorrect Mix Ratio (Insufficient Hardener). This is a very common cause.[13][14] An insufficient amount of DMPDA means there are not enough reactive amine hydrogens to crosslink all the epoxy groups, leaving the resin partially uncured.[12]
-
Solution: Re-verify your stoichiometric calculations (Protocol 2) and ensure precise weighing. Do not attempt to "eyeball" the measurements.
-
-
Cause: Low Curing Temperature. The reaction is kinetically limited by low ambient temperatures. The molecular mobility is too low for the reactive groups to find each other and crosslink efficiently.
-
Solution: Ensure your curing environment is within the recommended temperature range (typically 20-25°C for room temperature systems). For some formulations, a post-cure at a moderately elevated temperature (e.g., 60-80°C) may be required to achieve full properties.[15] Always follow the resin system's specific data sheet recommendations.
-
-
Cause: Inadequate Mixing. The resin and hardener were not mixed thoroughly, leaving pockets of unreacted material.[14]
-
Solution: Mix the components for the manufacturer-recommended time. Be sure to scrape the sides and bottom of the mixing container multiple times during the process to ensure all material is incorporated.[14]
-
-
Cause: Moisture Contamination. Water can react with amine hardeners and interfere with the primary curing reaction.
-
Solution: Store your resin and DMPDA hardener in tightly sealed containers in a dry environment. Ensure all mixing equipment and substrates are completely dry before use.
-
Problem 3: Poor Mechanical Properties (Cracking, Brittleness)
Q: The cured epoxy cracked during cooling or seems excessively brittle. Why did this happen?
A: This is often a direct result of uncontrolled exotherm. High thermal stress induced during a rapid cure and cool-down cycle is the most likely culprit.
Probable Causes & Step-by-Step Solutions:
-
Cause: High Thermal Stress. A rapid, high-temperature exotherm causes significant expansion, followed by contraction upon cooling. This differential shrinkage creates immense internal stress, which can exceed the material's strength, leading to cracking.[4]
-
Solution: All the strategies used to control a runaway exotherm (Problem 1) apply here. The key is to slow down the reaction to create a more gradual temperature rise and fall. This can be achieved by working in a cooler environment, pouring in thinner layers, or using a slower-curing formulation if possible.[2]
-
-
Cause: Off-Ratio Mix. An incorrect mix ratio leads to an incomplete and improperly formed polymer network, which will inherently have poor mechanical properties.[12]
-
Solution: As with incomplete curing, precise calculation and weighing of components are paramount. An off-ratio mix results in a flawed material, not just a slow cure.
-
Data Presentation & Key Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 111-33-1 | [6] |
| Molecular Formula | C₅H₁₄N₂ | [5] |
| Molecular Weight | 102.18 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 145 °C | [6][16] |
| Melting Point | -60 °C to -78.72 °C | [5][16] |
| Density | ~0.817 g/mL at 25 °C | [5][16] |
| Flash Point | 20 °C (closed cup) | [6][16] |
Experimental Protocol 1: Monitoring Exotherm Profile
This protocol provides a basic method for tracking the temperature change during curing, allowing you to characterize your system's reactivity.
Materials:
-
Calibrated digital thermometer with a K-type thermocouple probe.
-
Insulated cup (e.g., polystyrene foam).
-
Mixing container and stir rod.
-
Calibrated scale.
-
Epoxy resin and DMPDA hardener.
-
Timer.
Procedure:
-
Measure the required amounts of epoxy resin and DMPDA for a standardized total mass (e.g., 50g total) into a mixing container.
-
Record the initial temperature of the individual components and the ambient room temperature.
-
Start the timer and thoroughly mix the components for the recommended duration.
-
Immediately pour the mixture into the insulated cup.
-
Insert the thermocouple probe into the center of the epoxy mass.
-
Record the temperature every minute until the peak temperature has been reached and the temperature begins to steadily decline.
-
Plot Temperature vs. Time to visualize the exotherm curve. Key data points are the time to peak exotherm and the peak exotherm temperature.
Experimental Protocol 2: Calculating Stoichiometric Mix Ratio
Accurate mixing is crucial. The standard ratio is based on providing one reactive amine hydrogen for every epoxy group.
Definitions:
-
EEW (Epoxy Equivalent Weight): The weight of resin in grams that contains one mole of epoxy groups. This value is provided on the resin's technical data sheet (TDS).
-
AHEW (Amine Hydrogen Equivalent Weight): The molecular weight of the amine hardener divided by the number of active hydrogen atoms per molecule.
Calculation for DMPDA:
-
Determine the number of active hydrogens: this compound has two secondary amine groups (-NH-), each with one active hydrogen. Total active hydrogens = 2.
-
Find the Molecular Weight (MW) of DMPDA: MW is 102.18 g/mol .[5]
-
Calculate AHEW:
-
AHEW = MW / (Number of Active Hydrogens)
-
AHEW = 102.18 / 2 = 51.09 g/equivalent
-
Calculate Parts per Hundred Resin (phr):
-
Formula: phr = (AHEW / EEW) * 100
-
Example: If your epoxy resin has an EEW of 190 g/equivalent :
-
phr = (51.09 / 190) * 100
-
phr ≈ 26.9
-
-
Result: You would need approximately 26.9 grams of DMPDA for every 100 grams of the epoxy resin.
Caption: Epoxy curing reaction pathway with DMPDA.
References
- 1. Does Epoxy Resin Generate Heat? A Manufacturer's Guide to Exothermic Curing - INCURE INC. [incurelab.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. westsystem.com [westsystem.com]
- 4. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 5. benchchem.com [benchchem.com]
- 6. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 7. haihangchem.com [haihangchem.com]
- 8. N,N-Dimethyl-1,3-propane Diamine DMAPA CAS 109-55-7 - BLi-T [blitchem.com]
- 9. N,N-Dimethyl-1,3-propanediamine - Chemichase Chemical Co.,Ltd [chemichase.com]
- 10. threebond.co.jp [threebond.co.jp]
- 11. appliedpoleramic.com [appliedpoleramic.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 15. heatauthority.com [heatauthority.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: The Influence of N,N'-Dimethyl-1,3-propanediamine (DMAPA) Concentration on Polyurethane Foam Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyurethane foams. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols related to the use of N,N'-Dimethyl-1,3-propanediamine (DMAPA) as a catalyst in your formulations. My objective is to equip you with the necessary knowledge to effectively control and optimize your polyurethane foam properties by modulating DMAPA concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMAPA) in polyurethane foam formulations?
A1: this compound (DMAPA) is a versatile aliphatic diamine that functions as a crucial component in the production of polyurethane foams, primarily acting as a catalyst.[1][2] Its principal role is to accelerate the two fundamental reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3]
Q2: Is DMAPA considered a 'gelling' or a 'blowing' catalyst?
A2: DMAPA is primarily regarded as a gelling catalyst.[4] This means it more strongly promotes the reaction between the isocyanate and the polyol, which builds the polymer network and gives the foam its structural integrity and strength.[3][4] While it does catalyze the blowing reaction to some extent, its more significant impact is on the gelation phase of the foaming process.
Q3: How does the concentration of DMAPA generally affect the properties of the resulting polyurethane foam?
A3: The concentration of DMAPA has a profound impact on the reaction kinetics and, consequently, the final properties of the polyurethane foam. Generally, increasing the concentration of an amine catalyst like DMAPA will shorten the cream time, gel time, and tack-free time, indicating a faster reaction.[5][6] As a strong gelling catalyst, higher concentrations of DMAPA can lead to a more rigid foam with increased hardness and compressive strength. However, an excessive concentration can lead to an imbalanced reaction, potentially causing defects such as foam collapse or splitting.[7]
Q4: What are the typical concentration ranges for DMAPA in polyurethane foam formulations?
A4: The optimal concentration of DMAPA can vary significantly depending on the other components in the formulation, such as the type of polyol and isocyanate, the water content, and the presence of other catalysts. Generally, amine catalysts are used in concentrations ranging from 0.1 to 5.0 parts per hundred parts of polyol (pphp). For high-speed spray and pouring applications, DMAPA loading is often in the range of 0.5 to 1.0 pphp. It is always recommended to start with a baseline concentration from a guide formulation and then optimize based on experimental results.
Troubleshooting Guide: DMAPA Concentration-Related Issues
This section addresses common problems encountered during polyurethane foam experiments that can be linked to the concentration of DMAPA.
Issue 1: Foam Collapse or Poor Rise
-
Question: My foam started to rise but then collapsed before it could fully cure. Could this be related to the DMAPA concentration?
-
Answer: Yes, foam collapse can be a direct consequence of an imbalanced reaction, which can be influenced by the DMAPA concentration. As a potent gelling catalyst, an insufficient amount of DMAPA can lead to a weak polymer network that cannot contain the gas generated during the blowing reaction, causing the cell walls to rupture and the foam to collapse. Conversely, an extremely high concentration of DMAPA could potentially lead to such a rapid gelation that the foam does not have enough time to expand properly, though collapse is more commonly associated with insufficient gelling. An incorrect catalyst ratio is a common reason for a delayed gelation process, leading to foam collapse.[8]
-
Troubleshooting Steps:
-
Increase DMAPA Concentration: Incrementally increase the DMAPA concentration in your formulation to strengthen the gelling reaction. This will help the polymer network build viscosity and strength faster, providing better support for the expanding foam.
-
Evaluate Co-Catalysts: If you are using a co-catalyst, particularly a strong blowing catalyst, consider reducing its concentration to better balance the gelling and blowing reactions.
-
Monitor Reaction Times: Observe the cream time and gel time. A significantly delayed gel time compared to the cream time is a strong indicator of an imbalanced reaction favoring blowing.
-
-
Issue 2: Coarse or Irregular Cell Structure
-
Question: The resulting foam has a very coarse and non-uniform cell structure. How can I refine the cell size using DMAPA?
-
Answer: A coarse cell structure can result from a gelling reaction that is too slow relative to the blowing reaction. This allows the gas bubbles to coalesce and form larger cells before the polymer matrix is strong enough to stabilize them. Since DMAPA is a gelling catalyst, adjusting its concentration can help control cell morphology.
-
Troubleshooting Steps:
-
Increase DMAPA Concentration: A higher concentration of DMAPA will accelerate the gelling reaction, leading to a faster viscosity build-up. This will trap the gas bubbles at an earlier stage of their growth, resulting in a finer and more uniform cell structure.
-
Improve Mixing: Ensure thorough and efficient mixing of all components. Inadequate mixing can lead to localized areas with different catalyst concentrations, resulting in a non-uniform cell structure.
-
-
Issue 3: Foam Splitting or Cracking
-
Question: My cured foam exhibits internal splits or cracks. What role could DMAPA concentration play in this defect?
-
Answer: Cracking in polyurethane foam is often a sign of excessive internal stress, which can be caused by a reaction that is too fast or an excessive exotherm (heat generation). An excess of amine catalyst can lead to a rapid foaming rate and cracking.[9][10]
-
Troubleshooting Steps:
-
Reduce DMAPA Concentration: A lower concentration of DMAPA will slow down the gelling reaction, reducing the rate of heat generation and allowing the foam to cure more uniformly, thereby reducing internal stresses.
-
Consider a Delayed-Action Co-catalyst: Introducing a delayed-action catalyst can help to moderate the initial reaction rate while still ensuring a complete cure.
-
Optimize Temperature: Ensure that the initial temperature of the components is not too high, as this can exacerbate the exothermic reaction.
-
-
Logical Flow for Troubleshooting DMAPA-Related Foam Defects
Caption: Troubleshooting logic for common foam defects related to DMAPA concentration.
Data Presentation: Impact of DMAPA Concentration on Foam Properties
The following table provides an illustrative representation of how varying the concentration of DMAPA can affect key properties of a rigid polyurethane foam. Note that these values are representative and the actual results will depend on the specific formulation.
| DMAPA Concentration (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Apparent Core Density ( kg/m ³) | Compressive Strength (kPa) | Cell Structure |
| 0.5 | 25 | 70 | 120 | 35 | 200 | Coarse, some irregularities |
| 1.0 | 20 | 55 | 95 | 33 | 250 | Uniform, medium-fine |
| 1.5 | 15 | 40 | 70 | 32 | 300 | Fine, very uniform |
| 2.0 | 10 | 30 | 55 | 31 | 320 | Very fine, potential for brittleness |
Experimental Protocols
The following are detailed, step-by-step methodologies for the preparation of polyurethane foam and the characterization of its key properties.
Experimental Workflow
Caption: A generalized workflow for polyurethane foam preparation and characterization.
Protocol 1: Preparation of Rigid Polyurethane Foam
Objective: To prepare a series of rigid polyurethane foams with varying concentrations of DMAPA catalyst.
Materials:
-
Polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
This compound (DMAPA)
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
Procedure:
-
Formulation Calculation: Based on your desired foam density and an isocyanate index (typically 105-115 for rigid foams), calculate the required amounts of polyol, pMDI, water, and surfactant. Prepare a series of formulations where only the concentration of DMAPA is varied (e.g., 0.5, 1.0, 1.5, 2.0 pphp).
-
Component Preparation: In a disposable cup, accurately weigh the polyol, water, surfactant, and the specified amount of DMAPA. This is your 'Part B'. In a separate cup, weigh the required amount of pMDI ('Part A').
-
Mixing: Place the cup containing Part B under the mechanical stirrer in a fume hood. Begin stirring at high speed (e.g., 2000-3000 rpm) and add Part A to Part B.
-
Reaction Monitoring: Start the stopwatch immediately upon adding Part A. Record the following reaction times:
-
Cream Time: The time from the start of mixing until the mixture begins to change color and expand.
-
Gel Time: The time from the start of mixing until fine strands of polymer can be drawn from the rising foam.
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.
-
-
Curing: Allow the foam to cure undisturbed in the fume hood for at least 24 hours at ambient temperature before cutting and testing.
Protocol 2: Determination of Apparent Core Density (ASTM D1622)
Objective: To determine the apparent core density of the prepared polyurethane foam samples.[11][12][13][14]
Apparatus:
-
Analytical balance (accurate to ±0.1%)
-
Caliper or micrometer (accurate to ±0.1%)
-
Band saw or sharp knife
Procedure:
-
Specimen Preparation: Cut a cubic or rectangular specimen from the core of the foam sample, ensuring all surfaces are smooth and free of skin. The volume of the specimen should be at least 16.4 cm³.
-
Conditioning: Condition the specimen at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Measurement:
-
Weigh the specimen on the analytical balance and record the mass (W).
-
Measure the length (l), width (w), and height (h) of the specimen at three different locations for each dimension and calculate the average for each.
-
-
Calculation:
-
Calculate the volume (V) of the specimen: V = l × w × h.
-
Calculate the apparent core density (D) in kg/m ³: D = (W / V) × 10⁶.
-
Protocol 3: Determination of Compressive Strength (ASTM D1621)
Objective: To determine the compressive strength of the rigid polyurethane foam samples.[15][16][17]
Apparatus:
-
Universal Testing Machine (UTM) with a compression platen
-
Specimen cutting tool
Procedure:
-
Specimen Preparation: Cut a specimen with a square or circular cross-section from the foam sample. The minimum height should be 25.4 mm, and the cross-sectional area should be between 25.8 cm² and 232 cm². The loaded ends of the specimen must be parallel to each other.[17]
-
Conditioning: Condition the specimen as described in Protocol 2.
-
Testing:
-
Place the specimen at the center of the lower platen of the UTM.
-
Bring the upper platen into contact with the specimen.
-
Apply a compressive load at a constant rate of crosshead movement of 2.5 mm/min for each 25.4 mm of specimen thickness.[17]
-
Continue the test until a yield point is reached or until the specimen is compressed to approximately 13% of its original thickness.[17]
-
-
Calculation:
-
Calculate the compressive stress at the yield point or at 10% deformation if no yield point is observed. Compressive Strength (kPa) = (Maximum Load (N) / Initial Cross-sectional Area (mm²)) × 1000.
-
Protocol 4: Determination of Cell Size (ASTM D3576)
Objective: To determine the apparent cell size of the rigid polyurethane foam samples.[18][19][20][21]
Apparatus:
-
Microscope with a calibrated reticle or image analysis software
-
Sharp blade or microtome for specimen preparation
Procedure:
-
Specimen Preparation: Cut a thin slice from the foam sample. For Procedure A of the standard, the slice should be no more than half the average cell diameter in thickness.[19]
-
Measurement:
-
Mount the specimen on the microscope stage.
-
Using the calibrated reticle or image analysis software, count the number of cell walls intersected by a line of known length in three mutually perpendicular directions.
-
-
Calculation:
-
The average cell chord length is calculated from the number of intersections. This value can then be mathematically converted to the average cell size. The standard provides the specific formulas for this conversion.
-
References
- 1. US4366084A - Catalyst for making polyurethanes - Google Patents [patents.google.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. bdmaee.net [bdmaee.net]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. ohans.com [ohans.com]
- 8. santechfoammachines.com [santechfoammachines.com]
- 9. Rational Design of a Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. laboratuar.com [laboratuar.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. ASTM D1621 Compressive Properties of Rigid Cellular Plastics [admet.com]
- 17. testresources.net [testresources.net]
- 18. store.astm.org [store.astm.org]
- 19. file.yizimg.com [file.yizimg.com]
- 20. infinitalab.com [infinitalab.com]
- 21. store.astm.org [store.astm.org]
Technical Support Center: N,N'-Dimethyl-1,3-propanediamine (dmpda) Metal Complexes
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N,N'-Dimethyl-1,3-propanediamine (dmpda) metal complexes. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these versatile yet sensitive compounds. The dmpda ligand, forming a stable six-membered chelate ring with metal ions, is an excellent building block in catalysis and medicinal chemistry.[1] However, its complexes can be prone to stability issues that manifest as poor yields, decomposition, or inconsistent experimental results.
This guide is designed to provide you with direct, actionable solutions to common problems. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose issues and rationally design more robust experimental protocols.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My dmpda metal complex precipitates from solution during synthesis or workup. What's happening?
Unexpected precipitation is one of the most common indicators of complex instability. The cause often relates to hydrolysis, pH shifts, or poor solvent choice.
Probable Cause A: Hydrolysis and Formation of Insoluble Species
The dmpda ligand itself is stable, but the metal-nitrogen bonds in the complex can be susceptible to hydrolysis, especially in the presence of trace water. This can lead to the formation of less soluble metal hydroxides or oligo/polymeric oxo-bridged species.[2][3]
-
Solution Pathway:
-
Rigorous Solvent and Reagent Drying: Ensure all solvents are anhydrous. Use freshly distilled solvents or those passed through a solvent purification system. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Inert Atmosphere Techniques: Conduct the reaction under a strictly inert atmosphere using a Schlenk line or a glovebox. This prevents atmospheric moisture from initiating hydrolysis.[4]
-
Control of pH: The pH of the reaction medium is critical. Many metal ions will precipitate as hydroxides at neutral or basic pH.[5] The basicity of the dmpda ligand itself can raise the local pH. Consider using a non-coordinating buffer if your reaction conditions permit, or perform the synthesis in a well-buffered system.
-
Probable Cause B: Poor Solubility of the Target Complex
The complex you have successfully formed may simply be insoluble in the chosen solvent.
-
Solution Pathway:
-
Solvent Screening: Test the solubility of a small sample of your crude product in a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, Toluene).
-
Modify Reaction Solvent: If the complex is intended to be isolated, running the synthesis in a solvent in which the product is sparingly soluble can be advantageous, as it may crystallize out in pure form. Conversely, for solution-phase applications, choose a solvent that ensures its solubility.[5]
-
Probable Cause C: Ligand Dissociation at Inappropriate pH
The dmpda ligand requires protonation to be soluble in some systems, but the deprotonated form is necessary for chelation. If the pH is too low (acidic), the amine groups will be protonated, preventing effective coordination to the metal center and potentially leading to the precipitation of the metal salt.
-
Solution Pathway:
-
pH Monitoring and Adjustment: Monitor the pH of the reaction mixture. The optimal pH for complex formation is a balance between preventing metal hydroxide precipitation and ensuring the ligand is sufficiently deprotonated to coordinate.[6][7] Titration studies can help determine the ideal pH range for your specific metal-ligand system.[4][8]
-
Staged Ligand Addition: Add the dmpda ligand slowly to the metal salt solution. This can prevent sudden, localized increases in pH that might cause metal hydroxide to crash out.
-
Question 2: I'm observing an unexpected color change, and my NMR/Mass Spec data suggests the complex is decomposing over time. How can I prevent this?
Decomposition is often a result of sensitivity to air (oxidation) or ligand degradation pathways.
Probable Cause A: Oxidation of the Metal Center
If you are working with a metal that has accessible higher oxidation states (e.g., Fe(II), Co(II), Cu(I)), exposure to atmospheric oxygen can lead to oxidation. This changes the coordination properties and electronic structure, often resulting in a color change and decomposition of the original complex.[4]
-
Solution Pathway:
-
Deoxygenate Solvents: Before use, thoroughly degas all solvents by bubbling a stream of inert gas (N₂ or Ar) through them for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Strict Inert Atmosphere: As with hydrolysis, all manipulations should be performed under an inert atmosphere to exclude oxygen.[4]
-
Probable Cause B: Ligand Degradation
While dmpda is generally robust, certain conditions can promote its degradation. For instance, in the presence of CO₂ (from air) and moisture, diamines can undergo thermal degradation pathways to form ureas or other byproducts, though this is more common at elevated temperatures.[9]
-
Solution Pathway:
-
Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate decomposition pathways.[10] If heating is required, do so under a well-controlled inert atmosphere.
-
High-Purity Reagents: Use high-purity dmpda. Impurities from the ligand synthesis can sometimes catalyze decomposition.
-
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for diagnosing stability issues with dmpda metal complexes.
References
- 1. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating the Purification of N,N'-Dimethyl-1,3-propanediamine (DMAPA) Reaction Products
Welcome to the technical support center dedicated to addressing the purification challenges associated with N,N'-Dimethyl-1,3-propanediamine (DMAPA) and its reaction products. As a versatile diamine, DMAPA is a critical building block in synthesizing a vast array of compounds, from surfactants to pharmaceutical intermediates.[1][2] However, its inherent basicity, reactivity, and the nature of its synthetic routes present unique purification hurdles.
This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of DMAPA reaction products.
Q1: What are the primary sources of impurities in reactions involving this compound?
The most common synthetic route to DMAPA involves a two-step process: the Michael addition of dimethylamine to acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN), followed by the hydrogenation of the nitrile group.[1][3] Consequently, impurities typically arise from:
-
Unreacted Starting Materials: Residual dimethylamine, acrylonitrile, or the intermediate DMAPN.
-
Side-Products from Hydrogenation: Incomplete reduction or side reactions can lead to various byproducts.
-
Catalyst Residues: If heterogeneous catalysts like Raney Nickel are used, leaching or fine particles can contaminate the product.[4][5]
-
Solvents: Reaction solvents that are not fully removed.
-
Water: Introduced during the reaction or workup, which can be challenging to remove from amines.[6]
Q2: Why is standard silica gel chromatography often problematic for purifying DMAPA and its derivatives?
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines interact strongly with these acidic sites via acid-base interactions.[7][8] This leads to several purification issues:
-
Irreversible Adsorption: The product may bind so strongly that it cannot be eluted from the column, resulting in very low recovery.
-
Peak Tailing: Strong, non-linear adsorption causes broad, tailing peaks, leading to poor separation from impurities.[8]
-
On-Column Reactions: The acidic nature of silica can sometimes catalyze degradation of sensitive amine compounds.
Q3: My final product is a salt (e.g., a dihydrochloride). How does this affect my purification strategy?
Purifying the salt form, such as this compound Dihydrochloride, requires a different approach than purifying the free base. Salts are typically crystalline solids with high melting points and are soluble in polar solvents like water or alcohols, but insoluble in nonpolar organic solvents. The primary purification method for salts is recrystallization . The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or are insoluble at all temperatures. Standard extractive workups and distillation are not suitable for non-volatile salts.
Part 2: Troubleshooting Guide: From Problem to Solution
This guide is formatted to help you diagnose and resolve specific issues encountered during the purification process.
Issue 1: Low Yield After Aqueous Extractive Workup
You performed an acid-base extraction to purify your amine product, but the final isolated yield is significantly lower than expected.
-
Cause A: Incomplete Extraction from the Organic Layer. The protonated amine salt may have some solubility in the organic phase, especially if the solvent is relatively polar (e.g., dichloromethane).
-
Solution: Perform multiple extractions with the acidic aqueous solution (e.g., 3 x 1M HCl washes). Multiple smaller-volume washes are more efficient than a single large-volume wash.[9]
-
-
Cause B: Incomplete Basification. The aqueous layer containing the amine salt was not made sufficiently basic before re-extraction. If the pH is not well above the pKa of the amine, a significant portion will remain in its protonated, water-soluble form.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 12) before attempting to extract the free amine. Use a strong base like NaOH or KOH.
-
-
Cause C: Emulsion Formation. Amines, especially in their salt forms, can act as surfactants, leading to stable emulsions at the aqueous-organic interface, trapping the product.
-
Solution: To break an emulsion, try adding a saturated brine (NaCl) solution.[10] The increased ionic strength of the aqueous phase can help force the separation of layers. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Cause D: Product Volatility. DMAPA itself is relatively volatile (Boiling Point: 145 °C).[11] Aggressive removal of the extraction solvent on a rotary evaporator, especially under high vacuum and heat, can lead to significant product loss.
-
Solution: Remove the solvent under reduced pressure with minimal heating. Once the bulk of the solvent is gone, avoid leaving the flask on the rotary evaporator for an extended period.
-
Caption: Workflow for a typical acid-base extractive purification of a basic amine.
Issue 2: Persistent Impurities After Fractional Distillation
You've distilled your product, but GC or NMR analysis shows it is still impure.
-
Cause A: Azeotrope Formation. The impurity may form a constant boiling point mixture (an azeotrope) with your product, making separation by simple distillation impossible. Diamines can sometimes form azeotropes with water or other protic impurities.
-
Solution: First, ensure the crude product is rigorously dry before distillation. Use a drying agent suitable for amines (e.g., anhydrous KOH or BaO). If an azeotrope is suspected, consider an alternative purification method like chromatography on a suitable stationary phase or chemical treatment to remove the specific impurity.
-
-
Cause B: Insufficient Column Efficiency. The boiling points of your product and a key impurity are too close to be resolved by your distillation setup.
-
Solution: Increase the theoretical plates of your distillation column. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient. Perform the distillation slowly to allow equilibrium to be established at each "plate."
-
-
Cause C: Thermal Decomposition. The product may be degrading at its atmospheric boiling point, creating new impurities.
-
Solution: Perform the distillation under vacuum. Reducing the pressure significantly lowers the boiling point, minimizing the risk of thermal decomposition. Use a vacuum distillation setup with a manometer to monitor the pressure accurately.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound (Product) | 102.18 | 145 |
| Dimethylamine | 45.08 | 7 |
| Acrylonitrile | 53.06 | 77.3 |
| N,N-dimethylaminopropionitrile (Intermediate) | 98.15 | 171-172 |
| Water | 18.02 | 100 |
This table highlights that while starting materials are easily removed, the intermediate DMAPN has a boiling point that could necessitate efficient fractional distillation for removal.
Issue 3: Product Streaking/Tailing on Flash Chromatography
You are attempting to purify your DMAPA derivative using flash chromatography on silica gel, but the compound streaks badly and does not resolve into a clean band.
-
Cause A: Strong Acid-Base Interaction with Silica. As discussed in the FAQs, the basic amine is interacting strongly with acidic silanol groups.[7]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the polar solvent (e.g., methanol in a DCM/MeOH system). The competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.[8]
-
Solution 2 (Alternative Stationary Phase): Switch to a more inert or a basic stationary phase.
-
Amine-Functionalized Silica (KP-NH): These columns have an amine-functionalized surface that masks the acidic silanols and provides a less interactive surface for basic compounds, often resulting in excellent peak shape without mobile phase additives.[8]
-
Basic Alumina: Alumina can be obtained in neutral, acidic, or basic grades. Basic alumina is an excellent alternative for purifying basic compounds that are problematic on silica.[7]
-
-
Solution 3 (Reversed-Phase Chromatography): For some amines, reversed-phase (e.g., C18) chromatography can be effective. To ensure good peak shape, it is often necessary to use a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) to keep the amine in its neutral, free-base form, which increases its retention and improves separation.[7]
-
Caption: Decision tree for troubleshooting amine purification by column chromatography.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography with an Amine-Functionalized Column
This protocol assumes the use of a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase starting solvent (or a stronger solvent like dichloromethane if necessary). Adsorb this solution onto a small amount of silica gel or celite, then evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry load" sample.
-
Column Equilibration: Select an appropriate solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate (EtOAc). Unlike standard silica, aggressive polar solvents like methanol are often not needed. Equilibrate the amine-functionalized column with the starting solvent mixture (e.g., 100% hexane) for at least 5 column volumes (CV).
-
Sample Loading: Load the "dry load" sample prepared in step 1 onto the top of the column.
-
Elution: Begin the elution with the starting solvent. Run a gradient from the starting non-polar solvent to a higher concentration of the polar solvent (e.g., 0-100% EtOAc in hexane over 10-15 CV). The gradient profile should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified this compound (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Expected Signals: The ¹H NMR spectrum of pure this compound should show distinct signals corresponding to the different protons in the molecule. The absence of signals from starting materials, intermediates, or solvents indicates high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 6. N Chemical Supply: High-Purity N-Dimethyl-1,3-Propanediamine [sincerechemicals.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 12. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
"minimizing byproducts in the synthesis of N,N'-Dimethyl-1,3-propanediamine"
Welcome to the technical support center for the synthesis of N,N'-Dimethyl-1,3-propanediamine (DMAPA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your synthesis.
Introduction: Understanding the Synthetic Landscape
This compound is a crucial intermediate in the production of various products, including surfactants, detergents, and catalysts. The most prevalent industrial synthesis is a two-step process: the Michael addition of dimethylamine to acrylonitrile to yield N,N-dimethylaminopropionitrile (DMAPN), followed by the catalytic hydrogenation of the nitrile group to the primary amine of DMAPA.[1][2][3] While seemingly straightforward, this process can be prone to the formation of significant byproducts, primarily during the hydrogenation step. This guide will focus on understanding and mitigating these side reactions.
Troubleshooting Guide: Minimizing Byproducts
This section addresses common issues encountered during the synthesis of DMAPA, providing explanations and actionable solutions.
Issue 1: Presence of Secondary and Tertiary Amine Byproducts in the Final Product
Question: My post-hydrogenation analysis (GC-MS) shows significant peaks corresponding to bis-DMAPA (secondary amine) and tri-DMAPA (tertiary amine). What is causing this and how can I prevent it?
Answer:
The formation of bis- and tri-DMAPA is a common side reaction during the catalytic hydrogenation of DMAPN.[4] This occurs when the newly formed primary amine of one DMAPA molecule reacts with the imine intermediate of another, leading to dimerization and subsequent reduction.
Causality and Mitigation Strategies:
-
Role of the Catalyst: The catalyst surface can facilitate these intermolecular reactions.
-
Reaction Conditions: High temperatures and pressures can sometimes exacerbate these side reactions.
Solutions:
-
Introduction of a Basic Co-catalyst/Promoter: The addition of a basic substance, such as a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in water or alcohol, is a highly effective method to suppress the formation of these byproducts.[2][5] The base is thought to modify the catalyst surface and the reaction medium, hindering the side reactions that lead to bis- and tri-DMAPA.
-
Catalyst Choice: While Raney-Nickel is a common and effective catalyst, its activity can sometimes be too high, promoting side reactions.[1][5] Experimenting with different catalyst loadings or exploring alternative nickel-based alloy catalysts could be beneficial.[1]
-
Ammonia Addition: In some industrial processes, liquid ammonia is introduced during the hydrogenation step. Ammonia can act as a competitive inhibitor, reducing the likelihood of the desired primary amine reacting with the imine intermediate.
-
Continuous Flow Hydrogenation: Utilizing a fixed-bed continuous reactor for hydrogenation can offer better control over reaction parameters and residence time, leading to higher selectivity and fewer byproducts compared to batch reactions.[1][2][5]
Issue 2: Incomplete Conversion of N,N-dimethylaminopropionitrile (DMAPN)
Question: My reaction seems to stall, and I have a significant amount of unreacted DMAPN starting material. What are the likely causes?
Answer:
Incomplete conversion can stem from several factors related to catalyst activity and reaction conditions.
Solutions:
-
Catalyst Activity:
-
Deactivation: The Raney-Ni catalyst may have been deactivated by impurities in the starting material or solvent. Ensure the DMAPN is of high purity.
-
Insufficient Loading: The catalyst-to-substrate ratio might be too low. Consider increasing the catalyst loading.
-
-
Hydrogen Pressure and Temperature:
-
Insufficient Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion. The typical range for this hydrogenation is 3-10 MPa.[1][5]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures increase the reaction rate, they can also lead to catalyst sintering and increased byproduct formation. A typical temperature range is 70-90°C.[2][5]
-
-
Mass Transfer Limitations: In a batch reactor, ensure efficient stirring to maximize the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common industrial method is a two-step process. First, dimethylamine and acrylonitrile undergo a Michael addition to form N,N-dimethylaminopropionitrile (DMAPN). Second, the DMAPN is catalytically hydrogenated to produce this compound.[1][2][3]
Q2: What are the main byproducts to watch out for in this synthesis?
A2: The primary byproducts are formed during the hydrogenation of DMAPN and include the secondary amine bis-DMAPA and the tertiary amine tri-DMAPA.[4]
Q3: Why is a basic co-catalyst like NaOH or KOH used in the hydrogenation step?
A3: The addition of a basic co-catalyst, typically as an aqueous or alcoholic solution, is crucial for suppressing the formation of secondary and tertiary amine byproducts (bis- and tri-DMAPA) by modifying the catalyst surface and the reaction environment.[2][5]
Q4: Is it necessary to purify the intermediate, N,N-dimethylaminopropionitrile (DMAPN), before hydrogenation?
A4: While some processes include a distillation step to purify the DMAPN, certain continuous processes have been developed where the crude DMAPN from the first step can be directly fed into the hydrogenation reactor without significant purification, simplifying the overall process.[5]
Q5: What are the typical reaction conditions for the catalytic hydrogenation of DMAPN?
A5: Typical conditions involve using a Raney-Ni catalyst, hydrogen pressures ranging from 3 to 10 MPa, and temperatures between 70°C and 90°C.[1][2][5] The presence of a basic promoter is also standard.
Q6: Are there alternative synthesis routes for this compound?
A6: Yes, another known route involves the reaction of acrolein with dimethylamine, followed by hydrogenation.[1][5] However, the route starting from acrylonitrile and dimethylamine is more common in industrial production.[1][6]
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a synthesized representation of best practices derived from the literature for minimizing byproducts.
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)
-
In a suitable reactor, charge dimethylamine and acrylonitrile. A molar ratio of dimethylamine to acrylonitrile of 1.1:1 is recommended to ensure complete conversion of the acrylonitrile.
-
The reaction is typically carried out at a temperature of 30-50°C.
-
The reaction is exothermic; ensure adequate cooling to maintain the desired temperature.
-
Monitor the reaction by GC until the acrylonitrile is consumed.
-
After the reaction is complete, the excess dimethylamine can be removed by distillation. The resulting crude DMAPN can be used directly in the next step or purified by vacuum distillation.
Step 2: Catalytic Hydrogenation of DMAPN to this compound
-
Charge a high-pressure autoclave with the DMAPN from the previous step.
-
Add a suitable solvent, such as methanol or ethanol.
-
Add the Raney-Nickel catalyst (typically 5-10% by weight of DMAPN).
-
Add the basic promoter, for example, a 5% aqueous solution of NaOH (approximately 1-5% by weight of the catalyst).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 3-6 MPa.
-
Heat the reactor to 70-90°C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The final product, this compound, can be purified by fractional distillation under reduced pressure.
| Parameter | Recommended Range | Rationale |
| Hydrogenation Pressure | 3-10 MPa | Ensures sufficient hydrogen availability for the reaction.[1][5] |
| Hydrogenation Temperature | 70-90°C | Balances reaction rate with minimizing side reactions.[2][5] |
| Catalyst | Raney-Nickel | A common and effective catalyst for nitrile hydrogenation.[1][5] |
| Basic Promoter | NaOH or KOH solution | Suppresses the formation of bis- and tri-DMAPA byproducts.[2][5] |
Visualizing the Process and Troubleshooting
Reaction Pathway
Caption: Synthetic route to this compound and byproduct formation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. News - Preparation of N,N-dimethyl-1,3-propanediamine [mit-ivy.com]
- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N,N'-Dimethyl-1,3-propanediamine Catalyzed Reactions and the Critical Influence of Moisture
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N,N'-Dimethyl-1,3-propanediamine as a catalyst. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a critical, and often underestimated, variable in your experiments: moisture. My aim here is to move beyond simple procedural steps and delve into the causality behind the experimental choices you make, ensuring the integrity and success of your work.
The Dichotomy of Water in Amine Catalysis
A common pitfall in catalysis is viewing water as a simple contaminant. In reality, its role can be far more nuanced. Depending on the specific reaction mechanism, moisture can act as a potent inhibitor, a benign spectator, or even a co-catalyst. For reactions involving this compound, understanding this dichotomy is paramount for troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common queries and concerns our team has received from researchers in the field.
FAQ 1: My reaction catalyzed by this compound is sluggish or has stalled. Could residual moisture be the culprit?
Answer: Absolutely. While the effect of water is highly substrate and reaction-type dependent, its presence is a primary suspect for poor reaction performance. In many organic reactions, such as those involving moisture-sensitive intermediates (e.g., certain organometallics or acylations), water can negatively impact the catalytic activity of this compound.
Causality:
-
Catalyst Protonation: As a diamine, this compound is basic. Water, being amphoteric, can act as a proton source, leading to the formation of the corresponding ammonium ions. This protonation can deactivate the catalyst by neutralizing its basicity, which is often crucial for its catalytic function.
-
Hydrolysis of Reagents or Intermediates: Moisture can hydrolyze sensitive starting materials or intermediates, leading to side products and consumption of your reactants, thus reducing the overall yield.
-
Competitive Binding: In some cases, water molecules can competitively bind to the catalyst or substrates, hindering the formation of the desired catalytic complex.
FAQ 2: I've read that water can sometimes enhance amine-catalyzed reactions. Is this true for this compound?
Answer: This is a nuanced but important point. There are instances in amine catalysis where water can play a beneficial role. For example, in certain polyurethane formulations, a related compound, N,N-Dimethyl-N',N'-Bis(2-Hydroxypropyl)-1,3-propanediamine, shows higher activity in high-water formulas.[1] Similarly, in some aldol reactions, water can facilitate proton transfer in the transition state, thereby lowering the activation energy.
Causality:
-
Proton Shuttling: Water can form a hydrogen-bonded network that acts as a "proton shuttle," facilitating proton transfer steps within the catalytic cycle, which can be rate-limiting.
-
Solvent Effects: The polarity of the reaction medium can significantly influence reaction rates. In some cases, the presence of water can alter the solvent environment to better stabilize charged intermediates or transition states.
Given the potential for both positive and negative effects, it is crucial to either rigorously exclude water or systematically study its effect on your specific reaction.
FAQ 3: What are the typical signs of moisture contamination in my reaction?
Answer: Look for the following indicators:
-
Inconsistent Reaction Rates: If you observe significant variations in reaction times or yields between batches, despite using the same protocol, moisture contamination in your reagents or solvents is a likely cause.
-
Formation of Unexpected Byproducts: The appearance of new, unidentified peaks in your analytical data (e.g., HPLC, GC, NMR) can often be traced back to side reactions caused by water, such as hydrolysis.
-
Changes in Physical Appearance: In some cases, the presence of moisture can lead to changes in the color or clarity of the reaction mixture.
FAQ 4: How can I accurately determine the moisture content in my solvents and reagents?
Answer: The gold standard for accurate moisture determination is Karl Fischer Titration .[1][2][3][4] This method is highly specific to water and can detect even trace amounts (ppm levels).[5] Unlike methods that measure mass loss on drying, Karl Fischer titration is not affected by other volatile components in your sample.[2]
There are two main types of Karl Fischer titration:
-
Volumetric: Best suited for samples with higher water content (above 1%).[3]
-
Coulometric: Ideal for trace moisture analysis (down to 1 ppm).[3]
For most organic synthesis applications, the coulometric method is preferred.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues related to moisture in your this compound catalyzed reactions.
Troubleshooting Guide 1: Low Yield or Incomplete Conversion
If you are experiencing lower than expected yields or your reaction is not going to completion, follow this workflow to diagnose and address potential moisture issues.
Caption: Workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagent Purity: Before suspecting moisture, ensure that your starting materials and the this compound catalyst are of the required purity. Impurities can inhibit the reaction.
-
Quantify Moisture Content: Use Karl Fischer titration to determine the water content of your solvent, starting materials, and the catalyst itself.
-
Dry Solvents: If the moisture content is high, dry your solvents using an appropriate method (see Protocol 1).
-
Dry Reagents: If your reagents are hygroscopic, they may need to be dried. This compound can be dried over potassium hydroxide (KOH) pellets followed by distillation.
-
Inert Atmosphere: Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Re-run the Reaction: Once you have taken these precautions, re-run the experiment and compare the results.
Troubleshooting Guide 2: Inconsistent Results Between Batches
Batch-to-batch inconsistency is a classic symptom of variable moisture levels.
Caption: Workflow for addressing inconsistent reaction results.
Detailed Steps:
-
Audit Handling Protocol: Review your laboratory procedures for handling and dispensing solvents and reagents. Are new bottles of solvent handled differently than older, frequently opened ones?
-
Compare Moisture Levels: Use Karl Fischer titration to compare the moisture content of a freshly opened bottle of solvent or reagent with one that has been in use for some time. This can reveal issues with storage and handling.
-
Standardize Procedures: Implement and enforce a standard operating procedure (SOP) for drying and storing all solvents and reagents. Ensure all lab members adhere to these protocols.
-
Controlled Experiment: To understand the sensitivity of your reaction to water, consider running a controlled experiment where you intentionally add a known, small amount of water (e.g., 0.1, 0.5, 1.0 equivalent) to the reaction mixture. This will provide quantitative data on how moisture impacts your specific system.
-
Analyze and Adapt: Based on the results of your controlled experiment, you can establish an acceptable upper limit for moisture content and adjust your protocols accordingly.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows to control moisture in your reactions.
Protocol 1: General Procedure for Solvent Drying
The choice of drying agent depends on the solvent. For solvents commonly used in amine-catalyzed reactions, here are some recommendations.[6]
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under an inert atmosphere until a persistent deep blue or purple color develops, then distill. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. Store over 3Å or 4Å molecular sieves. |
| Toluene | Sodium/Benzophenone or Calcium Hydride | Reflux over the drying agent and distill. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Dry overnight, then decant and distill under reduced pressure. Avoid basic drying agents like CaH₂ as they can cause decomposition. |
General Workflow for Solvent Drying:
-
Pre-drying (Optional but Recommended): For solvents with high water content, pre-dry with a less reactive agent like anhydrous magnesium sulfate or sodium sulfate.
-
Definitive Drying: Add the appropriate drying agent to the pre-dried solvent in a flame-dried flask under an inert atmosphere.
-
Stirring/Refluxing: Stir the solvent over the drying agent at room temperature or reflux, depending on the agent and solvent.
-
Distillation: Distill the dry solvent into a flame-dried receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled solvent over activated molecular sieves (3Å or 4Å) to maintain dryness.
Protocol 2: Karl Fischer Titration for Moisture Determination
This protocol outlines the general steps for using a coulometric Karl Fischer titrator. Always refer to your specific instrument's manual for detailed operating instructions.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (specific to your instrument)
-
Dry, gas-tight syringe
-
Sample to be analyzed
Procedure:
-
Instrument Preparation: Ensure the titration cell is clean, dry, and properly assembled with fresh reagents.
-
Standby/Pre-Titration: Allow the instrument to run in standby mode to titrate any ambient moisture within the cell until a stable, low drift is achieved.
-
Sample Introduction: Using a dry syringe, carefully withdraw a known volume or weight of your liquid sample.
-
Injection: Inject the sample into the titration cell through the septum. Ensure the needle tip is below the surface of the anolyte.
-
Titration: The instrument will automatically begin the titration. Iodine is electrochemically generated and reacts with the water in your sample.[1][3][4]
-
Endpoint Detection: The endpoint is detected potentiometrically when an excess of iodine is present.[2]
-
Result Calculation: The instrument's software will calculate the water content based on the total charge passed to generate the iodine, typically reported in ppm or percent.
-
Repeatability: For accuracy, perform the measurement in triplicate.
References
- 1. N, N-Dimethyl-N', N'-Bis (2-Hydroxypropyl)-1, 3-Propanediamine | 63469-23-8 [whamine.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 5. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Amine Curing Agents for Epoxy Formulations: N,N'-Dimethyl-1,3-propanediamine in Focus
In the landscape of thermosetting polymers, epoxy resins stand out for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, the ultimate performance of an epoxy system is not dictated by the resin alone; it is critically dependent on the choice of the curing agent or catalyst. This guide provides a deep-dive comparison of N,N'-Dimethyl-1,3-propanediamine (DMPDA), a secondary aliphatic amine, against other widely-used amine curing agents, namely the linear aliphatic amine Triethylenetetramine (TETA) and the cycloaliphatic amine Isophorone Diamine (IPDA).
This analysis is designed for researchers and formulation scientists who require a nuanced understanding of how curing agent selection impacts reaction kinetics and final thermomechanical properties. We will explore the causal relationships between molecular structure and performance, supported by representative experimental data and detailed testing protocols.
The Fundamentals of Amine Curing
Epoxy curing with amines is fundamentally an addition polymerization reaction. The active hydrogen atoms on the nitrogen of a primary or secondary amine act as nucleophiles, attacking and opening the epoxide (oxirane) ring of the epoxy resin.[2]
-
Primary amines (-NH₂) possess two active hydrogens, allowing them to react with two epoxy groups, which is essential for building a cross-linked network.[3]
-
Secondary amines (>NH) have one active hydrogen and can react with one epoxy group.[3]
-
Tertiary amines (>N-) lack active hydrogens and do not participate in this addition reaction directly. Instead, they act as catalysts, promoting the anionic homopolymerization of the epoxy resin itself or accelerating the reaction between other amines and the epoxy groups.[4][5]
The choice of amine dictates pot life, cure speed, exotherm temperature, and the final properties of the cured polymer, such as its glass transition temperature (Tg), strength, and durability.[6]
Profile of the Curing Agents
Understanding the molecular structure of each amine is the first step in predicting its performance. The accessibility of the amine's active hydrogens and the inherent flexibility or rigidity of its carbon backbone are key determinants of reactivity and the final network properties.
This compound (DMPDA)
DMPDA is an aliphatic diamine where both nitrogen atoms are secondary amines, each bonded to a methyl group.[7][8] This structure is distinct from primary amines like TETA and IPDA. The presence of two secondary amines means it functions as a chain-extending and cross-linking curing agent, not a catalyst.[9] The methyl groups introduce some steric hindrance compared to a primary amine, which can modulate its reactivity.
Triethylenetetramine (TETA)
TETA is a linear aliphatic amine containing two primary and two secondary amine groups.[10][11] Its high density of active hydrogens and flexible structure make it a highly reactive curing agent at ambient temperatures, often resulting in rapid curing and significant exotherm.[12][13]
Isophorone Diamine (IPDA)
IPDA is a cycloaliphatic diamine, characterized by a rigid cyclohexane ring in its structure.[14] This bulky, cyclic structure imparts greater steric hindrance compared to linear aliphatic amines, leading to lower reactivity and a longer pot life.[13] The rigidity of the ring is known to enhance the glass transition temperature, mechanical strength, and chemical resistance of the cured epoxy.[15][16]
Diagram 1: Chemical Structures of Compared Amine Curing Agents
Caption: Molecular structures of the amine curing agents under review.
Performance Comparison: A Data-Driven Analysis
To objectively compare these curing agents, a standard experimental program is typically employed. A bisphenol A-based liquid epoxy resin (DGEBA, ~188 g/eq. epoxide equivalent weight) is formulated stoichiometrically with each amine. The "Amine Hydrogen Equivalent Weight" (AHEW) is crucial for this calculation. The mixtures are then cured and tested under identical conditions.
The following data represents a typical outcome from such a comparative study.
Table 1: Reactivity and Curing Profile
| Parameter | DMPDA | TETA | IPDA | Test Method | Rationale |
| AHEW (g/eq.) | 51.1 | 24.4 | 42.6 | Calculation | Determines the stoichiometric mix ratio for optimal network formation.[17] |
| Gel Time @ 25°C (min) | ~45 | ~15 | ~180 | Rheometry | Indicates usable working time (pot life). TETA's high reactivity leads to a very short gel time. IPDA's steric hindrance significantly extends it. DMPDA is intermediate.[18] |
| Peak Exotherm Temp. (°C) | ~110 | ~180 | ~60 | DSC | Measures heat released during curing. Higher reactivity (TETA) causes a more intense, rapid exotherm which can be problematic in large castings.[6] |
Table 2: Thermomechanical Properties of Cured Resin
| Parameter | DMPDA | TETA | IPDA | Test Method | Rationale |
| Glass Transition (Tg, °C) | ~95 | ~110 | ~145 | DSC / DMA | Defines the upper service temperature. The rigid cycloaliphatic structure of IPDA results in a significantly higher Tg.[18][19] |
| Tensile Strength (MPa) | ~65 | ~70 | ~80 | ASTM D638 | Measures the material's resistance to being pulled apart. The robust network formed by IPDA typically yields higher strength.[20] |
| Young's Modulus (GPa) | ~2.8 | ~3.0 | ~3.3 | ASTM D638 | Indicates stiffness. IPDA's rigid backbone contributes to a stiffer final polymer.[21] |
| Chemical Resistance | Good | Good | Excellent | Immersion Test | The dense, highly cross-linked network from IPDA provides superior resistance to solvents and chemicals.[14] |
Causality and Field Insights: Why These Differences Exist
-
Reactivity (TETA > DMPDA > IPDA): TETA's multiple, unhindered primary amines make it extremely reactive.[13] DMPDA's secondary amines are inherently less reactive than primary amines, and the methyl groups add minor steric hindrance, placing its reactivity between TETA and IPDA. IPDA's bulky cycloaliphatic ring significantly hinders the approach of its amine groups to the epoxy ring, resulting in the lowest reactivity and longest pot life.[13]
-
Glass Transition Temperature (IPDA > TETA > DMPDA): The Tg is a measure of the polymer chain's mobility at the molecular level. The rigid, cyclic structure of IPDA is directly incorporated into the polymer backbone, severely restricting chain rotation and leading to a much higher Tg.[19] The flexible, linear backbones of TETA and DMPDA result in cured networks with more rotational freedom and thus lower Tg values.
-
Mechanical Performance (IPDA > TETA ≈ DMPDA): High tensile strength and modulus are often linked to the rigidity and cross-link density of the polymer network. IPDA's structure creates a very dense and rigid network, enhancing these properties.[16] While TETA creates a highly cross-linked network, its flexibility can result in slightly lower modulus compared to cycloaliphatic systems.
Diagram 2: Generalized Amine-Epoxy Curing Mechanism
Caption: Step-wise reaction of an amine with an epoxy group.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, standardized testing methodologies are critical. The following protocols outline the core experiments used to generate the comparative data in this guide.
Diagram 3: Experimental Workflow for Curing Agent Evaluation
Caption: A systematic workflow for comparing epoxy curing agents.
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and the heat of reaction (exotherm).
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the liquid resin/curing agent mixture into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
For exotherm analysis, ramp the temperature from 25°C to 250°C at a rate of 10°C/min. The integrated area of the exothermic peak provides the total heat of reaction.
-
For Tg analysis of a cured sample, first cure the sample as per the defined schedule.
-
Heat the cured sample in the DSC from 25°C to 200°C at 10°C/min. The midpoint of the step-change in the heat flow curve is recorded as the Tg.[22]
-
Protocol: Rheometry for Gel Time Determination
-
Objective: To measure the time required for the liquid mixture to reach its gel point.
-
Apparatus: A rotational rheometer with parallel plate geometry.
-
Procedure:
-
Place a small amount of the freshly mixed epoxy system onto the bottom plate of the rheometer.
-
Lower the top plate to the desired gap (e.g., 1 mm).
-
Perform an isothermal time sweep at 25°C, oscillating at a constant frequency (e.g., 1 Hz) and strain.
-
The gel point is defined as the time at which the storage modulus (G') equals the loss modulus (G''). This crossover point is recorded as the gel time.
-
Conclusion and Recommendations
The selection of an amine curing agent is a critical decision that requires a balance of processing needs and final performance requirements.
-
This compound (DMPDA) emerges as a compelling mid-range option. Its reactivity is more manageable than highly aggressive amines like TETA, offering a more practical pot life for applications like coatings and adhesives without the very long cure times of some cycloaliphatic amines. Its performance profile makes it suitable for applications where a balance of moderate working time and good mechanical properties is desired.
-
Triethylenetetramine (TETA) remains the choice for applications demanding rapid, room-temperature cures, such as fast repairs and some wet lay-up composites.[23] However, formulators must manage its high exotherm and short pot life.
-
Isophorone Diamine (IPDA) is the premium choice for high-performance applications where superior thermal stability (high Tg), mechanical strength, and chemical resistance are paramount.[20] It is ideal for industrial flooring, chemical-resistant tank linings, and composites that will be exposed to harsh environments or elevated temperatures.
Ultimately, the optimal curing agent is application-dependent. By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions, accelerating the development of robust and reliable epoxy systems.
References
- 1. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. hanepoxy.net [hanepoxy.net]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 9. haihangchem.com [haihangchem.com]
- 10. hutaib.admin.simboz.website [hutaib.admin.simboz.website]
- 11. Triethylenetetramine (TETA) N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine [nouryon.com]
- 12. dahuanm.com [dahuanm.com]
- 13. hanepoxy.net [hanepoxy.net]
- 14. Isophorone Diamine Manufacturer, Isophorone Diamine in Mumbai, Maharashtra [chemex.co.in]
- 15. aneeva.co.in [aneeva.co.in]
- 16. products.basf.com [products.basf.com]
- 17. threebond.co.jp [threebond.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. pcimag.com [pcimag.com]
- 20. atamankimya.com [atamankimya.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Triethylenetetramine Curing Agent | CTech-LLC [ctech-llc.com]
A Comparative Guide to the Catalytic Performance of N,N'-Dimethyl-1,3-propanediamine (DMAPA)
Introduction: Clarifying the Nomenclature
In the field of industrial catalysis, precise terminology is paramount. The subject of this guide, a versatile amine catalyst, is frequently referenced by two names: N,N'-Dimethyl-1,3-propanediamine and 3-(Dimethylamino)-1-propylamine (DMAPA) . It is critical to establish from the outset that these are synonyms for the same chemical compound, identified by the CAS Number 109-55-7. This guide will use the more common acronym, DMAPA, while acknowledging its full chemical name. This document provides a comprehensive analysis of DMAPA's catalytic performance, contrasting it with other prevalent amine catalysts in key industrial applications, supported by experimental data and detailed protocols for evaluation.
Core Catalytic Applications of DMAPA
DMAPA's unique molecular structure, featuring both a tertiary amine group and a primary amine group, makes it a highly effective catalyst in two major polymer systems: polyurethane foams and epoxy resins.[1] Its tertiary amine function acts as a potent catalyst, while the primary amine can participate in the polymerization reaction, integrating into the polymer backbone.[2]
Catalysis in Polyurethane (PU) Foam Production
In the synthesis of polyurethane foams, a delicate balance must be struck between two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3] Tertiary amine catalysts are crucial for controlling the rates of these reactions to achieve a stable foam with the desired physical properties.[4]
Mechanism of Action: DMAPA's tertiary amine group catalyzes both reactions. It is generally considered a strong gelling catalyst , promoting the formation of the polyurethane polymer network.[5] The proposed mechanism involves the formation of a complex between the tertiary amine and the isocyanate group, which increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group or water.[1]
Workflow for Polyurethane Catalyst Evaluation
Caption: A general workflow for the preparation and evaluation of polyurethane foams.
Catalysis in Epoxy Resin Curing
DMAPA also functions as a highly effective accelerator or co-curing agent in amine-cured epoxy resin systems.[5] Epoxy resins are thermosetting polymers that form a rigid, cross-linked structure upon curing. The curing process involves the reaction of an epoxy resin (containing oxirane rings) with a hardener, typically a polyamine.[6]
Mechanism of Action: In these systems, DMAPA acts as a tertiary amine catalyst. It does not directly participate in the cross-linking but accelerates the reaction between the primary or secondary amine hardener and the epoxy ring.[6] The mechanism involves the tertiary amine's lone pair of electrons attacking the electrophilic carbon of the oxirane ring, forming a zwitterionic intermediate. This intermediate is highly reactive and facilitates the subsequent attack by the primary or secondary amine hardener, regenerating the DMAPA catalyst for further cycles.[7] This catalytic action significantly reduces the gel time and allows for curing at lower temperatures.[7]
Catalytic Cycle of DMAPA in Epoxy Curing
Caption: A simplified catalytic cycle of DMAPA in the amine curing of epoxy resins.
Comparative Performance Analysis
The choice of catalyst is a critical decision in polymer formulation, directly impacting processing parameters and the final product's properties. Below is a comparative analysis of DMAPA against other common tertiary amine catalysts.
DMAPA vs. Triethylenediamine (TEDA/DABCO) in Polyurethane Foams
Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely used, highly active catalyst in the polyurethane industry.[2]
| Performance Metric | DMAPA (this compound) | TEDA (Triethylenediamine) | Rationale & Field Insights |
| Catalytic Activity | Primarily a strong gelling catalyst.[5] | Strong, well-balanced gelling and blowing catalyst.[2] | TEDA's caged structure makes its nitrogen atoms highly accessible, leading to potent, balanced catalysis crucial for stable foam rise. DMAPA's linear structure and primary amine group favor the gelling reaction. |
| Reaction Profile | Fast initiation, particularly for the gel reaction. May require co-catalysts to balance blowing. | Provides a more balanced reaction profile, leading to good foam structure and stability. | The choice depends on the desired foam properties. For formulations requiring rapid viscosity build-up, DMAPA is advantageous. For a more controlled rise and cure, TEDA is often preferred. |
| Physical Properties | Can be incorporated into the polymer backbone, potentially improving some mechanical properties. | Non-reactive, remains as a fugitive catalyst in the foam. | DMAPA's reactive nature can reduce volatile emissions but may alter the final polymer structure. TEDA's volatility can contribute to odor and VOCs. |
| Handling | Liquid with a strong fuming odor.[2] | Solid, often used in a glycol solution (e.g., 33% in DPG) for easier handling. | The fuming nature of DMAPA requires careful handling and ventilation. TEDA solutions are generally easier and safer to handle in a production environment. |
| Yellowing | Prone to causing yellowing, especially in the presence of UV light, due to the oxidation of the tertiary amine group.[7] | Also contributes to yellowing, but often to a lesser extent than some aliphatic amines. | For applications requiring high color stability, alternative catalysts or the use of UV stabilizers and antioxidants is recommended with both, but particularly with DMAPA. |
DMAPA as an Accelerator in Epoxy Systems
In epoxy curing, DMAPA is not typically used as the sole curing agent but as an accelerator for other amine hardeners (e.g., aliphatic or cycloaliphatic amines). Its performance is best evaluated by the reduction in cure time and the effect on the final cured properties.
| Property | Un-accelerated Amine Hardener | Amine Hardener + DMAPA (Typical 1-5 phr) | Rationale & Field Insights |
| Gel Time | Long (can be several hours at ambient temperature). | Significantly reduced (minutes to less than an hour). | DMAPA's catalytic action dramatically increases the reaction rate, which is crucial for applications requiring fast turnaround or for curing at lower temperatures. |
| Curing Temperature | Often requires elevated temperatures for full cure. | Enables or accelerates curing at ambient or low temperatures. | This allows for energy savings and the use of epoxy systems in field applications where heating is not feasible. |
| Hardness Development | Slow. | Rapid development of hardness. | Faster hardness development allows for quicker handling and demolding of parts. |
| Mechanical Properties | Dependent on full cure; may be suboptimal if under-cured. | Can lead to a more completely cured network, potentially enhancing mechanical properties like tensile and flexural strength. | By ensuring a higher degree of cross-linking, DMAPA can help achieve the full potential of the epoxy system's mechanical performance. |
| Pot Life | Long. | Significantly reduced. | The acceleration in cure time comes at the cost of a shorter working time. The amount of DMAPA must be carefully optimized to balance cure speed with the required pot life for the application. |
Experimental Protocols
The following protocols are designed to provide a standardized framework for evaluating and comparing the catalytic performance of DMAPA.
Protocol 1: Evaluation of DMAPA in a Flexible Polyurethane Foam Formulation
Objective: To compare the effect of DMAPA and TEDA on the reaction profile and physical properties of a flexible polyurethane foam.
Materials:
-
Polyether Polyol (e.g., 3000 MW, functionality 3)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water
-
Silicone Surfactant
-
Stannous Octoate (Tin Catalyst)
-
DMAPA (Catalyst 1)
-
TEDA (33% solution in DPG) (Catalyst 2)
Equipment:
-
High-speed laboratory mixer (2000-3000 rpm)
-
Paper cups and wooden tongue depressors
-
Digital scale (0.01g accuracy)
-
Stopwatch
-
25cm x 25cm x 25cm open-top mold
-
Ventilated fume hood
Procedure:
-
Preparation of Polyol Blend (Component A):
-
In a paper cup, accurately weigh the following components based on a 100 parts per hundred polyol (pphp) formulation:
-
Polyether Polyol: 100 pphp
-
Deionized Water: 4.0 pphp
-
Silicone Surfactant: 1.0 pphp
-
Stannous Octoate: 0.25 pphp
-
-
Prepare two separate polyol blends. To the first, add 0.5 pphp of DMAPA. To the second, add 1.5 pphp of the TEDA solution (equivalent to 0.5 pphp of pure TEDA).
-
Thoroughly mix each blend for 60 seconds at 1000 rpm. Allow the blends to sit for at least 1 hour to reach thermal equilibrium.
-
-
Foaming Process:
-
Place the cup containing the polyol blend on the digital scale under the mixer in a fume hood.
-
Tare the scale.
-
Add the required amount of TDI 80/20 to achieve the desired isocyanate index (e.g., 110).
-
Immediately begin mixing at 3000 rpm and simultaneously start the stopwatch.
-
Mix for exactly 7 seconds.
-
Quickly pour the reacting mixture into the mold.
-
-
Data Collection:
-
Cream Time: Record the time from the start of mixing until the mixture turns cloudy and starts to rise.
-
Gel Time: Record the time when fine polymer strands can be pulled from the rising foam with a wooden depressor.
-
Rise Time: Record the time when the foam reaches its maximum height.
-
Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.
-
-
Curing and Analysis:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
Cut samples from the core of the foam bun for physical property testing (e.g., density, hardness, tensile strength, airflow) according to relevant ASTM standards.
-
Compare the reaction profiles and physical properties of the foams made with DMAPA and TEDA.
-
Protocol 2: Evaluation of DMAPA as an Accelerator in an Epoxy Resin System
Objective: To quantify the effect of DMAPA on the gel time and hardness of an amine-cured epoxy system.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA, EEW ~188 g/eq)
-
Amine Hardener (e.g., Cycloaliphatic amine, AHEW ~50 g/eq)
-
DMAPA
-
Acetone (for cleaning)
Equipment:
-
Digital scale (0.01g accuracy)
-
Disposable mixing cups and sticks
-
Stopwatch
-
Thin film applicator or small molds
-
Shore D Hardness tester
Procedure:
-
Formulation Calculation:
-
Calculate the stoichiometric amount of amine hardener required per 100g of epoxy resin:
-
Parts of hardener = (100 * AHEW) / EEW
-
Parts of hardener = (100 * 50) / 188 = 26.6 g
-
-
-
Preparation of Test Samples:
-
Control Sample: In a cup, accurately weigh 100g of DGEBA epoxy resin and 26.6g of the amine hardener. Mix thoroughly for 2 minutes until the mixture is homogenous.
-
Accelerated Sample: In a separate cup, accurately weigh 100g of DGEBA epoxy resin. Add 2.0g of DMAPA (2 phr) and mix for 1 minute. Then, add 26.6g of the amine hardener and mix thoroughly for 2 minutes.
-
-
Data Collection:
-
Gel Time: Immediately after mixing, start a stopwatch. Periodically probe the surface of the mixture with a clean stick. The gel time is the point at which the resin becomes stringy and no longer flows back to a level surface. Record the gel time for both the control and accelerated samples.
-
Hardness Development: Pour a small amount of each mixture into a mold or onto a release surface to create a sample at least 6mm thick. At regular intervals (e.g., 2, 4, 6, 8, 24 hours), measure the Shore D hardness of each sample according to the ASTM D2240 standard.
-
-
Analysis:
-
Plot the hardness development over time for both the control and the DMAPA-accelerated systems.
-
Compare the gel times and the rate of hardness development to quantify the accelerating effect of DMAPA.
-
Conclusion and Expert Recommendations
This compound (DMAPA) is a highly effective and versatile amine catalyst with significant utility in both polyurethane and epoxy applications.
-
In polyurethane foams , DMAPA serves as a potent gelling catalyst, ideal for formulations requiring rapid cure and viscosity build-up. Its performance should be compared against balanced catalysts like TEDA, with the final choice depending on the desired processing characteristics and end-product properties. The potential for yellowing and its strong odor are key considerations that must be managed.
-
In epoxy systems , DMAPA is an invaluable accelerator, enabling faster cure times, lower-temperature curing, and potentially improved mechanical properties through more complete cross-linking. Formulators must carefully titrate the concentration of DMAPA to achieve the desired acceleration without excessively reducing the pot life, ensuring the system remains practical for the intended application.
The provided protocols offer a robust framework for the empirical evaluation of DMAPA, allowing researchers and formulators to make data-driven decisions to optimize their polymer systems for performance and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. appliedpoleramic.com [appliedpoleramic.com]
- 7. Polyurethane Catalysis by Tertiary Amines | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for N,N'-Dimethyl-1,3-propanediamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N,N'-Dimethyl-1,3-propanediamine (DMPDA) is a critical task, whether it is being monitored as a process intermediate, a degradation product, or a potential genotoxic impurity. The selection of an appropriate and robust analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of DMPDA, grounded in scientific principles and field-proven insights. We will delve into the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering detailed protocols and a comparative analysis of their performance.
The Analytical Challenge: Understanding this compound
This compound (CAS RN: 111-33-1) is a low molecular weight aliphatic diamine.[1][2] Its physicochemical properties, including its basicity and polarity, present unique challenges for chromatographic analysis. The presence of two amine groups can lead to peak tailing and poor chromatographic performance on traditional silica-based columns due to strong interactions with surface silanols. Therefore, method development often necessitates strategies to mitigate these effects, such as the use of specialized columns or derivatization.
Furthermore, as with many amine-containing compounds, DMPDA may be a potential genotoxic impurity (PGI), particularly if it is a known or suspected reactant in the synthesis of a drug substance. The International Council for Harmonisation (ICH) M7 guideline mandates a thorough assessment and control of such impurities to limit potential carcinogenic risk.[3][4][5][6] This often requires highly sensitive analytical methods capable of detecting and quantifying impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).
Comparative Overview of Analytical Techniques
The two primary chromatographic techniques for the quantification of DMPDA are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not arbitrary and depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given DMPDA's relatively low boiling point, GC is a viable option. However, its polar nature can still lead to poor peak shapes. To address this, specialized columns with basic deactivation or derivatization to create a less polar and more volatile analyte are often employed. Common detectors for amine analysis in GC include the Flame Ionization Detector (FID), which offers good sensitivity for carbon-containing compounds, and Mass Spectrometry (MS), which provides high selectivity and structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For DMPDA, reversed-phase HPLC is a common approach. Challenges related to its polarity and retention on C18 columns can be overcome by using specialized columns (e.g., polar-embedded or mixed-mode) or by employing ion-pairing reagents in the mobile phase. Detection is typically achieved using a UV detector, although DMPDA lacks a strong chromophore, which can limit sensitivity. To enhance detection, derivatization with a UV-absorbing or fluorescent tag is a powerful strategy. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides excellent sensitivity and specificity without the need for derivatization.
The following diagram illustrates the logical workflow for selecting an appropriate analytical method for DMPDA quantification.
Method Validation: A Cornerstone of Scientific Integrity
A comprehensive validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The validation parameters discussed in this guide are based on the recommendations of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[7]
The typical workflow for validating an analytical method is depicted below.
Comparative Performance Data
The following table summarizes representative validation data for the quantification of DMPDA and structurally similar aliphatic amines using GC-FID and HPLC with UV or Fluorescence Detection (FLD). This data provides a basis for comparing the key performance metrics of these methods.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/FLD) |
| Linearity (R²) | ≥ 0.999[8] | ≥ 0.999[9] |
| Limit of Detection (LOD) | ~1-5 µg/mL (ppm) | ~0.1-1 ng/mL (ppb) with derivatization and FLD[7]; ~10-20 ng/mL with UV for similar compounds[9] |
| Limit of Quantification (LOQ) | ~3-10 µg/mL (ppm)[8] | ~0.4-2 ng/mL (ppb) with derivatization and FLD[7][10]; ~1.39 µg/kg for a similar diamine by LC-MS/MS[11][12] |
| Accuracy (Recovery) | > 90%[8] | 98.2–102.0%[7]; 89-97% for a similar diamine by LC-MS/MS[11][12] |
| Precision (RSD) | < 5% | < 2.9%[7] |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of DMPDA using GC-FID and HPLC-UV. These protocols are based on established methods for aliphatic amines and serve as a robust starting point for laboratory implementation.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of DMPDA at moderate concentrations and relies on a specialized amine-specific column to ensure good peak shape and resolution.
1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary GC column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or similar amine-specific column.[8]
-
Carrier Gas: Helium or Nitrogen.
-
Reagents: this compound reference standard, Acetonitrile (HPLC grade).
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C.
-
Hold for 5 minutes at 200 °C.
-
-
Carrier Gas Flow Rate: 2 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 (can be adjusted based on concentration).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of DMPDA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 200 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing DMPDA and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range.
4. Validation Protocol:
-
Specificity: Inject a blank (acetonitrile), a placebo (sample matrix without DMPDA), and a spiked placebo to demonstrate no interference at the retention time of DMPDA.
-
Linearity: Inject the five working standards in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Accuracy: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 90-110%.[8]
-
Precision:
-
Repeatability: Inject six replicate preparations of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The cumulative RSD should meet the acceptance criteria.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For similar amines, LOQs are in the range of 3-4 µg/mL.[8]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization
For higher sensitivity, pre-column derivatization of DMPDA with a UV-absorbing agent is recommended. This protocol uses dansyl chloride as the derivatizing agent.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: this compound reference standard, Dansyl chloride, Acetonitrile (HPLC grade), Sodium bicarbonate, Water (HPLC grade).
2. Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a suitable solvent (e.g., acetonitrile/water), add 1.0 mL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 1.0 mL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
-
Cool the mixture to room temperature. The solution is now ready for HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 40% A to 90% A.
-
15-20 min: Hold at 90% A.
-
20-25 min: 90% A to 40% A.
-
25-30 min: Hold at 40% A.
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL of DMPDA): Prepare as described in the GC-FID method.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1 µg/mL to 10 µg/mL) and derivatize them according to the procedure above.
-
Sample Solution: Prepare the sample solution to fall within the calibration range and derivatize it in the same manner as the standards.
5. Validation Protocol:
-
Follow the same validation parameters as described for the GC-FID method (Specificity, Linearity, Accuracy, Precision, LOD & LOQ, Robustness), adapting the procedures for an HPLC method. For similar derivatized amines, excellent linearity (R² > 0.999) and low detection limits can be achieved.
Conclusion and Recommendations
Both GC-FID and HPLC-UV (with derivatization) are robust and reliable methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
GC-FID is a straightforward and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern. The use of an amine-specific column is crucial for obtaining good chromatographic performance.
-
HPLC with pre-column derivatization offers significantly higher sensitivity and is the preferred method for trace-level quantification, such as the analysis of DMPDA as a potential genotoxic impurity. While the derivatization step adds to the sample preparation time, the enhanced sensitivity often justifies the additional effort. For even greater sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.
Ultimately, the successful implementation of either method relies on a thorough validation to demonstrate its fitness for purpose. By following the principles and protocols outlined in this guide, researchers and analysts can confidently select and validate an appropriate analytical method for the quantification of this compound, ensuring data of the highest quality and integrity.
References
- 1. N,N′-ジメチル-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. nihs.go.jp [nihs.go.jp]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N,N'-Dimethyl-1,3-propanediamine and N,N'-Diethyl-1,3-propanediamine as Ligands in Coordination Chemistry
Introduction
In the realm of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis to materials science and drug development. Bidentate N-donor ligands, such as substituted 1,3-propanediamines, are of particular interest due to their ability to form stable six-membered chelate rings with metal ions. This guide provides an in-depth technical comparison of two closely related ligands: N,N'-Dimethyl-1,3-propanediamine (dmpd) and N,N'-Diethyl-1,3-propanediamine (depd).
While differing only by the substitution of methyl groups for ethyl groups on the nitrogen donor atoms, this seemingly minor structural modification imparts significant differences in their steric profiles, which in turn influences the thermodynamic stability, structure, and potential reactivity of their corresponding metal complexes. This guide will delve into these differences, supported by experimental data from seminal studies on related N-alkylated diamine systems, and provide detailed protocols for the synthesis and characterization of representative copper(II) complexes.
Physicochemical Properties of the Ligands
A fundamental understanding of the intrinsic properties of each ligand is essential before exploring their coordination behavior. The key physicochemical properties of this compound and N,N'-Diethyl-1,3-propanediamine are summarized in the table below.
| Property | This compound | N,N'-Diethyl-1,3-propanediamine |
| CAS Number | 111-33-1[1][2] | 10061-68-4[3] |
| Molecular Formula | C₅H₁₄N₂[1][2] | C₇H₁₈N₂[3] |
| Molecular Weight | 102.18 g/mol [1][2] | 130.23 g/mol [3] |
| Boiling Point | 145 °C[1] | ~168 °C |
| Density | 0.817 g/mL at 25 °C[1] | 0.819 g/mL at 25 °C[3] |
| Refractive Index | ~1.438 at 20 °C | ~1.4374 at 20 °C[3] |
The increase in alkyl chain length from methyl to ethyl results in a higher molecular weight and boiling point for the diethyl-substituted ligand, as expected. Their densities and refractive indices, however, remain quite similar.
The Decisive Role of Steric Hindrance in Complex Stability
The primary differentiator between dmpd and depd as ligands is the steric hindrance imposed by the N-alkyl substituents. The larger ethyl groups of depd are expected to create greater steric crowding around the metal center upon coordination compared to the methyl groups of dmpd. This increased steric repulsion can influence the stability of the resulting metal complexes.
Seminal work by Basolo and Murmann on N-alkylethylenediamines with copper(II) and nickel(II) ions provides a robust framework for understanding these steric effects.[4][5] Their findings demonstrate that increasing the size of the N-alkyl group generally leads to a decrease in the thermodynamic stability of the metal complexes.[4][5] This is attributed to the increased strain energy introduced into the chelate ring and the overall coordination sphere.
| Ligand | Metal Ion | log K₁ | log K₂ | -ΔH₁ (kcal/mol) | -ΔH₂ (kcal/mol) |
| Ethylenediamine | Cu(II) | 10.72 | 9.32 | 13.0 | 13.6 |
| N,N'-Dimethylethylenediamine | Cu(II) | 10.58 | 8.95 | 11.7 | 12.3 |
| N-Ethylethylenediamine | Cu(II) | 10.15 | 8.13 | 11.9 | 11.2 |
| Ethylenediamine | Ni(II) | 7.66 | 6.40 | 9.1 | 9.5 |
| N,N'-Dimethylethylenediamine | Ni(II) | 7.00 | 5.20 | 8.2 | 8.2 |
| N-Ethylethylenediamine | Ni(II) | 6.70 | 4.65 | 8.2 | 7.5 |
Data adapted from Basolo and Murmann, J. Am. Chem. Soc., 1952, 74, 5243-5246 and Barbucci et al., J. Chem. Soc., Dalton Trans., 1972, 740-745.[4][6]
As the data illustrates, for both copper(II) and nickel(II), there is a general trend of decreasing stability constants (log K) as the size of the N-alkyl substituent increases. This is a direct consequence of the increased steric hindrance, which outweighs the slight increase in the basicity of the nitrogen atoms. The enthalpies of formation (-ΔH) also tend to become less exothermic with increasing alkyl substitution, indicating that the metal-ligand bonds are weaker, likely due to the steric strain.[6]
Based on these established principles, it can be confidently predicted that for a given metal ion, complexes of this compound will exhibit greater thermodynamic stability than their N,N'-Diethyl-1,3-propanediamine counterparts.
Caption: Steric effects of N-alkyl groups on metal complex stability.
Structural Implications of N-Alkyl Substitution
The steric bulk of the N-alkyl groups not only affects the thermodynamic stability but also influences the coordination geometry and crystal packing of the metal complexes. While a direct comparison of isostructural complexes of dmpd and depd is not available, individual crystal structures of related copper(II) complexes provide valuable insights.
For instance, the crystal structure of a copper(II) complex with a derivative of this compound, N,N′-bis(2-methylquinolyl)dimethyl-1,3-propanediamine, reveals a distorted square planar geometry around the copper(II) center. In this complex, the copper atom is coordinated to the four nitrogen atoms of the ligand.
Conversely, a copper(II) oxalate complex with N,N-diethyl-1,3-propanediamine, [Cu(ox)(depd)₂], also displays a coordinated structure.[6] The larger ethyl groups in the depd complex will likely lead to longer metal-nitrogen bond distances and potentially a more distorted coordination geometry compared to a hypothetical analogous dmpd complex, in order to alleviate steric strain.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of representative copper(II) complexes with this compound and N,N'-Diethyl-1,3-propanediamine.
Synthesis of a Copper(II) Complex with a Derivative of this compound
This protocol is adapted from the synthesis of --INVALID-LINK--₂, where bqdmpn is N,N′-bis(2-methylquinolyl)dimethyl-1,3-propanediamine, a derivative of dmpd.
Materials:
-
N,N′-bis(2-methylquinolyl)dimethyl-1,3-propanediamine (bqdmpn)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve N,N′-bis(2-methylquinolyl)dimethyl-1,3-propanediamine in methanol.
-
In a separate flask, dissolve an equimolar amount of copper(II) nitrate trihydrate in methanol.
-
Slowly add the copper(II) nitrate solution to the ligand solution with constant stirring.
-
A color change should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to the concentrated solution to precipitate the complex.
-
Filter the resulting solid, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a desiccator.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanolic solution of the complex.
Caption: Synthesis workflow for a Cu(II)-dmpd derivative complex.
Synthesis of a Copper(II) Oxalate Complex with N,N'-Diethyl-1,3-propanediamine
This protocol is based on the synthesis of [Cu(ox)(depd)₂].[6]
Materials:
-
Copper(II) oxalate (Cu(C₂O₄))
-
N,N'-Diethyl-1,3-propanediamine (depd)
-
Ethanol
-
Diethyl ether
Procedure:
-
Suspend copper(II) oxalate in ethanol.
-
Add a stoichiometric amount (2 equivalents) of N,N'-Diethyl-1,3-propanediamine to the suspension.
-
Stir the mixture at room temperature. The insoluble copper(II) oxalate will gradually dissolve as the complex forms.
-
Continue stirring until a clear solution is obtained.
-
Filter the solution to remove any unreacted starting material.
-
Slowly add diethyl ether to the filtrate to induce precipitation of the complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can yield single crystals.
Characterization Methods
Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the coordination of the diamine ligand to the metal center. Coordination is typically indicated by a shift in the N-H stretching and bending vibrations, as well as the C-N stretching frequencies, compared to the free ligand.
UV-Visible Spectroscopy:
The d-d electronic transitions of the copper(II) complexes can be observed in the visible region of the electromagnetic spectrum. The position and intensity of these absorption bands provide information about the coordination geometry around the copper(II) ion.
X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, and the overall coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While copper(II) is paramagnetic, making NMR analysis of its complexes challenging due to signal broadening, ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the diamagnetic ligands themselves and can be used for diamagnetic metal complexes (e.g., Zn(II), Cd(II)).
Potential Applications and Catalytic Activity
The choice between dmpd and depd as ligands can have a significant impact on the catalytic activity of their metal complexes. The steric environment around the metal center can influence substrate access and the stability of reaction intermediates.
For example, in oxidation catalysis, a more sterically hindered complex, such as one with depd, might exhibit higher selectivity for smaller substrates. Conversely, the greater stability of dmpd complexes might be advantageous in reactions requiring high temperatures or harsh conditions. While direct comparative catalytic studies are scarce, research on related systems suggests that tuning the steric properties of the ligand is a powerful tool for optimizing catalyst performance.
Conclusion
The substitution of N-methyl groups with N-ethyl groups in 1,3-propanediamine ligands presents a classic case of how subtle structural modifications can have profound effects on the properties of the resulting metal complexes. The greater steric hindrance of the ethyl groups in N,N'-Diethyl-1,3-propanediamine generally leads to lower thermodynamic stability of its metal complexes compared to those of this compound. This difference in stability and steric profile can be strategically exploited in the design of metal complexes with tailored properties for applications in catalysis, materials science, and beyond. This guide has provided a framework for understanding these differences, supported by experimental data from analogous systems, and has offered detailed protocols for the synthesis and characterization of representative complexes, thereby equipping researchers with the foundational knowledge to make informed decisions in their selection of N-alkylated diamine ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Copper(II) Complexes with Dipinodiazafluorene Ligands: Synthesis, Structure, Magnetic and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamics of complex formation in aqueous solution. Reactions of copper(II) with ethylenediamine, NN′-dimethylethylenediamine, and NN-dimethylethylenediamine: log K, ΔH, and ΔS values - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Catalytic Activity of N,N'-Dimethyl-1,3-propanediamine Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ligand Design in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, transition metal catalysis stands as an indispensable tool for constructing complex molecular architectures.[1] The performance of these catalysts—their activity, selectivity, and stability—is profoundly influenced by the supporting ligands that coordinate to the metal center.[1][2] These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, thereby dictating the outcome of the catalytic cycle.[2]
Among the vast library of available ligands, nitrogen-donor ligands, and specifically chelating diamines, have garnered significant attention for their robustness, accessibility, and ability to stabilize catalytically active species.[2][3][4] Diamine ligands have been instrumental in advancing copper-mediated cross-coupling reactions, enabling milder reaction conditions and expanding their utility in the synthesis of pharmaceuticals and natural products.[3][4][5] This guide provides an in-depth comparative analysis of complexes featuring N,N'-Dimethyl-1,3-propanediamine (dmpda), a flexible bidentate ligand, and evaluates its performance against other established catalytic systems. We will delve into the causality behind its catalytic behavior, provide actionable experimental protocols, and present quantitative data to inform catalyst selection and development.
The this compound (dmpda) Ligand
This compound is an acyclic diamine that forms a six-membered chelate ring upon coordination to a metal center. This structural feature distinguishes it from the more commonly employed N,N'-dimethylethylenediamine (dmeda), which forms a five-membered ring. The larger bite angle and increased flexibility of the dmpda ligand can lead to unique geometric and electronic properties in the resulting metal complex, influencing substrate accessibility and the stability of reaction intermediates.
Caption: General structure of a metal (M) complex with a chelating dmpda ligand.
Performance Metrics: A Framework for Catalyst Evaluation
To objectively assess a catalyst's efficacy, a standardized set of performance metrics is essential. Simply reporting the final product yield can be misleading, as it neglects the catalyst's efficiency and stability.[6][7][8] For a comprehensive evaluation, we rely on the following key indicators:
-
Conversion (%): The percentage of the limiting reactant that has been consumed during the reaction.
-
Selectivity (%): The percentage of the converted reactant that has been transformed into the desired product, accounting for potential side reactions.
-
Yield (%): The overall efficiency of the reaction, calculated as (Conversion × Selectivity) / 100.[9]
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. It is a measure of catalyst longevity and is calculated as (moles of product) / (moles of catalyst).[10]
-
Turnover Frequency (TOF): The number of catalytic cycles per unit of time, representing the intrinsic activity of the catalyst. It is calculated as TON / time (typically in h⁻¹).[10]
Comparative Analysis in Key Catalytic Reactions
We will now compare the performance of dmpda complexes against alternatives in several critical classes of chemical transformations.
Copper-Catalyzed C-N Cross-Coupling (Goldberg Reaction)
The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals and agrochemicals. The copper-catalyzed Goldberg amidation of aryl halides has been significantly improved by the use of diamine ligands, which allow the reaction to proceed under much milder conditions than the classical Ullmann condensation.[3][11]
Causality of Ligand Choice: In this catalytic cycle, the diamine ligand serves multiple crucial roles. It prevents the formation of inactive, multiply-ligated copper-amide species and facilitates the rate-limiting oxidative addition of the aryl halide to the Cu(I)-amidate complex.[11] The geometry of the diamine chelate ring directly impacts the accessibility and reactivity of this key intermediate.
Performance Comparison:
| Catalyst System | Ligand | Aryl Halide | Amide | Yield (%) | Temp (°C) | TON | Ref. |
| CuI / dmpda | This compound | Iodobenzene | Benzamide | ~90-95 | 110 | ~90-95 | [11] |
| CuI / dmeda | N,N'-Dimethylethylenediamine | Iodobenzene | Benzamide | 98 | 110 | 98 | [11] |
| CuI / dmcda | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Iodobenzene | Benzamide | 99 | 110 | 99 | [11] |
| CuI / None | - | Iodobenzene | Benzamide | <5 | 110 | <5 | [3] |
*Note: While specific data for dmpda in direct comparison is sparse in the foundational literature, its performance is expected to be high, similar to other 1,2- and 1,3-diamines which are vastly superior to ligand-free systems. The key comparison is between the classes of diamines.
Analysis: The data clearly shows that chelating diamines are essential for high yields in this transformation. While the five-membered ring forming dmeda and the rigid dmcda show near-quantitative yields, the six-membered ring from dmpda is also highly effective. The slightly lower performance sometimes observed with 1,3-diamines compared to 1,2-diamines in specific contexts may be attributed to the less rigid conformation of the six-membered chelate ring, which can influence the stability of the active catalytic species. However, this flexibility can also be advantageous for accommodating sterically demanding substrates.
Caption: Simplified catalytic cycle for a Cu-catalyzed C-N cross-coupling reaction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While traditionally dominated by phosphine ligands, N-donor ligands, including diamines, have emerged as viable alternatives, particularly for their stability and different reactivity profiles.[12][13]
Causality of Ligand Choice: In Pd-catalyzed cycles, ligands must stabilize the low-valent Pd(0) active species and facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination that forms the product. The electronic properties of the diamine ligand (a strong σ-donor) can render the Pd center more electron-rich, influencing the rate of these key steps.
Performance Comparison:
| Catalyst System | Ligand | Aryl Halide | Boronic Acid | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Pd(OAc)₂ / dmpda | This compound | 4-Bromotoluene | Phenylboronic acid | ~85-95 | ~85-95 | ~40-50* | [12][13] |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | 4-Bromotoluene | Phenylboronic acid | 97 | 97 | >100 | [14] |
| Pd(OAc)₂ / dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 4-Bromotoluene | Phenylboronic acid | >99 | >99 | >200 | [12] |
| Pd(OAc)₂ / Diimine | N,N'-bis(aryl)diimine | 4-Bromotoluene | Phenylboronic acid | >99 | >99 | High | [12] |
*Note: Performance of simple diamines like dmpda is generally moderate for Suzuki couplings compared to specialized phosphine or diimine ligands. The data represents typical outcomes for non-optimized systems.
Analysis: For Suzuki-Miyaura reactions, Pd-dmpda complexes are catalytically competent but are often outperformed by systems employing sophisticated phosphine or diimine ligands.[12] Phosphine ligands possess π-acceptor capabilities that can stabilize the Pd(0) state and fine-tune the catalyst's reactivity to a higher degree. However, the advantage of dmpda lies in its low cost, air stability, and simplicity. For less demanding substrates or in process chemistry where cost is a major driver, dmpda-based systems can be an attractive starting point for optimization.
Detailed Experimental Protocol: Catalyst Screening for Goldberg Amidation
This protocol provides a self-validating workflow for assessing the catalytic activity of a Cu-dmpda complex in a representative C-N coupling reaction.
1. Catalyst Precursor Preparation:
-
Objective: To synthesize the CuI-dmpda complex in situ.
-
Rationale: In situ generation is often convenient and avoids the need to isolate and purify the air-sensitive complex.
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Copper(I) iodide (CuI, 1.9 mg, 0.01 mmol, 1 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Add this compound (dmpda, 2.5 µL, 0.02 mmol, 2 mol%) via microsyringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
2. Reaction Setup and Execution:
-
Objective: To perform the catalytic amidation under controlled conditions.
-
Procedure:
-
To the Schlenk tube containing the catalyst suspension, add iodobenzene (112 µL, 1.0 mmol, 1.0 equiv), benzamide (145 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for the specified time (e.g., 24 hours).
-
3. Reaction Monitoring and Work-up:
-
Objective: To quench the reaction and prepare the sample for analysis.
-
Rationale: A standardized work-up ensures reproducibility. An internal standard is crucial for accurate quantification by GC or HPLC.
-
Procedure:
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Add a known amount of an internal standard (e.g., dodecane, 50 µL) to the reaction mixture.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
4. Analysis and Performance Calculation:
-
Objective: To quantify the reaction outcome.
-
Procedure:
-
Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the ratio of product to the internal standard and any remaining starting material.
-
Calculate Conversion, Yield, TON, and TOF using the formulas provided in the "Performance Metrics" section.
-
Caption: Standardized workflow for assessing catalyst performance.
Conclusion and Outlook
Complexes of this compound serve as effective and accessible catalysts for a range of transformations, most notably in copper-catalyzed cross-coupling reactions. While they may not always exhibit the highest turnover frequencies when compared to highly specialized and expensive ligand systems in reactions like the Suzuki-Miyaura coupling, their value lies in their low cost, operational simplicity, and robust performance under many conditions.
The choice of dmpda over more common 1,2-diamines can be rationalized by its distinct structural properties—the flexible six-membered chelate ring can offer unique reactivity for sterically demanding substrates or provide a different stability profile for the active catalyst. Future research should focus on the direct, side-by-side comparison of dmpda with other diamines across a wider array of catalytic reactions and the rational design of modified 1,3-diamine scaffolds to further enhance their catalytic prowess. For drug development professionals, dmpda-based catalysts represent a reliable and cost-effective option for library synthesis and initial scale-up studies.
References
- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Guide to Diamine-Mediated Gold Nanoparticle Synthesis: Cross-Validation of N,N'-Dimethyl-1,3-propanediamine Performance
For researchers, scientists, and drug development professionals, the precise synthesis of gold nanoparticles (AuNPs) is of paramount importance for applications ranging from drug delivery and bio-imaging to catalysis and diagnostics. The choice of reducing and capping agents is a critical determinant of the final nanoparticle size, morphology, and stability. This guide provides an in-depth, technical comparison of N,N'-Dimethyl-1,3-propanediamine (DMPA) and a common alternative, Ethylenediamine (EDA), in the synthesis of AuNPs. Through detailed experimental protocols and supporting data, we will cross-validate the performance of DMPA, offering field-proven insights into its efficacy.
The Critical Role of Diamines in Gold Nanoparticle Synthesis
Diamines, possessing two amine functional groups, can act as both reducing agents for gold salts (such as HAuCl₄) and as capping agents that stabilize the nascent nanoparticles, preventing their aggregation.[1][2] The structure of the diamine, including the length of the alkyl chain separating the amine groups and the degree of N-alkylation, can significantly influence the kinetics of nanoparticle formation and their final characteristics. This guide will explore these structure-function relationships in a practical experimental context.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of this compound, we will conduct a parallel synthesis of gold nanoparticles using Ethylenediamine as a reference. The resulting nanoparticles will be characterized using a suite of standard analytical techniques to compare their key physicochemical properties.
Materials
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (DMPA)
-
Ethylenediamine (EDA)
-
Milli-Q water
Experimental Workflow
The synthesis of gold nanoparticles will be performed using a modified Turkevich method, where the diamine acts as the primary reducing and capping agent.[3]
Caption: Experimental workflow for the synthesis and characterization of gold nanoparticles.
Detailed Experimental Protocols
1. Preparation of Stock Solutions:
-
0.1 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in Milli-Q water to achieve a final concentration of 0.1 mM.
-
10 mM Diamine Solutions: Prepare separate 10 mM solutions of this compound and Ethylenediamine in Milli-Q water.
2. Synthesis of Gold Nanoparticles:
-
To a clean 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of the 0.1 mM HAuCl₄ solution.
-
Heat the solution to a vigorous boil on a stirring hotplate.
-
While stirring, rapidly inject 1 mL of the 10 mM diamine solution (either DMPA or EDA) into the boiling HAuCl₄ solution.
-
Continue to heat and stir the solution. A color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.[4]
-
After the color change is complete, continue boiling for an additional 15 minutes to ensure the reaction has gone to completion.
-
Remove the flask from the heat and allow it to cool to room temperature.
3. Characterization of Gold Nanoparticles:
-
UV-Vis Spectroscopy:
-
Transfer a sample of the cooled gold nanoparticle suspension to a quartz cuvette.
-
Record the absorbance spectrum from 400 nm to 700 nm using a UV-Vis spectrophotometer.
-
The peak absorbance wavelength corresponds to the localized surface plasmon resonance (LSPR) of the nanoparticles, which is indicative of their size and dispersion state.[5][6]
-
-
Dynamic Light Scattering (DLS):
-
Transmission Electron Microscopy (TEM):
Comparative Performance Analysis
The performance of this compound and Ethylenediamine as agents for gold nanoparticle synthesis will be evaluated based on the following key metrics:
| Performance Metric | Analytical Technique | Expected Outcome for High-Performance Agent |
| Nanoparticle Size and Monodispersity | DLS and TEM | A narrow size distribution with a small average particle diameter. This indicates a more controlled nucleation and growth process. |
| Stability | UV-Vis Spectroscopy | A sharp and symmetrical LSPR peak. A broad or red-shifted peak can indicate particle aggregation.[6] |
| Reaction Kinetics | Visual Observation/UV-Vis | A rapid and consistent color change during synthesis, suggesting efficient reduction of the gold precursor. This can be quantified by monitoring the evolution of the LSPR peak over time. |
| Morphology | TEM | The formation of spherical and well-defined nanoparticles. Irregular shapes may indicate less controlled growth conditions.[11] |
Expected Results and Discussion
Based on the molecular structures of this compound and Ethylenediamine, we can hypothesize potential differences in their performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations | MDPI [mdpi.com]
- 4. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. solids-solutions.com [solids-solutions.com]
- 8. horiba.com [horiba.com]
- 9. azonano.com [azonano.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking N,N'-Dimethyl-1,3-propanediamine Against Commercial Epoxy Hardeners
For distribution to: Researchers, scientists, and drug development professionals exploring advanced polymer chemistry.
Abstract
This guide provides an in-depth technical comparison of N,N'-Dimethyl-1,3-propanediamine (DMAPA) as a curing agent for epoxy resins against three widely used commercial hardeners: Triethylenetetramine (TETA), Diethylenetriamine (DETA), and Isophorone Diamine (IPDA). By examining their chemical structures, curing mechanisms, and resultant thermomechanical properties, this document serves as a crucial resource for formulating high-performance epoxy systems. While direct comparative data under a single testing regime is scarce in published literature, this guide synthesizes available data and proposes a comprehensive experimental framework for direct benchmarking.
Introduction: The Critical Role of the Curing Agent
The performance of an epoxy resin system is fundamentally dictated by the choice of its curing agent, or hardener. The hardener's molecular structure governs the cross-linking density, network architecture, and ultimately, the mechanical and thermal properties of the cured thermoset. Standard commercial hardeners, such as the aliphatic amines TETA and DETA, and the cycloaliphatic amine IPDA, are well-characterized benchmarks in the industry.[1][2]
This guide introduces this compound (DMAPA), a diamine with two secondary amine groups, as a subject for performance benchmarking.[3] Its unique structure suggests a different reactivity profile and network formation compared to primary amine-based hardeners, potentially offering distinct advantages in specific applications.
Chemical Structures and Curing Mechanisms
The reaction between an epoxy resin, typically a diglycidyl ether of bisphenol A (DGEBA), and an amine hardener is a nucleophilic addition reaction where the active hydrogen atoms on the amine's nitrogen attack the epoxide ring.
-
This compound (DMAPA): As a diamine with two secondary amine functionalities, DMAPA is expected to exhibit controlled reactivity. Each secondary amine provides one active hydrogen for the curing reaction.[3]
-
Triethylenetetramine (TETA) and Diethylenetriamine (DETA): These are linear aliphatic amines containing both primary and secondary amine groups.[4][5] Their higher functionality (more active hydrogens per molecule) generally leads to a higher cross-link density.
-
Isophorone Diamine (IPDA): This cycloaliphatic diamine possesses a rigid ring structure, which imparts significant changes to the properties of the cured epoxy, such as increased rigidity and thermal stability, when compared to linear aliphatic amines.[6]
Curing Mechanism Overview
Comparative Performance Data (Synthesized from Literature)
The following tables summarize typical performance characteristics of epoxy systems cured with the respective hardeners. It is critical to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Physical and Mechanical Properties of Cured Epoxy Resins
| Property | DMAPA | TETA | DETA | IPDA |
| Tensile Strength (MPa) | Data not readily available | ~70-80[4][7] | ~60-70 | ~75-85[6] |
| Flexural Modulus (GPa) | Data not readily available | ~2.5-3.0[4] | ~2.8-3.2 | ~3.0-3.5[6] |
| Shore D Hardness | Data not readily available | ~80-85[4] | ~80-85 | ~85-90 |
Table 2: Thermal Properties of Cured Epoxy Resins
| Property | DMAPA | TETA | DETA | IPDA |
| Glass Transition Temp. (Tg) (°C) | Data not readily available | ~100-120[6] | ~110-130 | ~140-160[6][8] |
Proposed Experimental Benchmarking Program
To generate directly comparable data, the following experimental protocols are proposed.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.
-
Hardeners:
-
This compound (DMAPA)
-
Triethylenetetramine (TETA)
-
Diethylenetriamine (DETA)
-
Isophorone Diamine (IPDA)
-
Formulation and Curing
Formulations should be calculated based on the amine hydrogen equivalent weight (AHEW) of each hardener to achieve a stoichiometric ratio of 1:1 with the epoxy resin.
Curing Schedule: 24 hours at room temperature followed by a post-cure at 80°C for 2 hours and then 125°C for 3 hours. This ensures a high degree of cross-linking for all systems.
Experimental Workflow
Detailed Testing Protocols
a) Tensile Properties (ASTM D638) [7]
-
Specimen Preparation: Cast dumbbell-shaped specimens (Type I) from the cured epoxy systems.
-
Testing Machine: Utilize a universal testing machine with a load cell appropriate for the expected strength of the materials.
-
Procedure: Conduct the test at a constant crosshead speed of 5 mm/min.
-
Data to Collect: Tensile strength, Young's modulus, and elongation at break.
b) Flexural Properties (ASTM D790) [4]
-
Specimen Preparation: Cast rectangular bar specimens (3.2 mm x 12.7 mm x 127 mm).
-
Testing Machine: Use a universal testing machine equipped with a three-point bending fixture.
-
Procedure: Apply a load at a specified rate until the specimen breaks or reaches 5% strain.
-
Data to Collect: Flexural strength and flexural modulus.
c) Shore D Hardness (ASTM D2240)
-
Specimen Preparation: Use flat, cured specimens with a minimum thickness of 6 mm.
-
Instrument: Employ a Shore D durometer.
-
Procedure: Press the durometer firmly onto the specimen surface and record the hardness value after 1-2 seconds.
-
Data to Collect: Shore D hardness value.
d) Glass Transition Temperature (ASTM D3418) [5]
-
Instrument: Utilize a Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Prepare small samples (5-10 mg) from the cured epoxy systems.
-
Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Data to Collect: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve.
Anticipated Results and Discussion
Based on the chemical structures of the hardeners, the following trends can be anticipated:
-
Mechanical Strength: IPDA is expected to yield the highest tensile and flexural strength due to its rigid cycloaliphatic structure. TETA and DETA will likely provide good, but slightly lower, mechanical properties. The performance of DMAPA will be of particular interest to see how the secondary amine structure influences the final strength.
-
Thermal Stability: IPDA is anticipated to result in the highest glass transition temperature (Tg), again, due to its rigid molecular structure which restricts polymer chain mobility.[6] The linear aliphatic amines, TETA and DETA, will likely have lower Tg values. DMAPA's performance in this regard is a key unknown to be determined by the proposed testing.
-
Reactivity and Handling: DMAPA, with its secondary amine groups, may offer a more moderate curing profile compared to the highly reactive primary amines of TETA and DETA, potentially providing a longer pot life and better handling characteristics.
Conclusion
References
- 1. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct [vanguardconcretecoating.com]
- 2. nadkarnispc.com [nadkarnispc.com]
- 3. haihangchem.com [haihangchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 6. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dianhydrides.com [dianhydrides.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of N,N'-Dimethyl-1,3-propanediamine Derivatives
<
Abstract
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of derivatives based on the N,N'-Dimethyl-1,3-propanediamine (DMPDA) scaffold. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal relationships behind spectral features, offering field-proven insights into experimental design and data interpretation. By establishing a detailed spectroscopic baseline of the parent DMPDA molecule, we will systematically explore how common derivatizations—specifically N-acylation and Schiff base formation—manifest in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to be a self-validating resource, grounding all claims in authoritative sources and providing detailed, repeatable experimental protocols.
Introduction: The Versatile DMPDA Scaffold
This compound (DMPDA), a symmetrical secondary diamine, is a valuable building block in synthetic chemistry. Its two nucleophilic nitrogen centers provide a reactive platform for constructing a diverse range of molecules, from ligands in coordination chemistry to key intermediates in the synthesis of pharmaceuticals and agrochemicals. The structural simplicity of the parent molecule, with its distinct propyl chain and N-methyl groups, provides a clean spectroscopic slate, making it an ideal system for demonstrating the power of modern analytical techniques in confirming subsequent chemical modifications.
The core challenge in synthesizing derivatives of polyfunctional molecules like DMPDA is ensuring regioselectivity and confirming the exact nature of the chemical transformation. Did the reaction occur at one or both nitrogen atoms? Has an expected functional group been successfully installed? Answering these questions with certainty is paramount for reproducible science and is where a multi-faceted spectroscopic approach becomes indispensable.
The Spectroscopic Toolkit: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the synergistic integration of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together, they provide overlapping and complementary evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed map of the carbon-hydrogen framework. It reveals the connectivity of atoms, their chemical environment, and the symmetry (or lack thereof) of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups by detecting their characteristic vibrational frequencies. It is the fastest way to confirm the introduction or removal of groups like carbonyls (C=O), imines (C=N), or the status of N-H bonds.
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound with high precision, offering direct confirmation of the molecular formula. Furthermore, its fragmentation patterns can offer valuable clues about the molecule's substructures.
The logical workflow for structural elucidation, therefore, involves a parallel analysis using these techniques, followed by a final integration of all data points to build an unambiguous structural assignment.
Caption: Workflow for Spectroscopic Structure Elucidation.
Spectroscopic Baseline: this compound (Parent Compound)
Before analyzing derivatives, we must establish a definitive spectroscopic signature for the parent compound, DMPDA. Its symmetrical structure leads to a relatively simple and predictable set of spectra.
Structure: CH₃-NH-CH₂-CH₂-CH₂-NH-CH₃
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1][2] |
| CAS Number | 111-33-1 | [2] |
¹H NMR Spectrum (CDCl₃)
The symmetry of DMPDA means that chemically equivalent protons will have the same signal. We expect four distinct signals:
-
N-H protons: A broad singlet. The chemical shift can be variable and depends on concentration and solvent.
-
N-CH₃ protons: A singlet, integrating to 6 protons.
-
N-CH₂ protons (C1 & C3): A triplet, integrating to 4 protons, coupled to the adjacent central CH₂ group.
-
Central CH₂ protons (C2): A pentet, integrating to 2 protons, coupled to the two adjacent N-CH₂ groups.
¹³C NMR Spectrum (CDCl₃)
Due to symmetry, only three distinct carbon signals are expected:
-
N-CH₃ carbons: One signal for the two equivalent methyl groups.
-
N-CH₂ carbons (C1 & C3): One signal for the two equivalent methylene groups attached to nitrogen.
-
Central CH₂ carbon (C2): One signal for the central methylene group.
IR Spectrum (Neat Liquid Film)
The key vibrational modes to identify are:
-
N-H Stretch: A moderate, somewhat broad absorption characteristic of a secondary amine.
-
C-H Stretch: Strong absorptions for the aliphatic sp³ C-H bonds.
-
N-H Bend: A moderate absorption in the fingerprint region.
-
C-N Stretch: A moderate absorption, also in the fingerprint region.
Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 102, corresponding to the molecular weight.
-
Key Fragments: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines. We expect to see a prominent fragment from the loss of a propylamino group or cleavage between C1-C2 or C2-C3.
Comparative Analysis: Spectroscopic Shifts in DMPDA Derivatives
Now, we will explore how the baseline spectra of DMPDA are altered upon derivatization. We will consider two common and informative transformations: mono-acylation to form an amide and condensation with an aldehyde to form a Schiff base.
Case Study 1: Mono-Acylation to form N-(3-(methylamino)propyl)-N-methylacetamide
Reacting DMPDA with one equivalent of an acylating agent (e.g., acetyl chloride) breaks the molecule's symmetry, leading to a more complex spectrum that is highly informative.
Structure: CH₃-C(=O)N(CH₃)-CH₂-CH₂-CH₂-NH-CH₃
-
¹H NMR: The most dramatic change is the loss of symmetry. All three methylene groups (CH₂) become chemically distinct, each giving rise to a separate signal. The two N-methyl groups are now also non-equivalent: one is attached to a secondary amine, while the other is part of an amide. The amide N-CH₃ signal will be shifted downfield (to a higher ppm value) compared to the amine N-CH₃ due to the electron-withdrawing effect of the carbonyl group. Furthermore, in some solvents, restricted rotation around the amide C-N bond can lead to the observation of two separate signals (rotamers) for the amide methyl group.[3]
-
¹³C NMR: The number of signals will increase from three to seven. A new, highly deshielded signal will appear in the 170-175 ppm region, which is characteristic of an amide carbonyl carbon. All propyl chain carbons and the two N-methyl carbons will now be inequivalent and show distinct signals.
-
IR Spectroscopy: The most obvious new feature will be a very strong, sharp absorption band between 1630-1680 cm⁻¹, characteristic of the C=O stretch of a tertiary amide. The original N-H stretching band of the secondary amine will remain, but its intensity may be altered.
-
Mass Spectrometry (ESI-MS): Electrospray ionization (ESI) is a soft ionization technique ideal for this type of analysis.[4] The primary ion observed will be the protonated molecule [M+H]⁺. For N-(3-(methylamino)propyl)-N-methylacetamide (MW = 158.24), this would appear at m/z = 159.25.
Case Study 2: Schiff Base Formation with Benzaldehyde
Condensing one of the secondary amine groups with an aldehyde like benzaldehyde would hypothetically lead to an iminium salt after protonation, a reaction more typical for primary amines. For the sake of a clear comparison, let's consider the product from a related primary-tertiary diamine, N,N-Dimethyl-1,3-propanediamine, reacting with benzaldehyde to form a C=N bond.
Structure (from N,N-Dimethyl-1,3-propanediamine): (CH₃)₂N-CH₂-CH₂-CH₂-N=CH-C₆H₅
-
¹H NMR: A new, highly characteristic singlet will appear significantly downfield, typically in the 8.0-8.5 ppm range. This signal corresponds to the imine proton (-N=CH-). The protons of the methylene group adjacent to the new imine nitrogen will be shifted downfield compared to their position in the parent diamine.[5] The aromatic protons from the benzaldehyde moiety will also be present.
-
¹³C NMR: A new deshielded carbon signal will appear in the 160-170 ppm range, corresponding to the imine carbon (C=N).[6] The signals for the aromatic ring carbons will also be observable.
-
IR Spectroscopy: The N-H stretching and bending vibrations from the parent amine will disappear. A new, medium-to-strong absorption band will appear in the 1640-1690 cm⁻¹ region, which is characteristic of the C=N stretching vibration of an imine.[7]
-
Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ will be readily observed, confirming the addition of the benzaldehyde moiety minus a molecule of water.
Data Summary: A Comparative Overview
The following table summarizes the key diagnostic peaks for DMPDA and its derivatives.
| Compound | Technique | Key Diagnostic Feature(s) & Expected Value |
| DMPDA (Parent) | ¹H NMR | Symmetric signals for N-CH₃, N-CH₂, and central CH₂ |
| ¹³C NMR | 3 distinct signals corresponding to the symmetric carbons | |
| IR | N-H stretch (~3300-3500 cm⁻¹), no C=O or C=N bands | |
| MS (EI) | Molecular ion at m/z = 102 | |
| Mono-acetylated Derivative | ¹H NMR | Loss of symmetry; two distinct N-CH₃ signals; downfield shift of amide-adjacent protons |
| ¹³C NMR | Amide C=O signal at ~170 ppm; 7 total carbon signals | |
| IR | Strong, sharp C=O stretch at ~1650 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ ion at m/z = 159 | |
| Schiff Base Derivative | ¹H NMR | Imine proton (-N=CH-) signal at ~8.0-8.5 ppm |
| ¹³C NMR | Imine carbon (C=N) signal at ~160-170 ppm | |
| IR | C=N stretch at ~1640-1690 cm⁻¹; disappearance of N-H stretch | |
| MS (ESI) | [M+H]⁺ ion corresponding to the condensation product |
In-Depth Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol for NMR Sample Preparation
-
Objective: To prepare a sample of the amine derivative for ¹H and ¹³C NMR analysis.
-
Materials: NMR tube (5 mm diameter), deuterated solvent (e.g., Chloroform-d, CDCl₃), Pasteur pipette, small vial.
-
Procedure:
-
Weigh 5-25 mg of the compound for ¹H NMR (or 20-100 mg for ¹³C NMR) into a clean, dry vial.[8][9]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Mix thoroughly by vortexing or gentle swirling until the sample is fully dissolved.
-
To ensure a homogenous magnetic field (good shimming), filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.
-
Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.[11]
-
Protocol for ATR-FTIR Spectroscopy
-
Objective: To obtain a high-quality infrared spectrum of a liquid amine sample. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[12]
-
Materials: FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal), sample, and a solvent for cleaning (e.g., isopropanol).
-
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[13]
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[14][15]
-
Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[16]
-
Cleaning: After analysis, clean the crystal thoroughly with a soft tissue soaked in an appropriate solvent like isopropanol and allow it to dry completely.
-
Protocol for ESI-Mass Spectrometry
-
Objective: To confirm the molecular weight of the synthesized derivative.
-
Materials: Mass spectrometer with an ESI source, HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid), sample, autosampler vial.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent system. The addition of a small amount of acid (like formic acid) is crucial for analyzing amines as it promotes the formation of the protonated [M+H]⁺ ion in the positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the class of compound being analyzed.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum over a range that includes the expected m/z of the protonated molecule.
-
Conclusion
The structural confirmation of this compound derivatives is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide an intricate map of the molecular skeleton, IR spectroscopy offers rapid and unambiguous confirmation of key functional group transformations, and mass spectrometry validates the overall molecular formula. By comparing the rich data from a derivatized product against the simple, symmetrical baseline of the parent DMPDA, researchers can confidently and efficiently verify the outcome of their synthetic efforts, ensuring the integrity and reproducibility of their work.
References
- 1. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]
- 2. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. agilent.com [agilent.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Efficiency of N,N'-Dimethyl-1,3-propanediamine in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N'-Dimethyl-1,3-propanediamine (DMPDA)
This compound, with the CAS number 111-33-1, is an aliphatic diamine that is a critical building block and intermediate in a multitude of chemical syntheses.[1] Its utility spans the production of surfactants, corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners.[1][2][3] DMPDA's bifunctional nature, possessing two secondary amine groups, allows it to act as a potent crosslinking reagent.[4] The compound is a clear, colorless liquid with a characteristic ammoniacal odor, and it is highly soluble in water and other organic solvents like alcohols, esters, and ketones.[1][3]
The choice of reaction medium is paramount as it can significantly influence reaction kinetics, selectivity, and overall yield. This guide delves into the efficiency of DMPDA in various solvents, providing a framework for optimizing its use in research and industrial applications.
The Critical Role of the Reaction Medium
The solvent in a chemical reaction is not merely an inert medium but an active participant that can dictate the reaction's course and efficiency. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate and selectivity. For reactions involving diamines like DMPDA, the solvent can influence the amine's basicity and nucleophilicity, as well as the solubility of reactants and catalysts.
Comparative Performance of DMPDA in Various Reaction Media
The efficiency of DMPDA as a catalyst or reagent is highly dependent on the solvent system. Below is a comparative analysis of its performance in different reaction media, drawing parallels with other diamines where applicable.
Protic vs. Aprotic Solvents
Protic Solvents (e.g., Water, Alcohols):
In protic solvents, the amine groups of DMPDA can engage in hydrogen bonding. This interaction can solvate the diamine, potentially reducing its nucleophilicity. However, in certain reactions, such as the Michael addition, water has been shown to be a good solvent, sometimes leading to higher yields compared to organic solvents.[5] This can be attributed to the hydrophobic effect and the unique hydrogen-bonding network of water that can organize reactants.
Polar Aprotic Solvents (e.g., DMF, Acetonitrile):
Polar aprotic solvents are often the medium of choice for many organic reactions. They can solvate cations well, which can be beneficial in reactions involving metal catalysts where DMPDA acts as a ligand. For instance, in palladium-catalyzed cross-coupling reactions, polar solvents like DMF and acetonitrile have been shown to influence the selectivity of the reaction, a phenomenon attributed to the stabilization of anionic transition states.[6]
Nonpolar Solvents (e.g., Toluene, Hexane):
In nonpolar solvents, the solubility of DMPDA and other polar reactants can be limited. However, for certain reactions, the lack of strong solvent-reactant interactions can lead to higher reactivity. The choice of a nonpolar solvent is often dictated by the solubility of all reaction components.
Table 1: Hypothetical Performance Comparison of DMPDA in a Representative Reaction (e.g., Michael Addition)
| Reaction Medium | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Key Observations |
| Water | 80.1 | 58[5] | 12 | Good compatibility and potential for "on-water" catalysis.[5] |
| Methanol | 32.7 | 52 | 18 | Protic nature can slightly hinder amine nucleophilicity. |
| Acetonitrile | 37.5 | 65 | 10 | Good solubility of reactants and catalyst. |
| DMF | 36.7 | 70 | 8 | High polarity can stabilize charged intermediates. |
| Toluene | 2.4 | 45 | 24 | Slower reaction rates due to lower polarity. |
| Hexane | 1.9 | 30 | 36 | Limited solubility of polar reactants. |
Note: The data in this table is illustrative and based on general principles and specific examples from the literature. Actual results will vary depending on the specific reaction and conditions.
Comparison with Alternative Diamines
DMPDA's performance is often benchmarked against other diamines, such as 1,3-propanediamine and N,N,N',N'-tetramethylethylenediamine (TMEDA). The structural differences between these diamines—the degree of N-alkylation and the nature of the carbon backbone—lead to variations in their basicity, steric hindrance, and coordinating ability.
Mechanistic Insights: The "Why" Behind the Efficiency
The differential efficiency of DMPDA in various media can be attributed to several factors:
-
Solvation of Reactants and Intermediates: Polar solvents can stabilize charged intermediates and transition states, accelerating the reaction.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the amine groups of DMPDA, which can either be beneficial by organizing the reactants or detrimental by reducing the amine's reactivity.
-
Catalyst-Solvent Interactions: In metal-catalyzed reactions where DMPDA is a ligand, the solvent can compete for coordination sites on the metal center, influencing the catalytic cycle.
Caption: Influence of Reaction Medium on DMPDA Efficiency.
Experimental Protocol: Evaluating DMPDA Efficiency in a Michael Addition Reaction
This protocol provides a general framework for comparing the efficiency of DMPDA in different solvents for the Michael addition of a ketone to a nitroalkene, a common benchmark reaction in organocatalysis.[5]
Materials
-
This compound (DMPDA)
-
Cyclohexanone (or other ketone)
-
trans-β-nitrostyrene (or other Michael acceptor)
-
Selected solvents (e.g., water, toluene, DMF, acetonitrile)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Internal standard for GC/NMR analysis (e.g., dodecane)
General Procedure
-
To a series of reaction vials, add trans-β-nitrostyrene (1.0 mmol) and the chosen solvent (2.0 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv).
-
Add DMPDA (0.1 mmol, 10 mol%).
-
Stir the reactions at a controlled temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or GC.
-
Upon completion (or after a set time), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for Evaluating DMPDA Efficiency.
Conclusion
This compound is a versatile and valuable diamine in chemical synthesis. Its efficiency is intricately linked to the properties of the reaction medium. A thorough understanding of solvent effects is crucial for optimizing reaction conditions to achieve desired outcomes. This guide provides a foundational understanding and a practical framework for researchers to evaluate and harness the full potential of DMPDA in their synthetic endeavors. Further investigation into specific reaction classes will undoubtedly uncover more nuanced solvent-DMPDA interactions, paving the way for more efficient and selective chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of N,N'-Dimethyl-1,3-propanediamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their immediate use, with proper disposal being a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for N,N'-Dimethyl-1,3-propanediamine, a versatile yet hazardous chemical intermediate. By understanding the "why" behind each step, you can ensure the safe and compliant management of this substance, building a culture of safety that extends beyond the laboratory bench.
Immediate Safety & Spill Response: Your First Line of Defense
This compound is a flammable and corrosive substance, demanding immediate and appropriate action in the event of a spill.[1] Understanding its hazard profile is the first step toward safe handling and emergency preparedness.[1]
Key Hazards:
-
Flammability: It is a flammable liquid and vapor, with a flash point of 20°C (68°F), meaning it can easily ignite at room temperature from sparks, open flames, or hot surfaces.[2][3]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage upon contact.[1][4]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Before handling this compound, and especially in the event of a spill, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[3]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber, are essential to prevent skin contact.[1]
-
Protective Clothing: A flame-retardant antistatic protective clothing or a complete suit protecting against chemicals should be worn.[5]
-
Respiratory Protection: In case of vapor exposure or inadequate ventilation, a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) is necessary.[3]
Small Spill Response (Laboratory Scale)
For minor spills within a controlled laboratory setting:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid vapor inhalation.
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to contain the spill.[2] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, properly labeled, and sealed container for hazardous waste.[6][7]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Large Spill Response
In the event of a larger spill:
-
Evacuate: Immediately evacuate the area and prevent entry.
-
Isolate the Area: If safe to do so, remove all sources of ignition.[2]
-
Contact Emergency Services: Notify your institution's emergency response team or the local fire department.
-
Do Not Attempt to Clean Up: Large spills should only be handled by trained emergency response personnel.
Waste Identification and Classification: Speaking the Language of Disposal
Proper disposal begins with accurate identification and classification of the waste. This compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) due to its ignitability and corrosivity.[8][9]
| Hazard Characteristic | Description | EPA Hazardous Waste Code |
| Ignitability | Liquids with a flash point below 140°F (60°C). This compound has a flash point of 20°C.[2][3] | D001 [10] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a specified rate. As a corrosive amine, this waste meets this characteristic. | D002 [10] |
It is the responsibility of the waste generator to make a hazardous waste determination.[11] All containers of this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the corresponding hazard characteristics (Ignitable, Corrosive).
On-Site Management and Storage: A Critical Holding Pattern
Proper on-site management and storage of this compound waste are crucial to prevent accidents and ensure regulatory compliance.
Container Selection and Labeling
-
Compatibility: Use containers made of materials that are compatible with flammable and corrosive amines. Avoid metal containers for corrosive waste.[4] The original container is often a suitable choice.
-
Integrity: Containers must be in good condition, with no leaks, and have a tightly sealing cap.[1]
-
Labeling: As soon as waste is added, the container must be labeled with a hazardous waste tag that includes the chemical name, accumulation start date, and hazard warnings.
Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas.[1] These are designated locations at or near the point of generation where waste is collected.
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[1]
-
Segregation: Store this compound waste separately from incompatible chemicals. Specifically, keep it away from acids and oxidizers.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step-by-Step Disposal Procedures: From Benchtop to Final Disposition
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][12][13][14] The following procedures outline the steps from waste generation to its final removal from your facility.
Procedure for Small Quantities (e.g., Contaminated Materials from Spills, Reaction Residues)
-
Segregation at Source: As soon as the waste is generated (e.g., used absorbent material, contaminated gloves, reaction quench), place it in a designated, compatible, and properly labeled hazardous waste container in your SAA.
-
Container Management: Keep the waste container tightly closed except when adding waste.[1]
-
Weekly Inspection: Inspect the SAA and the waste container weekly for any signs of leakage or deterioration.[1]
-
Full Container Protocol: Once the container is full, or after one year (whichever comes first), it must be moved from the SAA to the central hazardous waste storage area of your institution within three days.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a licensed contractor.
Procedure for Bulk Quantities (e.g., Unused or Expired Product)
-
Original Container: If possible, leave the chemical in its original container. Do not mix it with other waste.[3][12]
-
Labeling: Ensure the original label is intact and legible. If not, re-label the container with the full chemical name and all relevant hazard information.
-
Secure Storage: Store the container in a designated, secure, and well-ventilated area that is away from heat, sparks, and incompatible materials. The storage area should be clearly marked with "Flammable" and "Corrosive" warnings.
-
Documentation: Maintain a clear inventory of the bulk waste, including the amount and storage location.
-
Professional Disposal: Contact your EHS department to arrange for disposal by a licensed hazardous waste disposal company. Due to its hazardous nature, this chemical cannot be disposed of down the drain or in regular trash.[6][15]
Neutralization: A Word of Caution
While neutralization of corrosive waste can sometimes be a permissible on-site treatment method, it is generally not recommended for this compound in a standard laboratory setting without specific protocols and safety measures in place. The reaction of amines with acids is exothermic and can generate heat and fumes.[15] Any on-site treatment of hazardous waste must comply with RCRA regulations, which can be complex.[16] Therefore, it is always the safest and most compliant approach to have the waste handled by a professional disposal company.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: Fostering a Culture of Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, researchers and laboratory personnel can mitigate risks to themselves, their colleagues, and the environment. This commitment to the complete lifecycle of chemical management is what distinguishes a good laboratory from a great one, building a foundation of trust and integrity that is as vital as the research itself.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. aliphatic amines extraction: Topics by Science.gov [science.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. 40 CFR § 721.11637 - 1,3-Propanediamine, N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N'-Dimethyl-1,3-propanediamine
Handling N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1) in a research and development setting demands a comprehensive understanding of its hazard profile and the rigorous application of appropriate personal protective equipment (PPE). This diamine is a versatile building block, but its utility is matched by its significant chemical risks. This guide provides an in-depth, experience-driven framework for selecting and using PPE, ensuring that laboratory operations are conducted with the highest degree of safety and scientific integrity. Our focus is not just on compliance, but on cultivating a proactive safety culture grounded in chemical causality.
The "Why": Understanding the Hazard Profile of this compound
Effective PPE selection is not a matter of following a checklist; it is a risk-based decision process informed by the inherent properties of the chemical. This compound presents a triple threat of flammability, corrosivity, and toxicity, necessitating a multi-faceted protection strategy.
Key Hazards:
-
High Flammability: With a flash point of approximately 20°C (68°F), this chemical is classified as a highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and travel to an ignition source. All handling should be conducted away from heat, sparks, and open flames, utilizing grounded equipment to prevent static discharge.[1][2]
-
Severe Corrosivity: The compound is designated as causing severe skin burns and eye damage.[2][3][4] Contact with skin or eyes can lead to immediate and serious chemical burns. In some cases, eye contact can result in irreversible damage.[5]
-
Contact Toxicity & Sensitization: Beyond its corrosive nature, some data indicates it is toxic in contact with skin and harmful if swallowed.[4][6] Furthermore, it may cause an allergic skin reaction, meaning repeated exposure could lead to sensitization.[4][5]
Quantitative Hazard and Property Summary
| Property | Value & Remarks | Source(s) |
| GHS Hazard Statements | H225: Highly flammable liquid and vapourH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [1][2][3] |
| Signal Word | Danger | [1][2] |
| Physical State | Colorless, clear liquid | [1] |
| Boiling Point | 145 °C (293 °F) | |
| Flash Point | 20 °C (68 °F) - closed cup | [1] |
| Density | 0.817 g/cm³ at 25 °C (77 °F) | |
| Incompatibilities | Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides | [1][7] |
The "What": Core PPE Requirements for Safe Handling
Based on the established risks, a baseline of PPE is mandatory for any quantity of this compound. The level of protection must be escalated based on the scale and nature of the procedure.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the severe and potentially irreversible eye damage this chemical can cause, eye protection is paramount.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[2]
-
Recommended for Splash Risk: For any procedure involving transfers, heating, or potential pressure changes, a full-face shield must be worn in addition to safety goggles.[8] This provides a secondary barrier protecting the entire face from splashes.
Hand Protection: Selecting the Right Glove Material
The directive to "wear protective gloves" is insufficient without specifying the appropriate material. The glove is your primary point of contact and must be resistant to chemical breakthrough.
-
Material Selection: While specific breakthrough time data for this compound is not always available, guidance for similar aliphatic amines and corrosive chemicals points towards the use of Nitrile or Neoprene gloves.[9] Always consult the glove manufacturer's specific chemical resistance chart.
-
Best Practices:
-
Never use latex gloves, as they offer poor protection against many organic chemicals.
-
Inspect gloves for any signs of degradation or perforation before each use.[2][9]
-
Use a double-gloving technique (wearing two pairs of gloves) for extended operations or when handling larger quantities to provide an additional layer of safety.
-
Remove gloves using a technique that avoids skin contact and dispose of them immediately as hazardous waste.
-
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats are insufficient as they can absorb and hold corrosive chemicals against the skin.
-
Standard Operations: A chemically resistant lab coat is required.
-
High-Risk Operations: For large-volume transfers or pilot-scale work, flame-retardant and antistatic protective clothing is necessary. An impervious apron can provide additional protection. All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[2][4]
Respiratory Protection: Controlling Inhalation Exposure
All work with this compound must be performed within a certified chemical fume hood to control vapor inhalation.[7]
-
Standard Use: When used properly within a fume hood, respiratory protection is not typically required.
-
Emergency or High-Concentration Scenarios: If engineering controls fail, during a large spill, or in situations where vapor concentrations may exceed exposure limits, a full-face respirator with an appropriate combination cartridge (e.g., Type ABEK for organic vapors, inorganic and acidic gases, and ammonia/amines) is required.[2]
The "How": A Procedural Approach to Safety
Trustworthy protocols are self-validating. By integrating safety checks and decision points, we ensure that protection is adequate for the task at hand.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Operational Protocol: Safe Handling and Disposal
-
Preparation:
-
Verify that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as determined by the PPE Selection Workflow.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound inside a chemical fume hood.[7]
-
Ground all containers and receiving equipment to prevent the buildup of electrostatic charge.[1][2]
-
Use non-sparking tools and explosion-proof equipment where necessary.[2][8]
-
Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[1]
-
-
Emergency Response (Spill or Exposure):
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Spill: Evacuate non-essential personnel. Remove all ignition sources. Ventilate the area. Wearing Level 3 PPE, contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
-
Decontamination and Disposal:
-
Carefully doff all PPE, avoiding contact with contaminated surfaces.
-
Dispose of all single-use PPE (gloves, etc.) as hazardous chemical waste.
-
Clean reusable PPE according to manufacturer instructions.
-
Dispose of waste this compound and contaminated materials in accordance with all local, state, and federal regulations. Do not mix with other waste streams.
-
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. N,N-Dimethyl-1,3-propanediamine | 109-55-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
